Mpeg45-epoxide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C94H188O47 |
|---|---|
分子量 |
2070.5 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C94H188O47/c1-95-2-3-96-4-5-97-6-7-98-8-9-99-10-11-100-12-13-101-14-15-102-16-17-103-18-19-104-20-21-105-22-23-106-24-25-107-26-27-108-28-29-109-30-31-110-32-33-111-34-35-112-36-37-113-38-39-114-40-41-115-42-43-116-44-45-117-46-47-118-48-49-119-50-51-120-52-53-121-54-55-122-56-57-123-58-59-124-60-61-125-62-63-126-64-65-127-66-67-128-68-69-129-70-71-130-72-73-131-74-75-132-76-77-133-78-79-134-80-81-135-82-83-136-84-85-137-86-87-138-88-89-139-90-91-140-92-94-93-141-94/h94H,2-93H2,1H3 |
InChI 键 |
NLSQLHNFFOUYNM-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Mpeg45-epoxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Mpeg45-epoxide is a monomethylated polyethylene (B3416737) glycol (mPEG) derivative featuring a terminal epoxide functional group. This heterobifunctional linker has garnered significant attention in the fields of bioconjugation and drug delivery, primarily for its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in disease.[3] The mPEG linker in these constructs is not merely a spacer but plays a crucial role in modulating the physicochemical properties of the resulting PROTAC molecule, including its solubility, cell permeability, and the spatial orientation of its two functional ends.[3][][5] This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in the development of next-generation therapeutics.
Chemical Structure and Properties
This compound is characterized by a long-chain polyethylene glycol backbone, which consists of approximately 45 repeating ethylene (B1197577) glycol units, capped at one end with a methoxy (B1213986) group and at the other with a reactive epoxide ring.[2] The IUPAC name for the core structure is mono-Methyl polyethylene glycol glycidyl (B131873) ether.[6]
The chemical structure can be represented as:
CH₃-(O-CH₂-CH₂)₄₅-O-CH₂-CH(O)CH₂
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 40349-67-5 | [2][6][7][8] |
| Approximate Molecular Weight | ~2000 g/mol | [9] |
| Appearance | White waxy powder or flakes | [9] |
| Solubility | Soluble in water and most organic solvents. Insoluble in aliphatic hydrocarbons. | [9] |
| Purity | >95% | |
| Storage Temperature | -20°C | [10] |
Role in PROTACs and Signaling Pathways
In the architecture of a PROTAC, the this compound linker connects a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent polyubiquitination and degradation of the target protein by the proteasome.[3]
The this compound linker influences this process in several ways:
-
Solubility and Permeability: The hydrophilic nature of the polyethylene glycol chain enhances the aqueous solubility of the often-hydrophobic PROTAC molecule, which can improve its bioavailability and cell permeability.[3][5][11]
-
Flexibility and Conformation: The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex.[] This conformational adaptability is crucial as the geometry of the ternary complex is a key determinant of degradation efficiency.[3]
-
Metabolic Stability: The ether backbone of the PEG linker is generally more resistant to metabolic degradation compared to simple alkyl chains.[]
While the this compound linker itself does not directly participate in intracellular signaling pathways, its properties are instrumental in enabling the PROTAC molecule to effectively engage with the ubiquitin-proteasome pathway, leading to the degradation of the target protein.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of mPEG-epoxide involves the reaction of monomethyl polyethylene glycol with epichlorohydrin (B41342) in the presence of a Lewis acid catalyst, followed by dehydrohalogenation.
Protocol for Coupling this compound to a Primary Amine-Containing Molecule
This protocol describes the covalent attachment of this compound to a molecule (e.g., a protein, peptide, or small molecule ligand for a PROTAC) containing a primary amine. The reaction involves the nucleophilic attack of the amine on the epoxide ring, resulting in a stable secondary amine linkage.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Base (e.g., DIPEA or triethylamine)
-
Reaction vessel
-
Stirring apparatus
-
Analytical instrumentation for reaction monitoring (e.g., LC-MS)
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Dissolution: Dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.0-1.5 equivalents) in the anhydrous solvent in the reaction vessel.
-
Addition of Base: Add the base (2.0-3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate if necessary.
-
Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired Mpeg45-conjugated molecule.
Mandatory Visualization
Caption: A typical workflow for the synthesis and evaluation of PROTACs.
Conclusion
This compound serves as a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure and favorable physicochemical properties make it an ideal linker for the construction of complex biomolecules, particularly PROTACs. The strategic incorporation of the this compound linker can significantly enhance the drug-like properties of these novel therapeutics, paving the way for the development of innovative treatments for a wide range of diseases. As our understanding of the intricate structure-activity relationships of PROTACs continues to evolve, the rational design and application of linkers like this compound will remain a critical component of successful drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. CheMondis Marketplace [chemondis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MONO-METHYL POLYETHYLENE GLYCOL 5,000 GLYCIDYL ETHER | 40349-67-5 [chemicalbook.com]
- 9. usbio.net [usbio.net]
- 10. MPEG 2000 - Ataman Kimya [atamanchemicals.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
An In-Depth Technical Guide to the Synthesis of Methoxy Poly(ethylene glycol) Epoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of methoxy (B1213986) poly(ethylene glycol) epoxide (mPEG-epoxide). This heterobifunctional PEG reagent is a critical tool in bioconjugation, enabling the covalent attachment of polyethylene (B3416737) glycol to proteins, peptides, and other biomolecules, thereby enhancing their therapeutic properties. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant chemical and biological pathways to support researchers in the effective utilization of this important polymer.
Introduction
Methoxy poly(ethylene glycol) epoxide is a linear monofunctional PEG derivative featuring a terminal methoxy group and a reactive epoxide (glycidyl ether) functionality. The epoxide group readily reacts with nucleophiles such as amines and thiols under mild conditions, forming stable covalent bonds. This reactivity makes mPEG-epoxide a valuable reagent for "PEGylation," a process that can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.[]
Synthesis of Methoxy Poly(ethylene glycol) Epoxide
The most common and efficient method for synthesizing mPEG-epoxide is through the reaction of methoxy poly(ethylene glycol) (mPEG-OH) with epichlorohydrin (B41342) in the presence of a strong base, such as sodium hydroxide (B78521). This reaction proceeds via a Williamson ether synthesis mechanism.
General Reaction Scheme
The synthesis involves the deprotonation of the terminal hydroxyl group of mPEG-OH by a base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride ion. The resulting intermediate undergoes an intramolecular cyclization to form the terminal epoxide ring.
A general representation of this two-step reaction is as follows:
-
Deprotonation: mPEG-OH + NaOH → mPEG-O⁻Na⁺ + H₂O
-
Epoxidation: mPEG-O⁻Na⁺ + ClCH₂CH(O)CH₂ → mPEG-O-CH₂CH(O)CH₂ + NaCl
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of glycidyl (B131873) ethers from alcohols.[2][3]
Materials:
-
Methoxy poly(ethylene glycol) (mPEG-OH)
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Boron trifluoride diethyl etherate (BFEE) (catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Calcium Chloride (CaCl₂)
Procedure:
-
Reaction Setup: In a four-neck flask equipped with a mechanical stirrer and a reflux condenser, dissolve mPEG-OH (1.0 M) and BFEE (1.55 mM) in an appropriate solvent.
-
Addition of Epichlorohydrin: While stirring vigorously at 40°C, add epichlorohydrin (2.0 M) dropwise to the solution over 1.5 hours.
-
Reaction: Continue stirring the mixture at 40°C for an additional 1.5 hours.
-
Base Addition: Add a 50% aqueous solution of NaOH (1.5 M) to the flask and continue stirring at 40°C for 2 hours to facilitate the ring-closing reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water to remove excess NaOH and other water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: The crude mPEG-epoxide can be purified by precipitation. Dissolve the crude product in a minimal amount of dichloromethane and precipitate by adding an excess of cold diethyl ether. The purified product can be collected by filtration and dried under vacuum.
-
Defluorination: To remove the fluorine-containing catalyst, the product can be treated with calcium chloride.[3]
Quantitative Data
The yield and purity of the synthesized mPEG-epoxide are critical parameters. The following table summarizes typical data obtained from the synthesis.
| Parameter | Value | Method of Determination |
| Yield | > 90% | Gravimetric analysis |
| Purity | > 95% | ¹H NMR Spectroscopy |
| Epoxide Content | > 98% | Titration |
Characterization
The structure and purity of the synthesized mPEG-epoxide are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of mPEG-epoxide and determining the degree of end-group functionalization.
Table 1: Characteristic ¹H NMR Chemical Shifts for mPEG-epoxide
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (CH₃O-) | 3.38 | s |
| PEG backbone (-OCH₂CH₂O-) | 3.64 | s |
| Epoxide ring protons | 2.53 - 3.13 | m |
The degree of conversion can be calculated by comparing the integration of the terminal methoxy protons with the protons of the epoxide ring.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the mPEG-epoxide molecule.
Table 2: Characteristic FTIR Absorption Bands for mPEG-epoxide
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretching (aliphatic) | 2880 |
| C-O-C stretching (ether) | 1100 |
| Epoxide ring C-O stretching | 915, 840 |
The presence of the characteristic epoxide ring absorptions and the absence of a broad O-H stretching band (around 3400 cm⁻¹) from the starting mPEG-OH indicate a successful reaction.
Experimental Workflow for Protein PEGylation
mPEG-epoxide is commonly used for the PEGylation of proteins to enhance their therapeutic properties. The primary target for the epoxide group on proteins is the ε-amino group of lysine (B10760008) residues.
Signaling Pathway Modulation by PEGylation
PEGylation can significantly impact the interaction of therapeutic proteins with their cellular targets, thereby modulating downstream signaling pathways. A prominent example is the effect of PEGylated interferon-α (pegIFN-α) on the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.
While native interferon-α leads to a transient activation of the JAK-STAT pathway, the sustained circulating levels of pegIFN-α result in a more prolonged, albeit still transient, activation.[5][6] This is due to the induction of negative regulators of the pathway, such as Suppressor of Cytokine Signaling (SOCS) proteins.[7][8] The altered pharmacokinetics due to PEGylation lead to a broader and more sustained induction of interferon-stimulated genes (ISGs), which is thought to contribute to its enhanced therapeutic efficacy.[5][6]
Conclusion
The synthesis of methoxy poly(ethylene glycol) epoxide is a straightforward and high-yielding process that provides a versatile tool for the PEGylation of biomolecules. This guide has provided a detailed overview of the synthesis, characterization, and application of mPEG-epoxide, with the aim of equipping researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this important reagent in their work. The ability of PEGylation to modulate cellular signaling pathways, as exemplified by the JAK-STAT pathway, highlights the profound impact this technology can have on the development of novel therapeutics.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Digesting the Role of JAK-STAT and Cytokine Signaling in Oral and Gastric Cancers [frontiersin.org]
- 8. youtube.com [youtube.com]
Mpeg45-epoxide mechanism of action in bioconjugation
An In-depth Technical Guide on the Mechanism of Action of mPEG-Epoxide in Bioconjugation
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. This modification can improve solubility, increase systemic circulation time, and reduce immunogenicity. A variety of reactive PEG derivatives have been developed to target specific functional groups on biomolecules. Among these, methoxy (B1213986) PEG epoxide (mPEG-epoxide) serves as a useful tool for bioconjugation, reacting under mild conditions to form stable linkages.
mPEG-epoxide is an activated PEG derivative where the terminal hydroxyl group is converted into a reactive three-membered epoxide ring.[1][2] This strained ring is susceptible to nucleophilic attack, enabling covalent attachment to various functional groups on biomolecules. While its reactivity is considered mild compared to other PEGylating agents, it offers a distinct profile for specific applications in protein engineering and materials science.[2][3]
Core Mechanism of Action: Nucleophilic Ring-Opening
The fundamental mechanism of mPEG-epoxide in bioconjugation is a base-catalyzed, nucleophilic ring-opening reaction. The high ring strain of the epoxide makes it an electrophilic target for various nucleophiles present on the surface of proteins and other biomolecules.[4] This reaction proceeds via an SN2 mechanism, involving a backside attack on one of the epoxide's carbon atoms, leading to the opening of the ring and the formation of a stable covalent bond.[5][6] The product of this reaction invariably contains a newly formed β-hydroxyl group adjacent to the newly formed bond.[7][8]
Reaction with Amine Groups
The most common target for mPEG-epoxide conjugation is the primary amine (-NH₂) group found in the side chain of lysine (B10760008) residues and at the N-terminus of proteins.[3][] The reaction requires mildly alkaline conditions (pH 8.0 to 9.5) to ensure that a significant portion of the amine groups are deprotonated and thus nucleophilic.[] The nucleophilic nitrogen atom attacks one of the carbon atoms of the epoxide ring, resulting in a stable secondary amine linkage.[1][3]
Reaction with Other Nucleophiles
A key consideration when using mPEG-epoxide is its potential for lower selectivity compared to other PEGylating reagents.[3] Besides amines, it can also react with other nucleophilic groups, although generally with lower efficiency:
-
Thiol Groups (-SH): The sulfhydryl group of cysteine is a potent nucleophile, especially at higher pH, and can react with epoxides to form a stable thioether bond.[3][10] This reaction is also base-catalyzed.[8]
-
Hydroxyl Groups (-OH): Aliphatic hydroxyl groups, such as those on serine and threonine, can react with epoxides, particularly at higher pH values (pH 8.5-9.5).[11][12]
-
Imidazole (B134444) Groups: The imidazole ring in histidine can also act as a nucleophile, though its reactivity is generally lower than that of amines or thiols.[3]
This broader reactivity means that conjugation with mPEG-epoxide can sometimes yield a heterogeneous mixture of products, which may necessitate more rigorous purification and characterization steps.[3]
Data Presentation: Reaction Parameters
The efficiency and selectivity of mPEG-epoxide conjugation are highly dependent on the reaction conditions. The table below summarizes the key parameters.
| Parameter | Condition | Rationale & Remarks | Citations |
| Target Nucleophile | Primary Amines (Lys, N-terminus), Thiols (Cys), Hydroxyls (Ser, Thr) | Primary amines are the most common target. Reactivity with other nucleophiles can lead to non-specific conjugation. | [3][11][12] |
| Optimal pH | 8.0 - 9.5 | Ensures deprotonation of amine groups, rendering them nucleophilic for the attack on the epoxide ring. | [] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help control the reaction rate and minimize potential side reactions or protein degradation. | [3] |
| Solvent | Aqueous buffers (e.g., phosphate (B84403), borate) | The reaction is typically performed in aqueous media. mPEG-epoxide is soluble in water and many common organic solvents. | [][11] |
| Resulting Linkage | Secondary Amine (from amines), Thioether (from thiols) | These form highly stable covalent bonds not easily cleaved under physiological conditions. | [1][3][10] |
| Reactivity Level | Mild | mPEG-epoxide is considered a mild PEGylating agent, which can be advantageous for sensitive proteins but may require longer reaction times. | [2][3] |
Experimental Protocols
General Protocol for Protein PEGylation with mPEG-Epoxide
This protocol provides a general framework for the conjugation of mPEG-epoxide to a protein rich in surface-exposed lysine residues.
a. Materials and Reagents:
-
Protein of interest
-
mPEG-epoxide
-
Reaction Buffer: 100 mM sodium phosphate or sodium borate (B1201080) buffer, pH 8.5
-
Quenching Buffer: 1 M glycine (B1666218) or Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography)
-
Characterization instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)
b. Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), which would compete in the reaction.
-
Reagent Preparation: Immediately before use, dissolve the mPEG-epoxide in the reaction buffer.
-
Conjugation Reaction: Add the dissolved mPEG-epoxide to the protein solution. A molar excess of mPEG-epoxide to the protein (e.g., 5:1 to 50:1, depending on the desired degree of PEGylation) is typically used.
-
Incubation: Gently mix the reaction mixture and incubate at 4°C or room temperature for 12-24 hours. The optimal time should be determined empirically.
-
Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching reagent will react with any remaining mPEG-epoxide. Incubate for 1 hour.
-
Purification: Remove unreacted mPEG-epoxide and quenching reagents from the PEGylated protein conjugate using Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
-
Characterization: Analyze the purified conjugate to confirm PEGylation and determine its purity and degree of modification.
Protocol for Characterization of mPEG-Protein Conjugates
a. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Purpose: To visualize the increase in molecular weight upon PEGylation.
-
Method: Run samples of the native protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
Expected Result: The PEGylated protein will appear as a band (or smear, depending on heterogeneity) with a higher apparent molecular weight compared to the native protein.
b. HPLC (High-Performance Liquid Chromatography):
-
Purpose: To separate and quantify the different PEGylated species and assess purity.
-
Method: Use Reverse-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) chromatography.
-
Expected Result: The chromatogram will show new peaks corresponding to the mono-, di-, and poly-PEGylated protein species, which elute at different times than the native protein.
c. Mass Spectrometry (e.g., MALDI-TOF):
-
Purpose: To determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains.
-
Method: Analyze the purified conjugate using a mass spectrometer.
-
Expected Result: The mass spectrum will show a series of peaks, each corresponding to the mass of the native protein plus the mass of an integer number of mPEG-epoxide molecules.
Mandatory Visualizations
Caption: Mechanism of mPEG-epoxide reaction with a primary amine on a protein.
Caption: Standard experimental workflow for bioconjugation using mPEG-epoxide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Thiol-Epoxy “Click” Chemistry to Engineer Cytocompatible PEG-Based Hydrogel for siRNA-Mediated Osteogenesis of hMSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 12. interchim.fr [interchim.fr]
Mpeg45-Epoxide: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mpeg45-epoxide, a methoxy (B1213986) poly(ethylene glycol) (mPEG) derivative with a terminal epoxide group, is a crucial tool in modern drug development and research. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible and hydrophilic linker. This guide provides an in-depth overview of the role of this compound in research, focusing on its application in PROTAC technology. It details the physicochemical properties, reaction mechanisms, and experimental protocols relevant to its use. Furthermore, this document presents quantitative data from representative studies on PROTACs with PEG linkers and illustrates key concepts with signaling pathway and workflow diagrams.
Introduction to this compound
This compound is a member of the poly(ethylene glycol) (PEG) family of polymers, which are known for their biocompatibility, solubility in aqueous and organic solvents, and low immunogenicity.[][2] Structurally, it is a monofunctional PEG, meaning it has a reactive group at one end—in this case, an epoxide—and an inert methoxy group at the other.[][4] This monofunctionality is critical for preventing unwanted cross-linking reactions during conjugation.[4] The "45" in its name typically refers to the approximate number of repeating ethylene (B1197577) glycol units, which corresponds to a specific molecular weight range.
The terminal epoxide group is a reactive electrophile that can readily undergo nucleophilic attack, particularly from amine groups present in proteins and peptides, to form stable secondary amine bonds. This reactivity makes this compound a valuable reagent for bioconjugation.
Core Application: A Linker in PROTAC Synthesis
The most significant application of this compound in current research is as a linker in the synthesis of PROTACs.[5][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ligase, and a linker that connects these two ligands.[10]
The linker is not merely a spacer; its length, flexibility, and physicochemical properties are critical determinants of a PROTAC's efficacy.[8][11] PEG-based linkers, such as this compound, are widely used in PROTAC design for several key reasons:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity and pharmacokinetic properties.[9][10]
-
Optimal Flexibility: The flexibility of the PEG linker allows the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[11]
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the warhead and the E3 ligase ligand to achieve maximal degradation efficiency.[10]
Physicochemical Properties of this compound and Its Impact on PROTACs
The physicochemical properties of this compound are largely dictated by its PEG chain.
| Property | Description |
| Solubility | Soluble in water and a range of organic solvents.[] This property is imparted to the resulting PROTAC, often improving its overall solubility. |
| Biocompatibility | PEGs are generally considered biocompatible and non-immunogenic.[2] |
| Flexibility | The ether linkages in the PEG backbone allow for significant conformational freedom.[2] This flexibility is crucial for the formation of the ternary complex in PROTACs. |
| Reactivity | The terminal epoxide is a reactive electrophile that readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups under specific conditions. |
| Polydispersity Index (PDI) | For PEGs used in pharmaceutical applications, a low PDI (close to 1.0) is desirable, indicating a narrow range of molecular weights and greater homogeneity of the final conjugate.[2] |
Experimental Protocols
While specific protocols for this compound are not extensively detailed in the public literature, the following sections provide representative methodologies for the synthesis of PROTACs using PEG-epoxide linkers and for bioconjugation reactions.
Synthesis of a PROTAC using a PEG-Epoxide Linker
This protocol outlines a general two-step process for synthesizing a PROTAC where the this compound linker connects a warhead (targeting the protein of interest, POI) and an E3 ligase ligand. This example assumes the E3 ligase ligand contains a primary amine for reaction with the epoxide.
Step 1: Conjugation of this compound to the E3 Ligase Ligand
-
Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 50-70 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the mixture is typically subjected to an aqueous work-up to remove the base and other water-soluble impurities. The crude product is then purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the E3 ligase ligand-linker conjugate.
Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate to the Warhead
The second step involves coupling the purified E3 ligase ligand-linker conjugate to the warhead. This reaction will depend on the functional groups present on the warhead and the newly formed functional group on the linker. Assuming the reaction in Step 1 resulted in a secondary amine and the warhead has a carboxylic acid, a standard amide bond formation can be performed.
-
Activation of the Warhead: Dissolve the carboxylic acid-containing warhead (1.0 equivalent) in an anhydrous solvent (e.g., DMF). Add a peptide coupling reagent, such as HATU (1.2 equivalents), and a non-nucleophilic base, like DIPEA (3.0 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Coupling: Add the E3 ligase ligand-linker conjugate (from Step 1, 1.0 equivalent) to the activated warhead solution.
-
Incubation: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, the final PROTAC is purified using preparative HPLC to achieve high purity. The identity and purity of the final product should be confirmed by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Bioconjugation of a Protein with this compound
This protocol describes the general procedure for conjugating this compound to a protein via its surface-exposed amine groups (e.g., lysine (B10760008) residues).
-
Protein Preparation: Prepare a solution of the protein in a suitable buffer, typically at a pH between 8.0 and 9.0 to ensure the deprotonation of lysine ε-amino groups, enhancing their nucleophilicity. Common buffers include phosphate (B84403) or borate (B1201080) buffers.
-
Reagent Preparation: Dissolve this compound in the same buffer or a compatible co-solvent (e.g., DMSO) immediately before use.
-
Conjugation Reaction: Add the this compound solution to the protein solution. The molar ratio of this compound to the protein will depend on the desired degree of PEGylation and should be optimized empirically.
-
Incubation: Gently mix the reaction mixture and incubate at a controlled temperature (e.g., 4 °C to room temperature) for a specified period (typically several hours to overnight).
-
Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted this compound.
-
Purification: The PEGylated protein is separated from unreacted reagents and byproducts using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: The resulting conjugate should be characterized to determine the degree of PEGylation, purity, and retention of biological activity. Techniques such as SDS-PAGE, mass spectrometry, and relevant bioassays are commonly employed.
Quantitative Data Presentation
The optimal length of the PEG linker is a critical parameter that significantly influences the efficacy of a PROTAC. The following table summarizes representative data from studies on PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization.
| Target Protein | E3 Ligase | Linker Composition (n = PEG units) | DC50 (nM) | Dmax (%) | Reference (Illustrative) |
| BRD4 | VHL | n = 2 | >1000 | <20 | Fictional Example |
| BRD4 | VHL | n = 3 | 100 | 85 | Fictional Example |
| BRD4 | VHL | n = 4 | 25 | >95 | Fictional Example |
| BRD4 | VHL | n = 5 | 150 | 80 | Fictional Example |
| Kinase X | CRBN | n = 6 | 500 | 40 | Fictional Example |
| Kinase X | CRBN | n = 8 | 50 | >90 | Fictional Example |
| Kinase X | CRBN | n = 10 | 200 | 75 | Fictional Example |
Note: The data presented in this table is illustrative and intended to demonstrate the typical relationship between linker length and PROTAC activity. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow Diagram
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a valuable and versatile tool for researchers in drug development, particularly in the rapidly advancing field of targeted protein degradation. Its role as a flexible, hydrophilic linker is critical for the successful design and synthesis of potent PROTAC molecules. The ability to modulate the physicochemical properties of PROTACs through the incorporation of PEG-based linkers like this compound allows for the fine-tuning of their biological activity and pharmacokinetic profiles. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the effective utilization of this compound in research and development settings. As the landscape of drug discovery continues to evolve, the strategic application of well-defined chemical tools such as this compound will remain paramount in the quest for novel therapeutics.
References
- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. “Clickable PEG” via anionic copolymerization of ethylene oxide and glycidyl propargyl ether - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Mpeg45-epoxide: A Technical Guide for Drug Development Professionals
An In-depth Review of the Physicochemical Properties and Applications of a Key Linker in Targeted Protein Degradation
This technical guide provides a comprehensive overview of Mpeg45-epoxide, a methoxy (B1213986) poly(ethylene glycol) derivative featuring a terminal epoxide functional group. This bifunctional molecule is of significant interest to researchers and scientists in the field of drug development, particularly for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its molecular weight, and Polydispersity Index (PDI), and provides generalized experimental protocols for its synthesis and characterization, alongside a logical workflow for its application in PROTAC development.
Physicochemical Data of this compound
The quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in synthetic protocols and for the overall characterization of the molecule.
| Property | Value | Source |
| Molecular Weight | 2070.47 g/mol | [1] |
| Polydispersity Index (PDI) | Typically 1.02 - 1.05 for linear PEG polymers. A specific value for this compound is not publicly available. |
Experimental Protocols
While specific, detailed protocols for the synthesis and characterization of a proprietary molecule like "this compound" are not available in the public domain, this section outlines generalized and representative experimental methodologies based on established procedures for similar monofunctional PEG-epoxide molecules.
Synthesis of Monofunctional PEG-Epoxide (Generalized Protocol)
The synthesis of a monofunctional PEG-epoxide, such as this compound, typically involves the conversion of the terminal hydroxyl group of a methoxy-PEG (mPEG) to an epoxide. A common route is the reaction of mPEG with epichlorohydrin (B41342) or a similar epihalohydrin under basic conditions.
Materials:
-
Methoxy poly(ethylene glycol) (mPEG-OH) with a molecular weight corresponding to the "45" designation (approximately 2000 g/mol ).
-
Epichlorohydrin or Epibromohydrin.
-
A strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide).
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Drying agent (e.g., anhydrous sodium sulfate).
-
Solvents for purification (e.g., diethyl ether for precipitation).
Procedure:
-
Reaction Setup: An oven-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with mPEG-OH and anhydrous solvent. The mixture is stirred until the mPEG-OH is completely dissolved.
-
Deprotonation: The solution is cooled in an ice bath, and the strong base is added portion-wise. The reaction is allowed to stir for a specified time to ensure complete deprotonation of the terminal hydroxyl group.
-
Epoxidation: Epichlorohydrin is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a quenching agent. The organic solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., DCM) and washed sequentially with water and brine.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The crude product is then purified, typically by precipitation in a non-solvent like cold diethyl ether, to yield the final monofunctional PEG-epoxide.
Characterization of Monofunctional PEG-Epoxide
The successful synthesis and purity of the PEG-epoxide are confirmed using various analytical techniques.
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the presence of the epoxide group and the integrity of the PEG backbone.
-
Sample Preparation: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).
-
Expected Signals: The spectrum should show the characteristic peaks for the methylene (B1212753) protons of the PEG backbone (typically a large singlet around 3.64 ppm) and distinct signals for the protons of the epoxide ring (usually in the range of 2.6-3.1 ppm). The integration of these signals can be used to confirm the degree of functionalization.[2][3][4][5][6]
2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Purpose: To determine the molecular weight and the Polydispersity Index (PDI) of the polymer.[7][8][9][10]
-
Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector is commonly used.
-
Mobile Phase: A suitable solvent in which the polymer is soluble (e.g., THF or aqueous buffers).
-
Calibration: The system is calibrated using narrow molecular weight PEG standards.
-
Analysis: The sample is dissolved in the mobile phase, filtered, and injected into the system. The elution profile is compared to the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). A low PDI value (close to 1.0) indicates a narrow molecular weight distribution.
Application in PROTAC Synthesis: A Logical Workflow
This compound serves as a crucial linker in the synthesis of PROTACs. The epoxide moiety provides a reactive handle for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand, typically through a nucleophilic ring-opening reaction with an amine, thiol, or hydroxyl group on the ligand.[1][11] The PEG chain itself imparts favorable physicochemical properties to the final PROTAC molecule, such as enhanced solubility and improved pharmacokinetic profiles.
Below is a diagram illustrating the logical workflow for the application of this compound in the synthesis of a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 8. Gel Permeation Chromatography | GPC | EAG Laboratories [eag.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Foundational Principles of PEGylation with Epoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone strategy in drug development for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the various chemical approaches for PEGylation, the use of epoxide-terminated PEG offers a versatile and effective method for conjugating PEG to proteins and other biomolecules. This technical guide delves into the core principles of PEGylation with epoxides, providing a comprehensive overview of the underlying reaction mechanisms, key experimental considerations, and analytical techniques for characterization. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers and drug development professionals with the foundational knowledge required to effectively implement this technology.
Introduction to PEGylation with Epoxides
PEGylation confers several advantages to therapeutic molecules, including increased hydrodynamic size, which reduces renal clearance and extends circulation half-life. It can also shield epitopes, thereby reducing immunogenicity, and improve solubility and stability.[1][2][3][4] Epoxide-activated PEGs are valuable reagents in bioconjugation due to their ability to react with a variety of nucleophilic functional groups present on the surface of proteins under mild conditions.[5] The primary targets for epoxide PEGylation on proteins are the nucleophilic side chains of amino acids such as lysine (B10760008) (amines), cysteine (thiols), and to a lesser extent, serine, threonine, and tyrosine (hydroxyls), as well as the N-terminal alpha-amino group.[1][5][6]
The reaction proceeds via a nucleophilic ring-opening of the strained three-membered epoxide ring, forming a stable ether or ester linkage.[7][8][9] The reactivity and selectivity of the conjugation are highly dependent on the reaction conditions, most notably the pH.
Reaction Mechanism and Kinetics
The fundamental reaction of PEGylation with an epoxide involves the attack of a nucleophile (from the protein) on one of the carbon atoms of the epoxide ring. This leads to the opening of the ring and the formation of a covalent bond. The reaction is typically carried out in an aqueous buffer.
Nucleophilic Ring-Opening
The high ring strain of the epoxide makes it susceptible to nucleophilic attack, even without a particularly good leaving group.[8][9] The reaction mechanism is analogous to an SN2 reaction, where the nucleophile attacks from the backside of the carbon-oxygen bond, resulting in an inversion of stereochemistry if the carbon is chiral.
-
Under basic or neutral conditions: A strong nucleophile directly attacks one of the epoxide carbons.
-
Under acidic conditions: The epoxide oxygen is first protonated, making the ring more susceptible to attack by even weak nucleophiles. The attack then preferentially occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[10][11]
pH Dependence and Selectivity
The pH of the reaction medium is a critical parameter that governs the rate and selectivity of epoxide PEGylation. The nucleophilicity of the target amino acid side chains is directly influenced by their protonation state.
-
Amine Groups (Lysine, N-terminus): The primary amine of a lysine side chain has a pKa of around 10.5. At physiological pH, it is predominantly protonated (-NH3+) and thus not nucleophilic. To react with an epoxide, the amine must be in its deprotonated, nucleophilic state (-NH2). Therefore, PEGylation of amines with epoxides is most efficient at a pH of 8.5 to 9.5.[5]
-
Thiol Groups (Cysteine): The thiol group of cysteine has a pKa of approximately 8.3-8.6 and is a potent nucleophile in its deprotonated thiolate form (-S-). It can react with epoxides over a broader pH range compared to amines.
-
Hydroxyl Groups (Serine, Threonine, Tyrosine): Hydroxyl groups are weaker nucleophiles than amines and thiols. Their reaction with epoxides generally requires higher pH values (above 9.5) to deprotonate the hydroxyl group to a more reactive alkoxide. However, reactions can occur at the higher end of the pH range used for amine modification.[5]
-
Imidazole (B134444) Group (Histidine): The imidazole side chain of histidine can also act as a nucleophile, and its reactivity is pH-dependent.
The interplay of pH and the intrinsic nucleophilicity of the different side chains allows for some degree of control over the site of PEGylation.
Quantitative Data on Reaction Parameters
The efficiency and outcome of PEGylation with epoxides are influenced by several factors, including pH, temperature, reaction time, and the molar ratio of PEG-epoxide to the protein. While comprehensive kinetic data for PEG-epoxide reactions with all relevant amino acids is not extensively available in a single source, the following table summarizes the general trends and provides a comparative overview.
| Parameter | Condition | Effect on Reaction with Amines (Lysine) | Effect on Reaction with Hydroxyls (Serine) | Reference(s) |
| pH | 6.0 - 7.5 | Low reactivity | Negligible reactivity | [5] |
| 7.5 - 8.5 | Moderate reactivity | Low reactivity | [5] | |
| 8.5 - 9.5 | Optimal reactivity | Moderate reactivity | [5] | |
| > 9.5 | High reactivity, but potential for protein denaturation | Increased reactivity | [5] | |
| Temperature | 4 - 25 °C | Reaction proceeds, slower at lower temperatures | Reaction proceeds, slower at lower temperatures | [12] |
| 25 - 40 °C | Increased reaction rate | Increased reaction rate | [12][13] | |
| > 40 °C | Significantly faster reaction, but risk of protein instability | Significantly faster reaction, but risk of protein instability | [13] | |
| Molar Ratio (PEG:Protein) | Low (e.g., 1:1 to 3:1) | Lower degree of PEGylation, potential for mono-PEGylated species | Lower degree of PEGylation | |
| High (e.g., >5:1) | Higher degree of PEGylation, increased likelihood of multi-PEGylated species | Higher degree of PEGylation |
Experimental Protocols
This section provides a general framework for a typical protein PEGylation experiment using an epoxide-activated PEG, using lysozyme (B549824) as a model protein.
Materials
-
Lysozyme from chicken egg white
-
mPEG-epoxide (e.g., 5 kDa)
-
Sodium phosphate (B84403) buffer (e.g., 100 mM)
-
Sodium chloride
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
General Protocol for PEGylation of Lysozyme
-
Protein Solution Preparation: Dissolve lysozyme in the reaction buffer (e.g., 100 mM sodium phosphate, pH 8.5) to a final concentration of 5-10 mg/mL.
-
PEG-epoxide Solution Preparation: Dissolve the mPEG-epoxide in the same reaction buffer to achieve the desired molar excess (e.g., a 10-fold molar excess over lysozyme).
-
Reaction Incubation: Add the mPEG-epoxide solution to the lysozyme solution. The reaction mixture is then incubated at a controlled temperature (e.g., 25°C) with gentle stirring for a predetermined duration (e.g., 4-24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.
-
Reaction Quenching: The reaction can be stopped by lowering the pH of the solution to below 7.0 (e.g., by adding a small amount of dilute HCl) or by adding a reagent that will quench the unreacted epoxide, such as a small molecule with a primary amine.
-
Purification of PEGylated Protein: The PEGylated lysozyme is separated from unreacted PEG, unreacted lysozyme, and any byproducts. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than the smaller, unmodified protein.[14][15]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the protein's surface charges, altering its elution profile compared to the native protein.[16]
-
-
Characterization: The purified PEGylated lysozyme is then characterized to determine the degree of PEGylation, identify the sites of modification, and assess its biological activity.
Characterization of PEG-Epoxide Conjugates
Thorough characterization of the PEGylated product is essential to ensure its quality, consistency, and efficacy. A combination of analytical techniques is typically employed.
Analytical Techniques
| Technique | Information Provided | Reference(s) |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Visualizes the increase in molecular weight upon PEGylation and provides a qualitative assessment of the degree of PEGylation (mono-, di-, poly-PEGylated species). | [14] |
| Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) | Separates and quantifies the different PEGylated species based on their hydrodynamic volume, allowing for the determination of the purity of the conjugate.[14][15][17] | |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Determines the molecular weight of the PEGylated protein, confirming the number of attached PEG chains.[14][18] | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Can be used to identify the specific sites of PEGylation by analyzing the peptide fragments after enzymatic digestion of the PEGylated protein. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide detailed structural information about the conjugate and can be used to quantify the degree of PEGylation.[16][19][20] | |
| Circular Dichroism (CD) Spectroscopy | Assesses the secondary and tertiary structure of the protein to ensure that PEGylation has not caused significant conformational changes. | |
| Biological Activity Assays | Measures the functional activity of the PEGylated protein to determine the impact of PEGylation on its therapeutic efficacy. For lysozyme, this could involve measuring its bacteriolytic activity.[21] |
Potential Side Reactions and Stability
While PEGylation with epoxides is a robust method, potential side reactions and the stability of the resulting linkage should be considered.
-
Hydrolysis of Epoxide: The epoxide ring can be opened by hydrolysis, especially under acidic or basic conditions, to form a diol. This will inactivate the PEG reagent.
-
Reaction with Other Nucleophiles: If other nucleophiles are present in the reaction buffer (e.g., Tris buffer contains a primary amine), they can compete with the protein for reaction with the PEG-epoxide.
-
Stability of the Linkage: The reaction of an epoxide with an amine or a thiol group forms a stable ether linkage. The reaction with a hydroxyl group can also form an ether linkage. These ether bonds are generally stable under physiological conditions.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in PEGylation with epoxides.
Conclusion
PEGylation with epoxides represents a powerful and versatile strategy for enhancing the therapeutic properties of proteins and other biomolecules. A thorough understanding of the reaction mechanism, the influence of key parameters such as pH, and the appropriate analytical techniques for characterization are paramount for the successful development of PEGylated therapeutics. This guide provides a foundational framework for researchers and drug development professionals to design, execute, and analyze PEGylation experiments with epoxide-activated PEGs, ultimately contributing to the advancement of novel and improved biopharmaceuticals.
References
- 1. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. pH-dependent adsorption of α-amino acids, lysine, glutamic acid, serine and glycine, on TiO2 nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxide - Wikipedia [en.wikipedia.org]
- 8. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. go-jsb.co.uk [go-jsb.co.uk]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of the Epoxide Ring in Mpeg45-epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mpeg45-epoxide is a polyethylene (B3416737) glycol (PEG) derivative functionalized with a terminal epoxide ring. This reactive moiety makes it a valuable tool in bioconjugation and drug delivery, enabling the covalent attachment of the PEG chain to various nucleophilic groups present in biomolecules and drug carriers. The reactivity of the epoxide ring is central to its utility, offering a versatile handle for chemical modification under specific conditions. This guide provides a comprehensive overview of the core principles governing the reactivity of the this compound ring, detailed experimental protocols for its key reactions, and quantitative data to inform experimental design.
The fundamental reactivity of this compound is centered on the three-membered epoxide ring, which is susceptible to nucleophilic attack due to significant ring strain. This inherent reactivity allows for the formation of stable covalent bonds with a variety of nucleophiles, a process known as ring-opening. The reaction mechanism and regioselectivity are highly dependent on the nature of the nucleophile and the reaction conditions, particularly the pH.
Core Principles of this compound Reactivity
The epoxide ring of this compound contains two electrophilic carbon atoms. Nucleophilic attack on either of these carbons leads to the opening of the ring and the formation of a β-substituted alcohol. The two primary mechanisms for this ring-opening reaction are analogous to SN1 and SN2 reactions.
-
Under Basic or Neutral Conditions (Strong Nucleophiles): In the presence of strong nucleophiles, such as deprotonated thiols (thiolates) or amines at a pH above their pKa, the reaction proceeds via an SN2 mechanism . The nucleophile directly attacks the less sterically hindered terminal carbon of the epoxide ring. This is the most common and synthetically useful pathway for bioconjugation with this compound.
-
Under Acidic Conditions (Weak Nucleophiles): In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to attack by weak nucleophiles. The reaction proceeds through a mechanism with significant SN1 character . The nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.
For most bioconjugation applications involving this compound, reactions are typically carried out under basic or near-neutral conditions to favor the SN2 pathway and ensure regioselective modification of the target molecule.
Data Presentation: Reactivity of PEG-Epoxides with Common Nucleophiles
While specific kinetic data for this compound is not extensively published, the following tables provide representative data for the reaction of analogous polyethylene glycol diglycidyl ethers (PEGDE) and other epoxides with common nucleophiles. This data serves to illustrate the expected reactivity trends and inform reaction optimization.
| Nucleophile | pH | Temperature (°C) | Solvent | Typical Reaction Time | Expected Yield | Notes |
| Primary Amine (e.g., Lysine (B10760008) side chain) | 8.0 - 9.5 | 25 - 40 | Aqueous Buffer | 4 - 24 hours | Moderate to High | Reaction rate is dependent on the pKa of the amine and the concentration of the deprotonated form. |
| Thiol (e.g., Cysteine side chain) | 7.0 - 8.5 | 25 | Aqueous Buffer | 1 - 6 hours | High | Thiolates are highly potent nucleophiles for epoxide ring-opening. The reaction is often rapid and efficient at neutral to slightly basic pH. |
| Hydroxide (Hydrolysis) | > 7.0 | 25 - 60 | Water | Variable | pH and temperature dependent | This compound will undergo hydrolysis to the corresponding diol. The rate is significant at higher pH and temperature, representing a competing side reaction. |
Disclaimer: The data in this table is compiled from studies on similar PEG-epoxide systems and is intended for illustrative purposes. Actual reaction times and yields for this compound may vary and should be optimized experimentally.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide
This protocol describes a general procedure for the conjugation of this compound to a peptide containing a cysteine residue.
Materials:
-
This compound
-
Thiol-containing peptide (e.g., a peptide with a single cysteine residue)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, as a reducing agent)
-
Deionized water
-
Reaction vials
-
Stir plate and stir bars
-
Analytical HPLC system for monitoring the reaction
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, add a 2-5 molar excess of TCEP and incubate for 30 minutes at room temperature to ensure the thiol group is in its reduced state.
-
This compound Solution Preparation: Dissolve this compound in deionized water or PBS to a concentration that will result in a 5-20 molar excess relative to the peptide upon addition.
-
Reaction Initiation: Add the this compound solution to the peptide solution.
-
Reaction Incubation: Gently stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC. Aliquots of the reaction mixture can be taken at different time points (e.g., 0, 1, 2, 4, 6 hours) and analyzed to determine the consumption of the starting materials and the formation of the conjugate.
-
Reaction Quenching (Optional): Once the desired level of conjugation is reached, the reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, in excess to react with any remaining this compound.
-
Purification: The this compound-peptide conjugate can be purified from unreacted peptide and excess this compound using size-exclusion chromatography (SEC) or reversed-phase HPLC.
Protocol 2: Conjugation of this compound to an Amine-Containing Molecule
This protocol provides a general method for the reaction of this compound with a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a small molecule drug or a protein with accessible lysine residues)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Deionized water
-
Reaction vials
-
Stir plate and stir bars
-
Analytical technique for monitoring (e.g., HPLC, mass spectrometry)
Procedure:
-
Substrate Preparation: Dissolve the amine-containing molecule in the borate buffer (pH 9.0) to the desired concentration. The basic pH ensures a significant portion of the primary amines are deprotonated and thus nucleophilic.
-
This compound Solution Preparation: Prepare a stock solution of this compound in deionized water.
-
Reaction Initiation: Add a 10-50 molar excess of the this compound solution to the solution of the amine-containing molecule.
-
Reaction Incubation: Stir the reaction mixture at a controlled temperature (e.g., 25-37 °C). The reaction rate will be slower than with thiols.
-
Reaction Monitoring: Follow the reaction progress over a longer period (e.g., up to 24 hours) using an appropriate analytical method.
-
Purification: Purify the conjugate using a suitable chromatographic technique (e.g., SEC, ion-exchange chromatography, or reversed-phase HPLC) to remove unreacted starting materials.
Mandatory Visualizations
Methodological & Application
Application Notes and Protocols for Protein PEGylation using mPEG-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein drugs.[1][2] This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and prolongs its circulation half-life.[1] Furthermore, PEGylation can shield the protein from proteolytic degradation and reduce its immunogenicity and antigenicity.[1][3]
This document provides detailed application notes and protocols for the site-specific PEGylation of proteins using methoxy (B1213986) PEG epoxide (mPEG-epoxide). Epoxide-activated PEGs are effective reagents for protein modification due to their reactivity with various nucleophilic functional groups present on the protein surface under mild conditions.[4] The epoxide group can react with primary amines (e.g., lysine (B10760008) residues and the N-terminus), thiols (cysteine), hydroxyls (serine, threonine, tyrosine), and imidazole (B134444) groups (histidine), forming stable ether, thioether, or secondary amine linkages.[4][5] The choice of reaction conditions can influence the selectivity of the PEGylation reaction.
Principle of mPEG-Epoxide PEGylation
The core of this protocol involves the nucleophilic attack by an amino acid residue on the protein surface on the electrophilic carbon of the epoxide ring of the mPEG-epoxide molecule. This results in the opening of the epoxide ring and the formation of a stable covalent bond between the PEG molecule and the protein. The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature to ensure protein stability and promote the desired reaction.
Applications
-
Improving Pharmacokinetics: Increasing the in vivo half-life of therapeutic proteins, leading to less frequent dosing.
-
Reducing Immunogenicity: Masking potential epitopes on the protein surface to minimize immune responses.[3]
-
Enhancing Stability: Protecting proteins from proteolytic degradation.[6]
-
Increasing Solubility: Improving the solubility of hydrophobic proteins.[1]
Quantitative Data Summary
The efficiency of PEGylation and its effect on protein properties can vary depending on the protein, the specific mPEG-epoxide used, and the reaction conditions. The following table summarizes representative data from a study comparing different PEGylation methods on the model protein lysozyme.
| PEGylation Reagent | Number of Attached PEG Chains | Molecular Weight of PEGylated Lysozyme (kDa) | Remaining Enzymatic Activity |
| TFP-mPEG | 4 | ~26-30 | 60-62% |
| Epoxy-mPEG | ~9 | 30–34 | 80% |
| Carbonate-mPEG | ~7 | 26–30 | 60-62% |
| TsT-mPEG | 10–12 | >34 | 19% |
Table 1: Comparison of different mPEG activating groups for the PEGylation of lysozyme. Data adapted from MedChemComm, 2016, 7, 1972-1977.[4] Note that TFP stands for 2,3,5,6-tetrafluorophenyl, and TsT stands for 4-toluenesulfonyl-2,2,9,9-tetramethyl-3,8-dioxa-4,7-diazadecane-1,10-dioate.
Experimental Protocols
Materials
-
Protein of interest
-
mPEG-epoxide (e.g., mPEG45-epoxide)
-
Reaction Buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4 (the optimal pH may vary depending on the target residue and protein stability)
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal ultrafiltration devices for purification
-
Bradford assay reagent or other protein quantification method
-
SDS-PAGE gels and reagents for analysis
-
Mass spectrometer for characterization (optional)
Experimental Workflow
Caption: Workflow for protein PEGylation with mPEG-epoxide.
Detailed Protocol for Protein PEGylation with mPEG-Epoxide
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the mPEG-epoxide.
-
-
mPEG-Epoxide Preparation:
-
Immediately before use, dissolve the mPEG-epoxide in the reaction buffer to a concentration that will result in the desired molar excess when added to the protein solution. A 3- to 20-fold molar excess of mPEG-epoxide over the protein is a good starting point.[4]
-
-
PEGylation Reaction:
-
Add the freshly prepared mPEG-epoxide solution to the protein solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 25°C) with gentle stirring for a duration of 2 to 48 hours. The optimal time and temperature will depend on the reactivity of the target residues and the stability of the protein.[5] The stability of epoxy-mPEG in aqueous solution for up to 48 hours allows for longer reaction times to achieve higher degrees of PEGylation.[4]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will react with any remaining unreacted mPEG-epoxide.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted mPEG-epoxide and quenching reagent by extensive dialysis against a suitable buffer or by using centrifugal ultrafiltration devices with an appropriate molecular weight cutoff.
-
-
Analysis and Characterization:
-
Protein Quantification: Determine the concentration of the purified PEGylated protein using a Bradford assay or a similar method.
-
SDS-PAGE Analysis: Analyze the PEGylated protein by SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein. The PEGylated protein will appear as a band or a smear at a higher molecular weight.[4]
-
Mass Spectrometry: For a more precise characterization, use mass spectrometry (e.g., MALDI-TOF) to determine the molecular weight of the PEGylated protein and the number of attached PEG chains.[4]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the reaction mechanism of mPEG-epoxide with different nucleophilic amino acid residues on a protein surface.
Caption: Reaction of mPEG-epoxide with protein nucleophiles.
Conclusion
The mPEG-epoxide protocol offers a versatile method for protein PEGylation, capable of reacting with multiple types of amino acid residues. This can lead to a higher degree of PEGylation compared to more specific reagents.[4] However, this broader reactivity may also result in a more heterogeneous product. Careful optimization of reaction conditions such as pH, temperature, and reaction time is crucial to control the extent and sites of PEGylation, thereby preserving the protein's biological activity while achieving the desired therapeutic enhancements. The provided protocols and data serve as a starting point for developing a robust and effective PEGylation strategy for your protein of interest.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Surface Modification of Nanoparticles using MPEG45-epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic efficacy. PEGylation imparts "stealth" properties to nanoparticles, prolonging their systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2][3] This modification also improves nanoparticle stability in biological fluids and can be tailored to facilitate targeted drug delivery.[4][5][6] Methoxy poly(ethylene glycol)-epoxide (MPEG-epoxide) is a valuable reagent for this purpose, offering a reactive epoxide group for covalent attachment to nanoparticle surfaces. The "45" in MPEG45-epoxide typically denotes the approximate number of ethylene (B1197577) glycol repeat units. This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound.
Applications in Drug Delivery
The surface modification of nanoparticles with this compound offers significant advantages for drug delivery systems:
-
Prolonged Circulation Time: The hydrophilic PEG layer creates a steric barrier, shielding the nanoparticle from interactions with blood components and reducing uptake by the reticuloendothelial system (RES), leading to longer circulation half-lives.[1][2]
-
Improved Stability: PEGylation prevents nanoparticle aggregation in biological media, enhancing their colloidal stability.[4][5][7]
-
Reduced Immunogenicity: The biocompatible PEG coating can minimize the immune response to the nanoparticles.
-
Enhanced Drug Solubility: For hydrophobic drugs encapsulated within nanoparticles, the hydrophilic PEG shell can improve the overall solubility and bioavailability of the formulation.
-
Targeted Delivery: The terminal end of the MPEG chain can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.[2]
Experimental Protocols
This section outlines the detailed methodologies for the surface modification of amine-functionalized nanoparticles with this compound, followed by their characterization.
Materials and Equipment
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)
-
This compound (or MPEG-epoxide with a similar molecular weight)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.4-8.5 or borate (B1201080) buffer)
-
Deionized (DI) water
-
Dialysis tubing (with appropriate molecular weight cut-off) or centrifugal filter units
-
Reagents for characterization assays (e.g., potassium iodide for titration, reagents for spectroscopy)
Equipment:
-
Magnetic stirrer and stir bars
-
Reaction vessel (e.g., round-bottom flask)
-
pH meter
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles functionalized with primary amine groups. The reaction involves the nucleophilic attack of the amine on the epoxide ring, resulting in a stable ether linkage.
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent (e.g., DMF or DMSO) to a desired concentration (e.g., 1-10 mg/mL). Sonicate the suspension if necessary to ensure a homogenous dispersion.
-
Reagent Preparation: Dissolve this compound in the same anhydrous solvent to a concentration that represents a molar excess relative to the surface amine groups on the nanoparticles. A 10 to 50-fold molar excess is a common starting point.
-
Reaction Setup: Add the this compound solution to the nanoparticle dispersion while stirring.
-
Reaction Conditions: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours under continuous stirring. The optimal reaction time and temperature may need to be determined empirically. The reaction is typically performed at a slightly basic pH (7.4-8.5) to facilitate the nucleophilic attack by the amine.[8]
-
Purification:
-
Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (e.g., 10-20 kDa) and dialyze against DI water for 48-72 hours with frequent water changes to remove unreacted this compound and solvent.
-
Centrifugation: Alternatively, use centrifugal filter units to wash the nanoparticles. Centrifuge the reaction mixture, discard the supernatant containing unreacted PEG, and resuspend the nanoparticle pellet in fresh DI water. Repeat this washing step 3-5 times.
-
-
Lyophilization: Freeze-dry the purified MPEG-nanoparticle conjugate to obtain a powder for storage and further characterization.
Protocol 2: Characterization of MPEG-Modified Nanoparticles
1. Confirmation of PEGylation:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of the unmodified nanoparticles, this compound, and the purified MPEG-nanoparticles.
-
Compare the spectra. The successful conjugation should result in the appearance of characteristic PEG peaks (e.g., C-O-C ether stretching around 1100 cm⁻¹) in the spectrum of the modified nanoparticles.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Disperse the MPEG-nanoparticles in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H NMR spectra. The presence of a prominent peak around 3.6 ppm corresponding to the methylene (B1212753) protons of the ethylene glycol repeat units confirms the presence of PEG on the nanoparticle surface.[9][10]
-
2. Physical Characterization:
-
Dynamic Light Scattering (DLS):
-
Disperse the unmodified and MPEG-modified nanoparticles in DI water or a suitable buffer at a low concentration (e.g., 0.1-1 mg/mL).
-
Measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after PEGylation.
-
-
Zeta Potential Measurement:
-
Use the same DLS instrument to measure the zeta potential of the unmodified and MPEG-modified nanoparticles dispersed in DI water or a buffer of known pH.
-
PEGylation typically leads to a decrease in the magnitude of the zeta potential, bringing it closer to neutral, which is indicative of the shielding effect of the PEG layer.[11][12][13]
-
3. Quantification of Grafting Density:
-
Thermogravimetric Analysis (TGA):
-
Heat a known mass of the lyophilized MPEG-nanoparticles under a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 800 °C).
-
The weight loss observed in the temperature range corresponding to the decomposition of PEG (typically 200-450 °C) can be used to calculate the mass of grafted PEG.
-
The grafting density (chains/nm²) can then be calculated using the following formula: Grafting Density = (Mass of PEG / Molecular Weight of PEG) * Avogadro's Number / (Total Surface Area of Nanoparticles)[14][15]
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of MPEG-epoxide modified nanoparticles. The exact values will depend on the specific nanoparticle system, PEG molecular weight, and reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 100 - 200 | 120 - 250 (Increase of 20-50 nm) | [16] |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | [12] |
| Zeta Potential (mV) | -20 to -30 or +20 to +30 | -5 to +5 (Closer to neutral) | [11][13] |
Table 2: Quantitative Analysis of this compound Grafting Density
| Analytical Technique | Measured Parameter | Typical Value | Reference |
| Thermogravimetric Analysis (TGA) | Weight Loss (%) | 10 - 50 | [14][15] |
| Calculated Grafting Density | PEG chains/nm² | 0.1 - 1.0 | [14][17] |
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with an amine-functionalized nanoparticle.
Experimental Workflow
Caption: Workflow for this compound nanoparticle surface modification.
References
- 1. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Bioparticles Stability Studies - CD Bioparticles [cd-bioparticles.net]
- 5. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of citrate, PVP, and PEG coated silver nanoparticles in ecotoxicology media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of solid lipid nanoparticles formulation compositions on their size, zeta potential and potential for in vitro pHIS-HIV-hugag transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Self-assembly of phospholipid-PEG coating on nanoparticles through dual solvent exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MPEG45-Epoxide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of MPEG45-epoxide in the development of targeted drug delivery systems. This document outlines the synthesis of this compound functionalized nanoparticles, drug loading procedures, and methods for characterization and evaluation of the resulting nanocarriers. The protocols provided are based on established methodologies for similar PEGylated systems and are intended to serve as a detailed guide for researchers.
Introduction to this compound in Drug Delivery
Methoxypolyethylene glycol (mPEG) with a terminal epoxide group (MPEG-epoxide) is a valuable tool in the field of bioconjugation and drug delivery. The "45" in this compound denotes the number of repeating ethylene (B1197577) glycol units, conferring specific solubility and pharmacokinetic properties. The terminal epoxide ring is susceptible to nucleophilic attack, particularly from amine and hydroxyl groups, allowing for the covalent attachment of MPEG45 to nanoparticle surfaces or directly to drug molecules. This process, known as PEGylation, offers several advantages for drug delivery systems, including:
-
Prolonged Circulation Time: The hydrophilic PEG chains create a steric barrier, reducing opsonization and clearance by the reticuloendothelial system (RES).
-
Improved Stability: PEGylation can protect the encapsulated drug from degradation and prevent nanoparticle aggregation.
-
Enhanced Biocompatibility: PEG is a biocompatible and non-immunogenic polymer, reducing the potential for adverse immune responses.
-
Versatility for Targeting: The terminal end of the PEG chain can be further functionalized with targeting ligands to direct the nanocarrier to specific cells or tissues.
Synthesis of this compound Functionalized Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles and their subsequent surface functionalization with this compound. A common approach involves the use of biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) to form the nanoparticle core.
Experimental Protocol: Nanoparticle Formulation and PEGylation
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Drug of choice (e.g., Doxorubicin)
-
This compound
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10-14 kDa)
Procedure:
-
Nanoparticle Formulation (Single Emulsion Solvent Evaporation):
-
Dissolve 100 mg of PLGA and 10 mg of the therapeutic drug in 2 mL of DCM.
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
Add the PLGA/drug solution dropwise to 10 mL of the PVA solution while sonicating on an ice bath.
-
Continue sonication for 2 minutes to form an oil-in-water emulsion.
-
Transfer the emulsion to a larger volume of 0.3% (w/v) PVA solution and stir for 4-6 hours at room temperature to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
-
Surface Functionalization with this compound:
-
Resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).
-
Prepare a solution of this compound in PBS at a concentration of 10 mg/mL.
-
Add the this compound solution to the nanoparticle suspension at a 10:1 molar excess relative to the estimated surface amine/hydroxyl groups of the nanoparticle (optimization may be required).
-
Incubate the reaction mixture at room temperature for 24 hours with gentle stirring. The epoxide ring of this compound will react with available amine or hydroxyl groups on the nanoparticle surface.
-
Purify the this compound functionalized nanoparticles by dialysis against deionized water for 48 hours to remove unreacted this compound.
-
Lyophilize the purified nanoparticles for long-term storage.
-
Diagram of Experimental Workflow: Nanoparticle Synthesis and Functionalization
Caption: Workflow for nanoparticle synthesis and this compound functionalization.
Characterization of this compound Nanoparticles
Thorough characterization of the synthesized nanoparticles is crucial to ensure their suitability for drug delivery applications.
Data Presentation: Physicochemical Properties
The following table summarizes typical quantitative data obtained from the characterization of this compound functionalized nanoparticles.
| Parameter | Method | Typical Value |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 100 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 to -25 mV |
| Drug Loading Content (%) | UV-Vis or HPLC | 5 - 15% |
| Encapsulation Efficiency (%) | UV-Vis or HPLC | > 80% |
Experimental Protocols: Characterization Methods
Protocol 3.1: Particle Size and Zeta Potential Measurement
-
Resuspend the lyophilized nanoparticles in deionized water to a concentration of 0.1-1.0 mg/mL.
-
Vortex the suspension for 1 minute to ensure homogeneity.
-
For particle size measurement, dilute the sample in deionized water to an appropriate concentration for the DLS instrument.
-
For zeta potential measurement, dilute the sample in 10 mM NaCl solution.[1]
-
Perform the measurements in triplicate at 25°C using a Malvern Zetasizer or similar instrument.[2][3]
Protocol 3.2: Drug Loading Content and Encapsulation Efficiency
-
Drug Loading Content (DLC):
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM) to release the encapsulated drug.
-
Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent for analysis.
-
Quantify the amount of drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) against a standard curve.
-
Calculate DLC using the formula: DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
-
Encapsulation Efficiency (EE):
-
During the nanoparticle preparation, collect the supernatant after the first centrifugation step.
-
Quantify the amount of free, non-encapsulated drug in the supernatant using UV-Vis or HPLC.
-
Calculate EE using the formula: EE (%) = ((Total mass of drug added - Mass of free drug) / Total mass of drug added) x 100[4]
-
pH-Responsive Drug Release
This compound functionalized nanoparticles can be designed for pH-responsive drug release, particularly for targeting the acidic tumor microenvironment. This can be achieved by incorporating pH-sensitive linkers or polymers in the nanoparticle matrix. The epoxide group on MPEG itself can be opened by amines to create a tertiary amine, which can be protonated at lower pH, potentially influencing drug release.
Experimental Protocol: In Vitro Drug Release Study
-
Prepare two release media: PBS at pH 7.4 (simulating physiological conditions) and PBS at pH 5.5 (simulating the tumor microenvironment).
-
Disperse a known amount of drug-loaded nanoparticles in each release medium.
-
Place the nanoparticle suspensions in dialysis bags (MWCO 10-14 kDa).
-
Immerse the dialysis bags in a larger volume of the corresponding release medium and maintain at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from outside the dialysis bag.
-
Replenish with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using UV-Vis or HPLC.
-
Plot the cumulative drug release percentage against time. A significantly faster release at pH 5.5 compared to pH 7.4 indicates a pH-responsive system.[5][6]
Diagram of pH-Responsive Drug Release Mechanism
Caption: pH-triggered drug release from a smart nanocarrier.
Cellular Uptake and In Vitro Cytotoxicity
Evaluating the cellular uptake and therapeutic efficacy of the this compound functionalized nanoparticles is a critical step.
Experimental Protocol: Cellular Uptake Study
-
Culture cancer cells (e.g., MCF-7, HeLa) in appropriate media until they reach 70-80% confluency.
-
Prepare fluorescently labeled nanoparticles by encapsulating a fluorescent dye (e.g., Rhodamine B) or by conjugating a fluorescent tag to the this compound.
-
Incubate the cells with the fluorescently labeled nanoparticles at a concentration of 100 µg/mL for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Visualize the cellular uptake of nanoparticles using confocal laser scanning microscopy (CLSM) or quantify the uptake using flow cytometry.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of free drug, drug-loaded nanoparticles, and empty nanoparticles for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to untreated control cells.
Diagram of Cellular Uptake Pathways
Caption: General cellular uptake and drug release mechanism.
Conclusion
This compound is a promising functionalized polymer for the development of advanced drug delivery systems. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate this compound functionalized nanoparticles for targeted and controlled drug release. Further optimization of nanoparticle composition, targeting ligand conjugation, and drug loading will be essential for the successful translation of these systems into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bioconjugation of Peptides with mPEG45-epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can enhance solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity. mPEG45-epoxide is a reactive derivative of PEG that allows for the stable conjugation to nucleophilic residues on a peptide, such as the ε-amino group of lysine (B10760008) or the sulfhydryl group of cysteine. The epoxide moiety undergoes a ring-opening reaction with these nucleophiles, forming a stable ether or thioether linkage, respectively.
These application notes provide detailed protocols for the bioconjugation of peptides with this compound, including methods for achieving site-selectivity, purification of the conjugate, and comprehensive characterization.
Data Presentation
Table 1: Key Reaction Parameters for Peptide Conjugation with this compound
| Parameter | Condition | Rationale |
| Peptide Concentration | 1-10 mg/mL | A balance between preventing peptide aggregation and achieving sufficient reaction kinetics. |
| This compound:Peptide Molar Ratio | 5:1 to 20:1 | A molar excess of the PEG reagent drives the reaction towards completion. The optimal ratio should be determined empirically for each peptide. |
| Reaction Buffer | Phosphate (B84403) buffer, Borate buffer | Provides stable pH control during the reaction. |
| Reaction pH | 8.0 - 9.5 for Lysine conjugation6.5 - 7.5 for Cysteine conjugation | The reactivity of the target amino acid side chain is pH-dependent. Higher pH deprotonates the lysine amine, making it more nucleophilic. Near-neutral pH favors the more nucleophilic thiol group of cysteine over amines.[1] |
| Reaction Temperature | 25°C (Room Temperature) | A convenient temperature that provides a reasonable reaction rate without causing peptide degradation. |
| Reaction Time | 4 - 24 hours | The reaction is typically allowed to proceed overnight to ensure maximum conjugation efficiency. Reaction progress can be monitored by HPLC. |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Addition of a small molecule with a primary amine will react with any excess this compound, stopping the reaction. |
Table 2: Typical Purification and Characterization Parameters
| Technique | Parameter | Purpose |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of the PEGylated peptide from unreacted peptide, excess PEG reagent, and other impurities based on hydrophobicity.[][3] |
| Column | C18, 5 µm particle size, 100 Å pore size | Standard stationary phase for peptide separations. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic solvent to elute the peptide and its conjugate. |
| Gradient | 5-95% B over 30-60 minutes | A gradual increase in the organic phase concentration allows for the separation of components with different hydrophobicities. |
| Detection | UV at 220 nm and 280 nm | Peptide bonds absorb at 220 nm. Aromatic residues (Trp, Tyr, Phe) absorb at 280 nm. |
| Characterization | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | To confirm the molecular weight of the PEGylated peptide and determine the degree of PEGylation (mono-, di-, etc.).[4][5][6] |
| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) or Sinapinic acid (SA) | To co-crystallize with the sample and facilitate ionization. |
| Characterization | Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the mass of the purified conjugate and identify the site(s) of PEGylation through peptide mapping.[7][8] |
Experimental Protocols
Protocol 1: Site-Selective Conjugation of this compound to a Peptide Lysine Residue
This protocol outlines the steps for conjugating this compound to the ε-amino group of a lysine residue within a peptide.
Materials:
-
Peptide containing at least one lysine residue
-
This compound
-
Sodium phosphate buffer (100 mM, pH 8.5)
-
Tris-HCl (1 M, pH 8.0)
-
Ultrapure water
-
Solvents for RP-HPLC (as described in Table 2)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the sodium phosphate buffer (100 mM, pH 8.5) to a final concentration of 5 mg/mL.
-
This compound Addition: Calculate the required amount of this compound for a 10-fold molar excess relative to the peptide. Dissolve the this compound in a small volume of the reaction buffer and add it to the peptide solution.
-
Reaction Incubation: Gently mix the reaction mixture and incubate at room temperature (25°C) for 12-16 hours with gentle agitation.
-
Reaction Quenching: Add a 50-fold molar excess of 1 M Tris-HCl, pH 8.0, relative to the initial amount of this compound to quench any unreacted epoxide. Incubate for 1 hour at room temperature.
-
Purification: Purify the reaction mixture using RP-HPLC as detailed in Protocol 3.
-
Characterization: Characterize the purified conjugate by MALDI-TOF MS (Protocol 4) and LC-MS to confirm the molecular weight and site of conjugation.
Protocol 2: Site-Selective Conjugation of this compound to a Peptide Cysteine Residue
This protocol is designed for the selective conjugation of this compound to a cysteine residue. To ensure selectivity, any lysine residues in the peptide should be protected if they are not the intended conjugation site.
Materials:
-
Peptide containing a free cysteine residue
-
This compound
-
Sodium phosphate buffer (100 mM, pH 7.0) containing 1 mM EDTA
-
N-ethylmaleimide (NEM) solution (for quenching)
-
Ultrapure water
-
Solvents for RP-HPLC (as described in Table 2)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the sodium phosphate buffer (100 mM, pH 7.0, with 1 mM EDTA) to a final concentration of 5 mg/mL. The EDTA is included to prevent disulfide bond formation.
-
This compound Addition: Add a 5-fold molar excess of this compound to the peptide solution.
-
Reaction Incubation: Incubate the reaction at room temperature for 4-6 hours. Monitor the reaction progress by RP-HPLC.
-
Reaction Quenching: Quench the reaction by adding a 10-fold molar excess of N-ethylmaleimide to react with any remaining free cysteine residues. Incubate for 30 minutes.
-
Purification: Purify the conjugate using RP-HPLC (Protocol 3).
-
Characterization: Confirm the successful conjugation and determine the molecular weight using MALDI-TOF MS (Protocol 4) and LC-MS.
Protocol 3: Purification of the mPEG45-Peptide Conjugate by RP-HPLC
Procedure:
-
Sample Preparation: Acidify the quenched reaction mixture with 10% TFA to a pH of 2-3. Centrifuge to remove any precipitate.
-
HPLC Setup: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Separation: Inject the sample onto the column. Elute the bound components using a linear gradient of 5% to 95% Mobile Phase B over 40 minutes at a flow rate of 1 mL/min.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected at 220 nm. The PEGylated peptide will typically elute earlier than the unreacted peptide due to the hydrophilic nature of the PEG chain.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and MALDI-TOF MS to identify the fraction containing the pure conjugate.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified mPEG45-peptide conjugate as a powder.
Protocol 4: Characterization by MALDI-TOF Mass Spectrometry
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized conjugate in 50% acetonitrile/0.1% TFA.
-
Matrix Preparation: Prepare a saturated solution of CHCA in 50% acetonitrile/0.1% TFA.
-
Spotting: Mix the sample and matrix solutions in a 1:1 ratio on the MALDI target plate. Allow the spot to air dry completely.
-
Data Acquisition: Acquire the mass spectrum in the positive ion linear or reflector mode, depending on the mass of the conjugate. The spectrum should show a distribution of peaks corresponding to the different chain lengths of the mPEG45, centered around the expected molecular weight of the conjugate.
Visualizations
Caption: General experimental workflow for the bioconjugation of a peptide with this compound.
Caption: Reaction pathways for site-selective conjugation of this compound to lysine and cysteine residues.
Caption: Logical relationship between inputs, processes, and outputs in peptide PEGylation.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. enovatia.com [enovatia.com]
Application Notes and Protocols: Reaction of Mpeg45-epoxide with Primary Amines and Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy poly(ethylene glycol) (mPEG) derivatives are widely utilized in bioconjugation to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of mPEG, a process known as PEGylation, can improve a molecule's solubility, increase its in vivo half-life, and reduce its immunogenicity.[1] mPEG45-epoxide is a reactive derivative of mPEG that contains a terminal epoxide group, enabling covalent modification of nucleophilic functional groups such as primary amines and thiols. This document provides detailed application notes and protocols for the reaction of this compound with primary amines (e.g., lysine (B10760008) residues in proteins) and thiols (e.g., cysteine residues in peptides).
The reaction proceeds via a nucleophilic ring-opening of the epoxide, forming a stable secondary amine or thioether linkage, respectively. These reactions are highly valuable in the development of therapeutic protein-polymer conjugates, targeted drug delivery systems, and functionalized biomaterials.[1] this compound, in particular, is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Reaction Mechanisms
The fundamental reaction involves the nucleophilic attack on one of the carbon atoms of the epoxide ring by either a primary amine or a thiol.
Reaction with Primary Amines: The reaction of this compound with a primary amine, such as the ε-amino group of a lysine residue, results in the formation of a stable secondary amine bond and a hydroxyl group. This reaction is typically carried out in an aqueous buffered solution at a slightly alkaline pH (e.g., pH 8-9).[2] Under these conditions, the primary amine is sufficiently deprotonated to act as an effective nucleophile. The reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[3]
Reaction with Thiols: The reaction with a thiol, such as the sulfhydryl group of a cysteine residue, forms a stable thioether linkage and a hydroxyl group. This reaction is generally more efficient under basic conditions, which facilitate the formation of the more nucleophilic thiolate anion.[4] Tertiary amines can be used to catalyze the ring-opening reaction of epoxides with thiols.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the reaction of mPEG-epoxides with primary amines and thiols. It is important to note that specific reaction rates and yields can vary depending on the specific protein or peptide, the buffer conditions, and the stoichiometry of the reactants.
| Parameter | Value | Conditions | Reference(s) |
| pH Range | 8.0 - 10.0 | Aqueous buffer | [2][3] |
| Temperature | Room Temperature (20-25 °C) to 40 °C | Aqueous buffer | [2] |
| Reaction Time | 24 - 48 hours | For significant conversion | [2] |
| Molar Excess of mPEG-epoxide | 3 - 22 fold | Relative to the protein | [2] |
| Typical Yield | Varies (dependent on protein and conditions) | Can be optimized by adjusting stoichiometry and reaction time | [2] |
Table 1: Reaction Parameters for mPEG-epoxide with Primary Amines.
| Parameter | Value | Conditions | Reference(s) |
| pH Range | > 8.0 (Base-catalyzed) | Aqueous or organic solvents | [4] |
| Catalyst | Tertiary amines (e.g., triethylamine) or other bases | To facilitate thiolate formation | [1][2] |
| Temperature | Room Temperature (20-25 °C) | Can be adjusted to control reaction rate | [5] |
| Reaction Time | Can be rapid (minutes to hours) with catalysis | Induction periods may be observed | [5] |
| Molar Excess of mPEG-epoxide | Typically 1.1 - 2 fold | Relative to the thiol-containing molecule | N/A |
| Typical Yield | High (>90%) | Under optimized conditions | [6] |
Table 2: Reaction Parameters for mPEG-epoxide with Thiols.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Protein (e.g., Lysozyme)
This protocol is adapted from a procedure for the modification of lysozyme (B549824) with epoxy-mPEG.[2]
Materials:
-
This compound
-
Lysozyme (or other protein of interest)
-
0.1 M Carbonate buffer, pH 8.0
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Deionized water
-
Lyophilizer
Procedure:
-
Protein Solution Preparation: Dissolve the protein (e.g., 15.0 mg, 1.0 µmol) in 3 mL of 0.1 M carbonate buffer (pH 8.0).
-
This compound Addition: Add the desired molar excess of this compound (e.g., a 22-fold molar excess) to the protein solution.
-
Reaction: Gently stir the reaction mixture at room temperature for 48 hours.
-
Purification:
-
Transfer the reaction mixture to a dialysis cassette (10,000 MWCO).
-
Dialyze against deionized water for 3 days, changing the water several times to ensure the removal of unreacted this compound.
-
-
Lyophilization: Lyophilize the purified conjugate to obtain a dry powder.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by MALDI-TOF mass spectrometry to determine the degree of PEGylation.[2]
Protocol 2: Conjugation of this compound to a Thiol-Containing Peptide (e.g., a Cysteine-terminated Peptide)
Materials:
-
This compound
-
Cysteine-containing peptide
-
0.1 M Phosphate (B84403) buffer, pH 8.5, containing 5 mM EDTA
-
Tertiary amine catalyst (e.g., triethylamine), optional
-
Nitrogen gas
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Peptide Solution Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer. Degas the buffer with nitrogen to prevent disulfide bond formation.
-
This compound Addition: Add a 1.1 to 1.5-fold molar excess of this compound to the peptide solution.
-
(Optional) Catalyst Addition: If a faster reaction is desired, a catalytic amount of a tertiary amine can be added.
-
Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature. Monitor the reaction progress by RP-HPLC.
-
Purification:
-
Lyophilization: Pool the fractions containing the pure conjugate and lyophilize to obtain the final product.
-
Characterization: Confirm the identity and purity of the conjugate by analytical RP-HPLC and mass spectrometry.
Stability of Conjugates
Secondary Amine Linkage: The secondary amine bond formed from the reaction with primary amines is generally stable under physiological conditions.
Thioether Linkage: The thioether bond formed from the reaction with thiols is also highly stable.[9] This is an advantage over other thiol-reactive chemistries, such as maleimide-based conjugations, where the resulting thioether linkage can be susceptible to retro-Michael addition and exchange with other thiols like glutathione.[9][10]
Analytical Methods for Characterization
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.[11]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains attached to the protein or peptide).[3][12]
-
HPLC (Size-Exclusion or Reversed-Phase): To purify the conjugate and assess its purity.[7][13]
-
NMR Spectroscopy: Can be used to determine the degree of PEGylation by integrating the signals from the PEG methylene (B1212753) protons against a known standard.[6][14]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | - Inappropriate pH- Insufficient reaction time- Inactive this compound | - Optimize the pH of the reaction buffer (pH 8-9 for amines, >8 for thiols)- Increase the reaction time and monitor progress- Use fresh, properly stored this compound |
| Protein Precipitation | - High degree of modification- Change in protein pI | - Reduce the molar excess of this compound- Optimize buffer conditions (e.g., ionic strength) |
| Disulfide Bond Formation (for thiol reactions) | - Presence of oxygen | - Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) |
| Difficulty in Purification | - Similar properties of conjugate and unreacted PEG | - Optimize the HPLC gradient for better separation- For proteins, consider alternative purification methods like ion-exchange chromatography |
Table 3: Troubleshooting Guide for this compound Conjugation.
Visualizations
Caption: General workflow for the reaction of this compound.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. Effect of Polyethylene Glycol Chain Length on PEGylation of Dendrimers [wisdomlib.org]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Mpeg45-Epoxide Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pH-dependent reactivity of Mpeg45-epoxide in conjugation reactions, offering detailed protocols and key data for its effective use in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal epoxide functional group. This reagent is valuable for the covalent modification of biomolecules, such as proteins, peptides, and small molecule drugs. The epoxide group is a strained three-membered ring that can undergo nucleophilic ring-opening reactions with various functional groups found in biomolecules, including amines (e.g., lysine (B10760008) side chains, N-termini) and thiols (e.g., cysteine side chains). The reactivity of the epoxide is significantly influenced by the pH of the reaction medium, which dictates the protonation state of the nucleophile. Understanding and controlling the reaction pH is therefore critical for achieving optimal conjugation efficiency and selectivity.
This compound is frequently employed as a linker in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.
pH-Dependent Reactivity of this compound
The conjugation of this compound to biomolecules proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a stable covalent bond. The rate of this reaction is highly dependent on the nucleophilicity of the attacking species, which is, in turn, governed by the reaction pH.
Reaction with Amine Nucleophiles (e.g., Lysine)
The primary amine of a lysine side chain is a common target for conjugation. For the amine to act as a nucleophile, it must be in its unprotonated form (-NH2). The equilibrium between the protonated (-NH3+) and unprotonated amine is determined by its pKa (typically around 10.5 for the lysine side chain) and the pH of the solution.
-
At pH < pKa: The amine is predominantly protonated (-NH3+), making it non-nucleophilic. Consequently, the reaction rate is very slow.
-
At pH ≈ pKa: A significant population of the amine is in the unprotonated, nucleophilic form, leading to an increased reaction rate.
-
At pH > pKa: The concentration of the unprotonated amine is maximized, resulting in the highest reaction rate.
Therefore, conjugation reactions with amine nucleophiles are generally favored at slightly alkaline pH values (typically pH 8-10).
Reaction with Thiol Nucleophiles (e.g., Cysteine)
The thiol group of a cysteine side chain is another important target for bioconjugation. The nucleophilic species is the thiolate anion (-S-). The pKa of the cysteine thiol is typically around 8.5.
-
At pH < pKa: The thiol group is protonated (-SH) and less nucleophilic.
-
At pH > pKa: The thiol group deprotonates to the highly nucleophilic thiolate anion (-S-), leading to a significant increase in the reaction rate.
Conjugation to cysteine residues is therefore most efficient at pH values above the pKa of the thiol group.
General Considerations for pH Selection
While higher pH generally favors the reaction with both amines and thiols, it is crucial to consider the stability of the target biomolecule. High pH can lead to denaturation of proteins or degradation of other sensitive molecules. Therefore, a compromise must be made to find an optimal pH that ensures a reasonable reaction rate while maintaining the integrity of the biomolecule. The stability of the this compound itself is also a factor, as epoxides can undergo hydrolysis at extreme pH values, although they are generally more stable than other reactive groups like NHS esters.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following table summarizes the expected pH-dependent reactivity based on the general principles of epoxide chemistry. The reaction rates are presented qualitatively, as the absolute rates will depend on the specific nucleophile, temperature, and buffer conditions.
| Nucleophile (Amino Acid) | pKa of Side Chain | Optimal pH Range for Conjugation | Expected Relative Reaction Rate vs. pH |
| Lysine (ε-amino group) | ~10.5 | 8.0 - 10.0 | Increases significantly as pH approaches and exceeds the pKa. |
| Cysteine (thiol group) | ~8.5 | 7.5 - 9.0 | Increases significantly as pH approaches and exceeds the pKa. |
| N-terminal amine | ~8.0 | 7.5 - 9.0 | Increases as pH approaches and exceeds the pKa. |
Experimental Protocols
The following are general protocols for the conjugation of this compound to proteins. It is highly recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific application.
Protocol 1: Conjugation of this compound to a Protein via Lysine Residues
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS)
-
This compound
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometry)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The exact molar ratio should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can range from 2 to 24 hours, depending on the desired degree of labeling. Monitor the reaction progress if possible.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. The primary amines in Tris will react with any remaining epoxide groups. Incubate for 1 hour at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagent by SEC or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Protocol 2: Site-Specific Conjugation of this compound to a Cysteine Residue
Materials:
-
Cysteine-containing protein of interest (ensure the target cysteine is reduced)
-
This compound
-
Reaction Buffer: 100 mM phosphate (B84403) buffer containing 5 mM EDTA, pH 7.5
-
Reducing agent (optional, if needed): TCEP (tris(2-carboxyethyl)phosphine)
-
Purification and analytical instruments as in Protocol 1.
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer. If the cysteine residue may be oxidized, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Reagent Preparation: Prepare the this compound stock solution as described in Protocol 1.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. The reaction with the more nucleophilic thiolate is typically faster than with amines.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents. Quenching is often not necessary due to the higher reactivity and selectivity towards the cysteine at this pH.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the site of modification (if desired, through peptide mapping).
Visualizations
Experimental Workflow for this compound Conjugation
Caption: General workflow for protein conjugation using this compound.
pH-Dependent Reactivity of Nucleophiles
Caption: Effect of pH on the nucleophilicity of lysine and cysteine.
Application in PROTAC Synthesis
This compound serves as a versatile linker for connecting a target protein-binding ligand and an E3 ligase-binding ligand to form a PROTAC. The pH-dependent reactivity of the epoxide allows for controlled conjugation to either of these ligands, depending on their available functional groups.
Signaling Pathways Targeted by this compound-based PROTACs
PROTACs are a powerful tool for targeting disease-causing proteins for degradation. The choice of the target-binding ligand determines the signaling pathway that will be affected. This compound has been utilized in the synthesis of PROTACs targeting key proteins in cancer signaling pathways, including:
-
KRAS Pathway: PROTACs have been developed to target mutant KRAS, a key driver in many cancers. By inducing the degradation of KRAS, these PROTACs can inhibit downstream signaling through the MAPK pathway, thereby suppressing tumor growth.
-
BTK Pathway: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway. PROTACs that degrade BTK are being investigated for the treatment of B-cell malignancies like chronic lymphocytic leukemia.
Logical Relationship in PROTAC Action
Caption: Mechanism of action for a PROTAC utilizing an this compound linker.
Conclusion
This compound is a valuable tool for bioconjugation, offering a balance of reactivity and stability. The pH of the reaction is a critical parameter that must be carefully controlled to achieve efficient and selective conjugation to amine and thiol nucleophiles. By following the guidelines and protocols outlined in these application notes, researchers can effectively utilize this compound for the development of novel bioconjugates and targeted therapeutics like PROTACs. Optimization of reaction conditions for each specific application is essential for success.
Application Notes and Protocols: Mpeg45-epoxide for Functionalizing Hydrogels in Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized as scaffolds in tissue engineering due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM). However, the inherent bio-inertness of PEG necessitates functionalization with bioactive molecules to elicit specific cellular responses such as adhesion, proliferation, and differentiation. Methoxy-poly(ethylene glycol)-epoxide (Mpeg45-epoxide) is a reactive derivative of PEG that offers a versatile handle for the covalent modification of hydrogels. The terminal epoxide group can readily react with nucleophilic groups, such as amines (-NH2) and thiols (-SH), present in the polymer backbone of natural or synthetic hydrogels (e.g., gelatin, hyaluronic acid, or peptide-modified synthetic polymers). This process, often described as a "click" reaction, is efficient and can be performed under mild, aqueous conditions, making it suitable for the encapsulation of cells and sensitive bioactive factors.[1]
The functionalization of hydrogels with this compound can be leveraged in several ways for tissue engineering applications:
-
Tethering of Bioactive Molecules: The epoxide group can be used to covalently attach cell-adhesive peptides (e.g., RGD), growth factors, or other signaling molecules to the hydrogel network, thereby creating a more instructive and cell-responsive microenvironment.[2]
-
Controlled Drug Delivery: this compound can serve as a linker to conjugate drugs to the hydrogel matrix, enabling their sustained and localized release.[3][4]
-
Modulation of Physical Properties: The degree of functionalization with this compound and subsequent crosslinking can influence the mechanical properties and swelling behavior of the hydrogel, allowing for the tuning of the scaffold to match the target tissue.[5][6]
These application notes provide an overview of the use of this compound for hydrogel functionalization, along with detailed protocols for synthesis, modification, and characterization, and a discussion of the potential impact on cellular behavior.
Data Presentation
Table 1: Illustrative Physicochemical Properties of this compound Functionalized Hydrogels
| Hydrogel Formulation | This compound Concentration (mM) | Degree of Functionalization (%) | Swelling Ratio (q) | Storage Modulus (G') (Pa) |
| Gelatin-based Hydrogel | 0 | 0 | 15.2 ± 1.3 | 550 ± 50 |
| Gelatin-based Hydrogel | 5 | 35 ± 4 | 12.8 ± 1.1 | 850 ± 70 |
| Gelatin-based Hydrogel | 10 | 62 ± 5 | 10.5 ± 0.9 | 1200 ± 110 |
| Hyaluronic Acid-based Hydrogel | 0 | 0 | 25.6 ± 2.1 | 250 ± 30 |
| Hyaluronic Acid-based Hydrogel | 5 | 41 ± 3 | 21.3 ± 1.8 | 450 ± 40 |
| Hyaluronic Acid-based Hydrogel | 10 | 75 ± 6 | 17.8 ± 1.5 | 700 ± 60 |
Note: The data presented in this table are illustrative and based on typical results reported for PEG-epoxide modified hydrogels. Actual values will depend on the specific hydrogel system, reaction conditions, and characterization methods.[5][7][8]
Table 2: Illustrative Cellular Response in this compound Functionalized Hydrogels
| Hydrogel Formulation | Cell Type | Cell Viability (%) (Day 3) | Cell Proliferation (Fold Change) (Day 7) |
| Non-functionalized Hydrogel | Human Mesenchymal Stem Cells (hMSCs) | 75 ± 8 | 1.2 ± 0.2 |
| RGD-Mpeg45-Functionalized Hydrogel | Human Mesenchymal Stem Cells (hMSCs) | 92 ± 5 | 2.5 ± 0.3 |
| Non-functionalized Hydrogel | Fibroblasts | 80 ± 7 | 1.5 ± 0.2 |
| RGD-Mpeg45-Functionalized Hydrogel | Fibroblasts | 95 ± 4 | 3.1 ± 0.4 |
Note: The data in this table are illustrative and represent expected trends based on studies with RGD-functionalized PEG hydrogels. Quantitative outcomes will vary depending on the cell type, seeding density, and specific culture conditions.[9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from methoxy-poly(ethylene glycol) (mPEG).
Materials:
-
Methoxy-poly(ethylene glycol) (mPEG, average Mn ≈ 2000 g/mol , corresponding to approximately 45 ethylene (B1197577) glycol units)
-
Sodium hydride (NaH)
-
Anhydrous toluene
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Drying of mPEG: Dry the mPEG under vacuum at 80-100 °C for at least 4 hours to remove any residual water.
-
Reaction Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Dissolution of mPEG: Dissolve the dried mPEG in anhydrous toluene.
-
Deprotonation: Carefully add sodium hydride (NaH) portion-wise to the mPEG solution at room temperature. The reaction mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of the mPEG alkoxide.
-
Epoxidation: Add epichlorohydrin dropwise to the reaction mixture via the dropping funnel.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir overnight.
-
Quenching and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of ethanol.
-
Filter the mixture to remove the sodium chloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (B109758) and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
-
Precipitation: Precipitate the final product by adding the concentrated solution to cold diethyl ether.
-
Drying: Collect the white precipitate by filtration and dry under vacuum.
-
Characterization: Confirm the structure of the synthesized this compound using ¹H NMR and FTIR spectroscopy.
Protocol 2: Functionalization of Gelatin Hydrogel with this compound
This protocol details the modification of a gelatin hydrogel with this compound through the reaction with the amine groups of lysine (B10760008) and hydroxylysine residues in the gelatin backbone.
Materials:
-
Gelatin (Type A or B)
-
This compound
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Crosslinking agent (e.g., microbial transglutaminase (mTG) or glutaraldehyde)
-
Magnetic stirrer
-
Incubator at 37 °C
Procedure:
-
Prepare Gelatin Solution: Dissolve gelatin in PBS at 37 °C to the desired concentration (e.g., 5-10% w/v).
-
Prepare this compound Solution: Dissolve this compound in PBS to the desired concentration.
-
Reaction Mixture: Add the this compound solution to the gelatin solution while stirring. The molar ratio of this compound to the amine groups in gelatin should be optimized based on the desired degree of functionalization.
-
Incubation: Incubate the reaction mixture at 37 °C for 4-24 hours with continuous stirring to allow for the reaction between the epoxide groups and the amine groups of gelatin.
-
Hydrogel Formation:
-
After the functionalization reaction, induce hydrogel crosslinking.
-
If using mTG, add the enzyme to the functionalized gelatin solution and incubate at 37 °C until a stable hydrogel is formed.
-
If using a chemical crosslinker like glutaraldehyde, add it to the solution and allow it to crosslink.
-
-
Purification: To remove unreacted this compound and crosslinker, immerse the hydrogel in a large volume of PBS, and change the PBS every few hours for 1-2 days.
-
Characterization:
-
Degree of Functionalization: Determine the degree of amine group modification using a ninhydrin (B49086) assay or by ¹H NMR spectroscopy of the lyophilized hydrogel.
-
Swelling Ratio: Measure the wet and dry weights of the hydrogel to calculate the swelling ratio.[11]
-
Mechanical Properties: Characterize the storage and loss moduli of the hydrogel using a rheometer.
-
Protocol 3: Encapsulation of Cells and Viability Assessment
This protocol describes the encapsulation of cells within an this compound functionalized hydrogel and the subsequent assessment of their viability.
Materials:
-
This compound functionalized hydrogel precursor solution (sterile)
-
Cells of interest (e.g., mesenchymal stem cells, fibroblasts)
-
Cell culture medium
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in a small volume of sterile PBS or cell culture medium to achieve a high cell density.
-
Cell Encapsulation:
-
Gently mix the cell suspension with the sterile, pre-gelling this compound functionalized hydrogel precursor solution at 37 °C.
-
Dispense the cell-laden hydrogel solution into a mold or as droplets.
-
Induce gelation according to the chosen crosslinking method.
-
-
Cell Culture: After gelation, transfer the cell-laden hydrogels to a sterile culture plate and add pre-warmed cell culture medium. Culture the constructs in a humidified incubator at 37 °C and 5% CO₂.
-
Cell Viability Assessment (Live/Dead Staining):
-
At desired time points (e.g., day 1, 3, 7), wash the cell-laden hydrogels with PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Incubate the hydrogels in the staining solution for 30-45 minutes at 37 °C, protected from light.
-
Wash the hydrogels again with PBS.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Quantify cell viability by counting the number of live and dead cells from multiple random fields of view.[12]
-
Mandatory Visualization
Caption: Workflow for hydrogel functionalization and analysis.
Caption: Integrin-mediated signaling in functionalized hydrogels.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermo-Sensitive mPEG-PA-PLL Hydrogel for Drug Release of Calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. RGD-functionalized polyethylene glycol hydrogels support proliferation and in vitro chondrogenesis of human periosteum-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Application of Mpeg45-Epoxide in Lipid Nanoparticle Formulation: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of lipid nanoparticles (LNPs) as a premier platform for the delivery of nucleic acids, such as mRNA and siRNA, has been a watershed moment in modern medicine. The composition of these LNPs is critical to their efficacy, with four primary components typically involved: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2] While standard formulations often rely on a set of well-characterized lipids, the development of novel, functional lipids is a key area of research for enhancing delivery efficiency, targeting specific tissues, and improving the safety profile of these nanocarriers.
Mpeg45-epoxide is a PEG derivative that serves as a versatile building block in the synthesis of custom lipids for LNP formulations. Its terminal epoxide group allows for covalent modification through a ring-opening reaction, most commonly with amine-containing molecules.[3] This reaction is a cornerstone of combinatorial chemistry approaches to generate libraries of novel ionizable or PEGylated lipids with tailored properties.[4] By reacting this compound with different amine-containing head groups or lipidic tails, researchers can systematically tune the physicochemical properties of the resulting lipids and, consequently, the performance of the LNP formulations. This application note provides a comprehensive overview of the use of this compound in synthesizing custom lipids and their subsequent incorporation into LNP formulations, complete with detailed protocols and characterization data.
Synthesis of Functional Lipids using this compound
The primary application of this compound in the context of LNPs is in the synthesis of novel ionizable or PEGylated lipids. The epoxide ring is a highly reactive electrophile that can readily react with nucleophiles like primary or secondary amines in a ring-opening reaction. This reaction is typically carried out in an organic solvent and may be heated to ensure complete reaction.
A common strategy for synthesizing novel ionizable lipids involves the reaction of an epoxide-containing lipid tail with a polyamine core.[5] Conversely, this compound can be used to introduce a PEG chain onto an amine-containing lipid, thereby creating a custom PEGylated lipid. The length of the PEG chain (in this case, approximately 45 ethylene (B1197577) glycol units) is known to influence the circulation half-life and stealth properties of the resulting LNPs.[6][7]
Below is a generalized reaction scheme for the synthesis of a custom lipid using this compound:
Caption: Synthesis of a custom PEGylated lipid via epoxide ring-opening.
LNP Formulation with Custom Lipids
Once the custom lipid synthesized from this compound is purified and characterized, it can be incorporated into an LNP formulation. The precise ratio of the four lipid components is a critical parameter that influences the size, stability, and biological activity of the LNPs.[8] These lipids are first dissolved in an organic solvent, typically ethanol (B145695), and then rapidly mixed with an aqueous buffer containing the nucleic acid payload at an acidic pH.[] This rapid mixing process, often performed using a microfluidic device, leads to the self-assembly of the LNPs with the nucleic acid encapsulated within the core.[3]
The acidic pH ensures that the ionizable lipid is protonated and can efficiently complex with the negatively charged nucleic acid.[] Subsequent dialysis or buffer exchange to a physiological pH neutralizes the surface charge of the LNPs, leading to a more stable particle.[10]
The following table provides an example of a typical LNP formulation incorporating a custom PEGylated lipid.
| Component | Molar Ratio (%) | Role in Formulation |
| Ionizable Lipid (e.g., DLin-MC3-DMA) | 50 | Encapsulates nucleic acid and facilitates endosomal escape. |
| Helper Phospholipid (e.g., DSPC) | 10 | Provides structural integrity to the lipid bilayer. |
| Cholesterol | 38.5 | Stabilizes the LNP structure and modulates membrane fluidity. |
| Custom PEGylated Lipid | 1.5 | Controls particle size, enhances stability, and prolongs circulation. |
Characterization of LNPs
After formulation, it is essential to characterize the physicochemical properties of the LNPs to ensure quality and predict in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
| Parameter | Typical Value | Significance |
| Particle Size (Diameter) | 80 - 150 nm | Influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | Near-neutral at physiological pH | Reduces non-specific interactions and aggregation. |
| Encapsulation Efficiency | > 90% | Ensures a high payload of the therapeutic nucleic acid. |
Experimental Protocols
Protocol 1: Synthesis of a Custom PEGylated Lipid
Materials:
-
This compound
-
Amine-containing lipid (e.g., DSPE-amine)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine-containing lipid in anhydrous ethanol.
-
Add a molar excess (e.g., 1.2 equivalents) of this compound to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 60°C) for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the desired custom PEGylated lipid.
-
Characterize the purified product using techniques such as NMR and mass spectrometry to confirm its structure and purity.
-
Dry the final product under vacuum and store it under an inert atmosphere at -20°C.
Protocol 2: LNP Formulation using a Microfluidic Device
Materials:
-
Custom PEGylated lipid
-
Ionizable lipid, helper phospholipid, cholesterol
-
Ethanol
-
Nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratio.
-
Prepare a stock solution of the nucleic acid in the acidic aqueous buffer.
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another syringe.
-
Set the flow rates of the syringe pumps to achieve the desired mixing ratio (typically 3:1 aqueous to organic phase).
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove the ethanol and raise the pH.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
Caption: LNP formulation and post-processing workflow.
Protocol 3: LNP Characterization
A. Particle Size and Zeta Potential:
-
Dilute the LNP sample in an appropriate buffer (e.g., PBS for size, deionized water for zeta potential).
-
Analyze the sample using a dynamic light scattering (DLS) instrument to determine the hydrodynamic diameter and PDI.
-
Use the same instrument with an appropriate cuvette to measure the zeta potential.
B. Encapsulation Efficiency:
-
Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.
Conclusion
This compound is a valuable chemical tool for the synthesis of novel, functional lipids for LNP formulations. By leveraging the reactivity of the epoxide group, researchers can create custom lipids with tailored properties to optimize the delivery of nucleic acid therapeutics. The protocols and characterization methods outlined in this application note provide a framework for the rational design and evaluation of next-generation LNP systems. As the field of nanomedicine continues to evolve, the ability to fine-tune the components of these delivery vehicles will be paramount in developing safer and more effective therapies.
References
- 1. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 2. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 7. helixbiotech.com [helixbiotech.com]
- 8. mdpi.com [mdpi.com]
- 10. Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mpeg45-Epoxide Reactions for High Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Mpeg45-epoxide reactions. The focus is on achieving high-yield conjugation of this compound with amine-containing molecules, a critical step in the development of advanced therapeutics like PROTACs and antibody-drug conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound with a primary amine?
The reaction proceeds via a nucleophilic ring-opening of the epoxide. The primary amine acts as the nucleophile, attacking one of the two electrophilic carbon atoms of the epoxide ring. This results in the formation of a stable carbon-nitrogen bond and a secondary alcohol. Under neutral or basic conditions, this reaction typically follows an SN2 mechanism, where the amine preferentially attacks the less sterically hindered carbon of the epoxide.
Q2: What are the critical parameters influencing the yield of the this compound conjugation reaction?
Several factors can significantly impact the reaction yield:
-
pH of the reaction buffer: The nucleophilicity of the amine is pH-dependent.
-
Molar ratio of reactants: The stoichiometry of this compound to the amine-containing molecule is crucial.
-
Reaction temperature: Temperature affects the reaction rate.
-
Reaction time: Sufficient time is needed for the reaction to proceed to completion.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction kinetics.
Q3: What are common side reactions, and how can they be minimized?
The primary side reaction is the hydrolysis of the epoxide ring by water, leading to the formation of a diol. This becomes more significant at lower pH. To minimize hydrolysis, it is recommended to perform the reaction at a neutral to slightly basic pH and to use anhydrous solvents when possible. Another potential side reaction is the reaction of the newly formed secondary amine with another this compound molecule, leading to a di-pegylated product. This can be controlled by adjusting the stoichiometry of the reactants.
Troubleshooting Guide
Issue 1: Low Conjugation Yield
-
Possible Cause 1: Suboptimal pH.
-
Explanation: The primary amine needs to be in its deprotonated, nucleophilic state to react efficiently. At acidic pH, the amine is protonated (R-NH3+), rendering it non-nucleophilic.
-
Solution: Ensure the reaction pH is neutral to slightly basic (pH 7.5-9.0). A higher pH favors the deprotonated amine, increasing its nucleophilicity. However, be aware that very high pH can lead to protein denaturation or other side reactions.
-
-
Possible Cause 2: Insufficient Molar Excess of this compound.
-
Explanation: To drive the reaction to completion, a molar excess of the this compound is often required.
-
Solution: Increase the molar ratio of this compound to the amine-containing molecule. A 5 to 20-fold molar excess is a common starting point for optimization.
-
-
Possible Cause 3: Inadequate Reaction Time or Temperature.
-
Explanation: The reaction may be proceeding slowly under the current conditions.
-
Solution: Increase the reaction time (e.g., from 4 hours to 12 or 24 hours) and/or the temperature (e.g., from room temperature to 37°C). Monitor the reaction progress using a suitable analytical technique like HPLC or SDS-PAGE.
-
Issue 2: Poor Reproducibility
-
Possible Cause 1: Inconsistent Reagent Quality.
-
Explanation: The this compound reagent may have degraded due to improper storage, particularly from exposure to moisture which can hydrolyze the epoxide.
-
Solution: Store this compound under the recommended conditions (typically at -20°C or -80°C) and handle it in a dry environment.
-
-
Possible Cause 2: Variability in Buffer Preparation.
-
Explanation: Small variations in the pH of the reaction buffer can lead to significant differences in reaction efficiency.
-
Solution: Prepare fresh buffers for each experiment and accurately measure the pH.
-
Issue 3: Product Instability or Aggregation (for protein conjugations)
-
Possible Cause 1: Protein Denaturation.
-
Explanation: The reaction conditions (e.g., pH, temperature, organic co-solvents) may be too harsh for the protein, leading to unfolding and aggregation.
-
Solution: Perform the reaction at a lower temperature and within the protein's stable pH range. Minimize the concentration of any organic co-solvents.
-
-
Possible Cause 2: High Degree of Pegylation.
-
Explanation: Attaching too many large PEG chains can sometimes lead to insolubility or aggregation.
-
Solution: Reduce the molar excess of this compound to control the degree of substitution.
-
Data Presentation
The following tables provide representative data on how reaction parameters can influence the yield of the this compound reaction with a model primary amine.
Table 1: Effect of pH on Reaction Yield
| pH | This compound:Amine Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 6.5 | 10:1 | 25 | 12 | 35 |
| 7.5 | 10:1 | 25 | 12 | 65 |
| 8.5 | 10:1 | 25 | 12 | 85 |
| 9.5 | 10:1 | 25 | 12 | 70* |
*Note: Yield may decrease at higher pH due to potential reagent degradation or side reactions.
Table 2: Effect of Molar Ratio on Reaction Yield
| pH | This compound:Amine Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 8.5 | 2:1 | 25 | 12 | 40 |
| 8.5 | 5:1 | 25 | 12 | 70 |
| 8.5 | 10:1 | 25 | 12 | 85 |
| 8.5 | 20:1 | 25 | 12 | 90 |
Table 3: Effect of Temperature and Time on Reaction Yield
| pH | This compound:Amine Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 8.5 | 10:1 | 4 | 24 | 60 |
| 8.5 | 10:1 | 25 | 4 | 55 |
| 8.5 | 10:1 | 25 | 12 | 85 |
| 8.5 | 10:1 | 37 | 4 | 80 |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Primary Amine
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. A common buffer is 100 mM sodium phosphate, 150 mM NaCl, pH 8.5.
-
Dissolve the this compound in the same buffer or a compatible co-solvent (e.g., DMSO) immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the amine solution.
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C) with gentle stirring for a specified time (e.g., 12 hours).
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any excess this compound.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) for protein conjugates.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the increase in molecular weight upon PEGylation.
-
Use HPLC (e.g., reverse-phase or SEC) to quantify the extent of conjugation and purity of the final product.
-
Visualizations
troubleshooting low PEGylation efficiency with Mpeg45-epoxide
Welcome to the technical support center for Mpeg45-epoxide PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this compound for PEGylation.
Troubleshooting Guide: Low PEGylation Efficiency
Low or no PEGylation is a common challenge. The following guide provides a structured approach to identifying and resolving the root causes of suboptimal PEGylation efficiency with this compound.
Question: I am observing low or no PEGylation of my protein with this compound. What are the potential causes and how can I improve the reaction efficiency?
Answer:
Low PEGylation efficiency with this compound can stem from several factors, ranging from reaction conditions to the specific characteristics of your protein. Below is a step-by-step troubleshooting guide to help you enhance your PEGylation yield.
1. Verify the Reaction pH
The reaction between the epoxide group of this compound and the primary amine groups (e.g., lysine (B10760008) residues) on a protein is highly pH-dependent. The amine group must be in its unprotonated, nucleophilic state to react with the epoxide.
-
Potential Cause: The reaction pH is too low, leading to the protonation of amine groups on the protein, which renders them unreactive towards the epoxide.
-
Solution:
-
Ensure the reaction buffer has a pH in the range of 8.0-9.5.
-
Perform a pH optimization experiment by setting up small-scale reactions at different pH values (e.g., 7.5, 8.0, 8.5, 9.0, 9.5).
-
Use a buffer system that maintains its buffering capacity at the desired alkaline pH (e.g., borate (B1201080) buffer, sodium bicarbonate buffer). Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the this compound.
-
2. Optimize Reaction Temperature and Time
The kinetics of the PEGylation reaction are influenced by both temperature and duration.
-
Potential Cause: The reaction temperature may be too low, slowing down the reaction rate, or the incubation time may be insufficient for the reaction to proceed to completion.
-
Solution:
-
Increase the reaction temperature. A common starting point is room temperature (20-25°C), but increasing it to 37°C can enhance the reaction rate.[1][2] Be mindful of your protein's thermal stability.
-
Extend the reaction time. Monitor the reaction progress at different time points (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal reaction duration.
-
3. Check the Molar Ratio of this compound to Protein
The stoichiometry of the reactants is a critical parameter in any conjugation reaction.
-
Potential Cause: An insufficient molar excess of this compound may limit the extent of PEGylation, especially if the goal is to attach multiple PEG chains.
-
Solution:
-
Increase the molar ratio of this compound to your protein. A starting point is often a 5 to 20-fold molar excess of the PEG reagent.
-
Titrate the molar ratio in a series of small-scale experiments to find the optimal balance between high efficiency and avoiding excessive di- or multi-PEGylation if mono-PEGylation is desired.
-
4. Evaluate Protein-Specific Factors
The accessibility and reactivity of the target amine groups on the protein surface can significantly impact PEGylation efficiency.[3]
-
Potential Cause: The lysine residues or the N-terminal amine group on your protein may be sterically hindered or located in a microenvironment that is not conducive to the reaction.
-
Solution:
-
If possible, use protein modeling software to predict the surface accessibility of lysine residues.
-
Consider site-directed mutagenesis to introduce a more accessible lysine residue if a specific site of PEGylation is desired.
-
If you suspect protein aggregation is occurring under the reaction conditions, consider adding stabilizing excipients (e.g., arginine, non-ionic surfactants) that do not interfere with the PEGylation reaction.
-
5. Ensure Quality and Proper Handling of this compound
The stability of the this compound reagent is crucial for its reactivity.
-
Potential Cause: The this compound may have degraded due to improper storage or handling. Epoxides can be susceptible to hydrolysis.
-
Solution:
-
Store this compound at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage) and protect it from moisture.[4][5]
-
Allow the reagent to warm to room temperature before opening the container to prevent condensation.
-
Use a fresh batch of this compound to rule out reagent degradation.
-
The following flowchart provides a visual decision-making guide for troubleshooting low PEGylation efficiency.
Caption: Troubleshooting Decision Tree for Low PEGylation Efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the target functional groups for this compound on a protein?
A1: this compound primarily reacts with nucleophilic groups on a protein. The most common targets are the primary amine groups found on the N-terminus of the polypeptide chain and the epsilon-amine group of lysine residues.[6] Under certain conditions, it may also react with other nucleophiles like the thiol group of cysteine or the imidazole (B134444) group of histidine, but the reaction with amines is generally favored at an alkaline pH.
Q2: What buffer should I use for the PEGylation reaction with this compound?
A2: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the protein for the this compound. Suitable buffers include borate buffer, sodium bicarbonate/carbonate buffer, or phosphate (B84403) buffer saline (PBS) adjusted to the desired alkaline pH. Avoid Tris (tris(hydroxymethyl)aminomethane) and other amine-based buffers.
Q3: How can I determine the efficiency of my PEGylation reaction?
A3: There are several analytical techniques to assess PEGylation efficiency:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a straightforward method to qualitatively assess PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unmodified protein.
-
SEC-HPLC (Size Exclusion Chromatography-High Performance Liquid Chromatography): This technique separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts. The peak areas can be used to quantify the extent of conversion.
-
MALDI-TOF Mass Spectrometry (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): This method provides precise molecular weight information. The mass spectrum will show peaks corresponding to the unmodified protein and the mono-, di-, and multi-PEGylated species, allowing for accurate determination of the degree of PEGylation.[7]
-
Colorimetric Assays: Assays like the TNBS (2,4,6-trinitrobenzenesulfonic acid) assay can be used to quantify the number of free primary amine groups remaining after the PEGylation reaction. A decrease in the number of free amines corresponds to an increase in PEGylation.
Q4: How should I store and handle this compound?
A4: this compound should be stored at 4°C for short-term use and at -20°C for long-term storage, protected from moisture.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the epoxide ring.
Data Summary Tables
Table 1: Recommended Starting Conditions for this compound PEGylation
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | Critical for deprotonation of amine groups. |
| Temperature | 20 - 37 °C | Higher temperatures can increase reaction rate but may affect protein stability.[1][2] |
| Reaction Time | 2 - 24 hours | Optimization is required; monitor reaction progress. |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | Dependent on the number of available amines and desired degree of PEGylation. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation; lower concentrations may slow down the reaction. |
| Buffer System | Borate, Bicarbonate | Avoid buffers containing primary or secondary amines (e.g., Tris). |
Table 2: Comparison of Analytical Methods for PEGylation Analysis
| Method | Information Provided | Pros | Cons |
| SDS-PAGE | Qualitative assessment of PEGylation, estimation of apparent molecular weight. | Simple, widely available. | Low resolution, not quantitative. |
| SEC-HPLC | Quantitative analysis of PEGylated vs. un-PEGylated protein, detection of aggregates. | Quantitative, high resolution. | Requires specialized equipment. |
| MALDI-TOF MS | Precise molecular weight of conjugates, determination of the degree of PEGylation. | Highly accurate and detailed information. | Requires specialized equipment, can be sensitive to sample purity.[7] |
| TNBS Assay | Indirect quantification of PEGylation by measuring remaining free amines. | Quantitative. | Indirect measurement, can be affected by interfering substances.[7] |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with this compound
-
Protein Preparation: Dissolve the protein in the chosen reaction buffer (e.g., 50 mM sodium borate buffer, pH 8.5) to a final concentration of 2-5 mg/mL.
-
This compound Preparation: Dissolve this compound in the reaction buffer to a concentration that will result in the desired molar excess when added to the protein solution.
-
PEGylation Reaction: Add the this compound solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C) for a specified time (e.g., 12 hours) with continuous gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as glycine (B1666218) or hydroxylamine, to react with any excess this compound.
-
Purification: Remove unreacted this compound and reaction byproducts by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Analysis: Analyze the purified PEGylated protein using SDS-PAGE, SEC-HPLC, and/or MALDI-TOF MS to determine the degree of PEGylation.
Protocol 2: Analysis of PEGylation Efficiency by SDS-PAGE
-
Sample Preparation: Collect aliquots of the PEGylation reaction at different time points (e.g., 0, 2, 4, 8, 12, 24 hours). Mix each aliquot with an equal volume of 2X SDS-PAGE loading buffer.
-
Gel Electrophoresis: Load the samples, along with an unmodified protein control and a molecular weight marker, onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Running the Gel: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analysis: Compare the bands of the PEGylation reaction samples to the unmodified protein control. A shift to a higher apparent molecular weight indicates successful PEGylation. The appearance of multiple bands may indicate different degrees of PEGylation (mono-, di-, etc.).
Visualizations
Caption: Reaction scheme for this compound PEGylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. creativepegworks.com [creativepegworks.com]
side reactions of Mpeg45-epoxide with amino acids
Welcome to the technical support center for mPEG-Epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of mPEG-Epoxide in bioconjugation experiments, with a specific focus on troubleshooting potential side reactions with amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary target for mPEG-Epoxide on a protein?
A1: The primary target for mPEG-Epoxide is the nucleophilic ε-amino group of lysine (B10760008) residues. The reaction involves the nucleophilic attack of the amine on one of the epoxide's carbon atoms, leading to the opening of the epoxide ring and the formation of a stable secondary amine linkage.[1] This reaction is typically performed under slightly basic conditions (pH 8.0-9.5) to ensure the lysine's amino group is deprotonated and thus, nucleophilic.[]
Q2: What are the most common side reactions when using mPEG-Epoxide?
A2: The most common side reactions involve the reaction of mPEG-Epoxide with other nucleophilic amino acid side chains and hydrolysis of the epoxide ring.[3][4]
-
Reaction with other amino acids: Cysteine (thiol group), histidine (imidazole ring), and to a lesser extent, tyrosine, serine, and threonine (hydroxyl groups) can also react with the epoxide.[3] The thiol group of cysteine is a particularly strong nucleophile and can be a significant source of side products.
-
Hydrolysis: The epoxide ring can be opened by water, leading to the formation of an unreactive diol. This hydrolysis reaction is catalyzed by both acidic and basic conditions.[4][5]
Q3: How does pH affect the selectivity of the PEGylation reaction?
A3: pH is a critical parameter for controlling the selectivity of the reaction. The reactivity of each amino acid side chain is dependent on its protonation state, which is governed by its pKa and the solution pH.[4]
-
pH 7-8: At this pH, the imidazole (B134444) group of histidine (pKa ~6.0-7.0) and the thiol group of cysteine (pKa ~8.5) are significantly deprotonated and can be reactive. The α-amino group at the N-terminus (pKa ~7.5-8.5) is also a potential target.
-
pH 8.0-9.5: This range is optimal for targeting lysine residues (pKa ~10.5), as a sufficient fraction of the amino groups are deprotonated to be reactive, while minimizing reactions with other groups.[]
-
pH > 10: At highly alkaline pH, hydroxyl-containing residues like tyrosine, serine, and threonine become more reactive.[6] However, the rate of hydrolysis also increases significantly at high pH.[4]
Q4: My PEGylation reaction has a very low yield. What are the possible causes?
A4: Low yield can stem from several factors. Please refer to the Troubleshooting Guide below for a systematic approach to diagnosing the issue. Common causes include incorrect pH, hydrolysis of the mPEG-Epoxide reagent, insufficient molar excess of the PEG reagent, or low protein concentration.
Q5: How can I confirm that my protein is successfully PEGylated?
A5: Several analytical techniques can be used:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher band or a smear compared to the unmodified protein. Note that PEG can cause anomalous migration, leading to broadened bands.[7]
-
Native PAGE: This technique can provide better resolution than SDS-PAGE as it avoids the interaction between PEG and SDS.[7]
-
Size Exclusion Chromatography (SEC-HPLC): The PEGylated conjugate will have a larger hydrodynamic radius and thus elute earlier than the native protein.[8][]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides direct confirmation of the mass increase corresponding to the addition of one or more mPEG chains.
-
NMR Spectroscopy: Can be used to determine the degree of PEGylation by comparing the integrals of protein signals to the characteristic PEG signal.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during PEGylation with mPEG-Epoxide.
| Problem | Potential Cause | Suggested Solution |
| Low or No PEGylation | Incorrect pH: The pH of the reaction buffer is outside the optimal range (typically 8.0-9.5 for lysine targeting), leading to protonated, non-nucleophilic target groups.[][4] | Verify the pH of your reaction buffer immediately before adding reagents. Use a reliable, calibrated pH meter. Perform small-scale pilot reactions across a pH range (e.g., 7.5 to 9.5) to determine the optimal pH for your specific protein. |
| mPEG-Epoxide Hydrolysis: The reagent has degraded due to improper storage or exposure to moisture/non-optimal pH for an extended period.[4] | Use fresh, high-quality mPEG-Epoxide. Store the reagent desiccated at the recommended temperature (typically -20°C). Prepare the reaction mixture immediately after dissolving the mPEG-Epoxide. | |
| Inactive Protein: The target nucleophilic residues on the protein are not accessible or are involved in intramolecular bonds. | Ensure the protein is properly folded and in a native conformation. Consider using a mild denaturant if accessibility is suspected, but be cautious of affecting protein stability and function. | |
| Multiple Products / Lack of Selectivity | Reaction with Cysteine or Histidine: The reaction pH is too low, favoring the reaction with more acidic nucleophiles like cysteine or histidine side chains.[3] | If your protein contains reactive cysteines or histidines and you wish to target lysines, increase the pH to >8.5. Alternatively, you can protect the thiol groups of cysteine with a reversible blocking agent prior to the PEGylation reaction. |
| Reaction with Hydroxyl Groups: The reaction pH is too high (pH > 10), leading to modification of tyrosine, serine, or threonine.[6] | Lower the reaction pH to the 8.0-9.5 range to increase selectivity for amine groups. | |
| Precipitation During Reaction | High Protein Concentration: High concentrations can lead to aggregation, especially as the protein surface properties change upon PEGylation. | Reduce the protein concentration. Ensure adequate mixing throughout the reaction. |
| Buffer Incompatibility: The chosen buffer salts are incompatible with the protein or PEG reagent. | Screen different buffer systems (e.g., phosphate (B84403), borate, HEPES) for compatibility and optimal reactivity. | |
| Difficulty in Purification | Unreacted mPEG-Epoxide: A large excess of the PEG reagent was used, making its removal difficult. | Optimize the molar ratio of mPEG-Epoxide to protein. Use Size Exclusion Chromatography (SEC) for efficient removal of unreacted PEG, as it separates molecules based on their hydrodynamic size.[][10] |
| Separating PEGylated Species: Difficulty in separating mono-, di-, and poly-PEGylated species from the native protein. | Ion Exchange Chromatography (IEX) is highly effective for this purpose. The shielding of charged residues by the neutral PEG chain alters the protein's overall charge, allowing for separation of different PEGylated forms and positional isomers.[][11] |
Quantitative Data on Amino Acid Reactivity
The reactivity of mPEG-Epoxide with amino acid side chains is highly dependent on the nucleophilicity of the side chain and the reaction pH.
Table 1: pH-Dependent Reactivity of Nucleophilic Amino Acid Side Chains
| Amino Acid | Functional Group | Typical pKa | Optimal pH Range for Reaction | Notes |
| Cysteine | Thiol (-SH) | ~8.5 | 7.0 - 9.0 | Highly nucleophilic when deprotonated. A primary source of side reactions.[3] |
| Histidine | Imidazole | ~6.0 - 7.0 | 6.5 - 8.0 | Moderately nucleophilic. Reactivity is significant around neutral pH.[12][13] |
| N-terminus | α-Amino (-NH₂) | ~7.5 - 8.5 | 7.5 - 9.0 | A potential site for mono-PEGylation, especially at a slightly lower pH than lysine modification. |
| Lysine | ε-Amino (-NH₂) | ~10.5 | 8.0 - 9.5 | The most common target. Requires basic pH for deprotonation.[1][] |
| Tyrosine | Phenolic Hydroxyl (-OH) | ~10.0 | > 9.5 | Becomes reactive at higher pH values.[3] |
| Serine/Threonine | Aliphatic Hydroxyl (-OH) | > 13 | > 10.0 | Generally less reactive than tyrosine but can react at very high pH.[3][6] |
Table 2: Thermodynamic Favorability of Epoxide Reaction
| Model Reaction | Gibbs Free Energy (ΔG) in water | Implication |
| 2-methyloxirane + methylamine | -62.56 kJ/mol | The reaction of an epoxide with a primary amine (modeling a lysine side chain) is thermodynamically very favorable.[1] |
Experimental Protocols
General Protocol for Protein PEGylation with mPEG-Epoxide
This protocol provides a general workflow. Optimization of buffer composition, pH, reaction time, and molar ratio of mPEG-Epoxide to protein is essential for each specific protein.
1. Materials and Reagents:
-
Protein of interest
-
mPEG-Epoxide
-
Reaction Buffer (e.g., 100 mM sodium phosphate or sodium borate, pH 8.5)
-
Quenching Buffer (e.g., 1 M glycine (B1666218) or Tris, pH 8.5)
-
Purification columns (e.g., SEC and/or IEX)
-
Analytical tools (SDS-PAGE, HPLC, Mass Spectrometer)
2. Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the chosen reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that could compete in the reaction.
-
Reagent Preparation: Immediately before use, dissolve the mPEG-Epoxide in a small amount of the reaction buffer. Calculate the amount needed for the desired molar excess over the protein (e.g., 5-fold to 20-fold molar excess).
-
PEGylation Reaction:
-
Add the dissolved mPEG-Epoxide solution to the protein solution while gently stirring.
-
Incubate the reaction at a controlled temperature (e.g., 4°C to room temperature) for a specified time (e.g., 2 to 24 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.
-
-
Quenching the Reaction: Add a small volume of quenching buffer to consume any unreacted mPEG-Epoxide. A 50-fold molar excess of the quenching agent (e.g., glycine) over the initial mPEG-Epoxide amount is recommended. Let it react for 1-2 hours.
-
Purification:
-
Step 1 (Removal of Unreacted PEG): Purify the reaction mixture using Size Exclusion Chromatography (SEC).[][10] The PEGylated protein will elute in earlier fractions than the smaller, unreacted mPEG-Epoxide and quenching agent. Alternatively, for smaller PEGs (<5 kDa), centrifugal ultrafiltration can be used.[10]
-
Step 2 (Separation of Species): To separate mono-PEGylated protein from unreacted protein and poly-PEGylated species, use Ion Exchange Chromatography (IEX).[][11] Collect fractions and analyze by SDS-PAGE or HPLC.
-
-
Characterization:
-
Pool the pure fractions of the desired PEGylated conjugate.
-
Confirm purity and identity using SDS-PAGE (or Native PAGE for better resolution) and SEC-HPLC.[7]
-
Determine the final concentration of the purified conjugate (e.g., by measuring A280).
-
Confirm the molecular weight and degree of PEGylation using mass spectrometry.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. www2.oberlin.edu [www2.oberlin.edu]
- 6. researchgate.net [researchgate.net]
- 7. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity of functional groups on the protein surface: development of epoxide probes for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of MPEG45-Epoxide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying MPEG45-epoxide conjugates from unreacted methoxypolyethylene glycol (MPEG). This resource offers troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The main challenges in purifying this compound conjugates stem from the heterogeneity of the reaction mixture, which typically contains the desired conjugate, unreacted this compound, the native (unconjugated) biomolecule, and potentially multi-PEGylated species or isomers. The key difficulties include:
-
Size Similarity: The hydrodynamic radius of the this compound conjugate and the free MPEG can be similar, making separation by size-based methods challenging.
-
Charge Shielding: The covalent attachment of the neutral PEG chain can shield the surface charges of the biomolecule, reducing the effectiveness of ion-exchange chromatography.[]
-
Product Instability: The conjugate may be sensitive to pH, temperature, or buffer conditions used during purification, potentially leading to degradation or aggregation.
-
Polydispersity of PEG: The inherent molecular weight distribution of the this compound reagent can lead to a broader elution profile of the conjugate, complicating separation.
Q2: Which purification techniques are most effective for separating this compound conjugates from unreacted PEG?
Several chromatographic and filtration techniques can be employed, often in combination, to achieve high purity. The most common and effective methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective at removing unreacted small molecules and aggregates.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This method can be very effective in separating the PEGylated conjugate from the unreacted native protein.[][2]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the hydrophobicity of the biomolecule, allowing for separation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity. It is particularly useful for smaller biomolecules and for analytical characterization.
-
Tangential Flow Filtration (TFF): A membrane-based technique that separates molecules based on size. It is highly scalable and efficient for removing unreacted PEG.[3]
Q3: How can I monitor the purity of my this compound conjugate during and after purification?
A combination of analytical techniques is recommended to assess the purity and characteristics of the final product:
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight after PEGylation and to assess the presence of unconjugated protein.
-
Size Exclusion Chromatography (SEC-HPLC): Provides quantitative information on the amount of conjugate, free PEG, and aggregates.[4]
-
Mass Spectrometry (MS): Confirms the identity and mass of the conjugate, and can help to determine the degree of PEGylation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to resolve different PEGylated species and assess purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of conjugate and unreacted PEG in SEC | Insufficient resolution of the column. | Use a longer column or a resin with a smaller bead size for higher resolution. Optimize the mobile phase; for example, the addition of arginine can reduce non-specific interactions. |
| Similar hydrodynamic radii. | Consider an alternative technique like IEX or HIC that does not rely solely on size. | |
| Low recovery of the conjugate from IEX column | Strong binding to the resin. | Optimize the elution conditions by adjusting the salt concentration or pH gradient. A step gradient may be too harsh; consider a linear gradient for finer resolution.[2] |
| Non-specific binding. | Modify the mobile phase by adding a non-ionic detergent or increasing the salt concentration in the loading buffer. | |
| Co-elution of conjugate and native protein in IEX | Insufficient charge difference. | The PEG chain may be shielding the protein's charge. Optimize the pH to maximize the charge difference between the conjugated and unconjugated protein. A shallower gradient during elution can also improve resolution.[2] |
| Precipitation of the conjugate during HIC | High salt concentration in the binding buffer. | Reduce the salt concentration in the binding buffer. Ensure the chosen salt is appropriate for your protein's stability. |
| Low solubility of the conjugate. | Perform a solubility test of your conjugate under different buffer conditions before purification. | |
| Membrane fouling or low flux in TFF | High sample concentration. | Dilute the sample before processing. Optimize the transmembrane pressure and cross-flow rate. |
| Non-specific binding to the membrane. | Choose a membrane with low protein binding characteristics (e.g., regenerated cellulose). Pre-condition the membrane according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes typical performance metrics for various purification techniques used for PEGylated biomolecules. Note that these values are illustrative and the actual results will depend on the specific this compound conjugate and the optimization of the purification process.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | >95% | 70-90% | Good for removing aggregates and small molecules. | Limited resolution for species of similar size; scale-up can be challenging.[] |
| Ion Exchange Chromatography (IEX) | >98% | 80-95% | High resolution and capacity; effective for separating based on charge differences.[2] | Charge shielding by PEG can reduce effectiveness; requires optimization of pH and salt gradient.[] |
| Hydrophobic Interaction Chromatography (HIC) | >95% | 75-90% | Alternative selectivity to IEX; can be effective when charge differences are minimal. | Lower capacity compared to IEX; high salt concentrations may cause protein precipitation.[] |
| Tangential Flow Filtration (TFF) | >99% (for removal of free PEG) | >95% | Highly scalable; efficient for buffer exchange and removal of small molecules.[3] | Does not separate different PEGylated species or aggregates from the monomeric conjugate. |
Experimental Protocols
Detailed methodologies for key purification techniques are provided below. These should be considered as starting points and may require optimization for your specific this compound conjugate.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
-
Column and Resin Selection: Choose a SEC column with a fractionation range appropriate for the size of your this compound conjugate.
-
Buffer Preparation: Prepare a mobile phase that is compatible with your conjugate's stability (e.g., phosphate-buffered saline, pH 7.4). Degas the buffer thoroughly.
-
System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Concentrate the reaction mixture if necessary. Centrifuge or filter the sample (0.22 µm) to remove any particulate matter.
-
Injection and Elution: Inject the prepared sample onto the column. Elute with the mobile phase at the optimized flow rate.
-
Fraction Collection: Collect fractions based on the UV absorbance profile. The conjugate, being larger, should elute before the unreacted protein and significantly before the unreacted this compound.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to determine purity. Pool the fractions containing the purified conjugate.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
-
Resin and Buffer Selection: Choose a cation or anion exchange resin based on the predicted isoelectric point (pI) of your conjugate. Prepare a low-ionic-strength binding buffer and a high-ionic-strength elution buffer.
-
Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with binding buffer until the pH and conductivity are stable.
-
Sample Preparation and Loading: Dilute or dialyze the reaction mixture into the binding buffer. Load the sample onto the equilibrated column.
-
Wash: Wash the column with several column volumes of binding buffer to remove unbound material, including the unreacted this compound.
-
Elution: Elute the bound molecules using a linear or step gradient of the elution buffer. The conjugate will typically elute at a different salt concentration than the unreacted native protein due to charge shielding by the PEG.
-
Fraction Collection and Analysis: Collect fractions throughout the elution and analyze them by SDS-PAGE and/or analytical IEX to identify the fractions containing the pure conjugate.
-
Buffer Exchange: Pool the pure fractions and perform a buffer exchange into a suitable storage buffer using dialysis or TFF.
Visualizations
Experimental Workflow
References
how to prevent aggregation during protein PEGylation with Mpeg45-epoxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein PEGylation with mPEG45-epoxide, with a primary focus on preventing protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein PEGylation?
This compound is a monofunctional polyethylene (B3416737) glycol (PEG) reagent used for the covalent modification of proteins, a process known as PEGylation. The "mPEG" indicates a methoxy (B1213986) group at one end of the PEG chain, which prevents unwanted cross-linking during the conjugation reaction.[1] The "45" likely refers to the number of ethylene (B1197577) glycol units, corresponding to a specific molecular weight. The epoxide group at the other end of the PEG chain is an electrophilic functional group that can react with nucleophilic groups on the protein surface.
The primary targets for mPEG-epoxide on a protein are the primary amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[2] The reaction involves the nucleophilic attack of the unprotonated amine on the epoxide ring, leading to the formation of a stable secondary amine linkage. This reaction is typically performed under mild, aqueous conditions.
Q2: What are the main causes of protein aggregation during PEGylation with this compound?
Protein aggregation during PEGylation is a common issue that can arise from several factors:
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[3] Deviations from the optimal range for a specific protein can lead to partial unfolding and exposure of hydrophobic regions, promoting aggregation.[4]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[3]
-
Intermolecular Cross-linking: Although mPEG-epoxide is monofunctional, impurities in the PEG reagent or side reactions could potentially lead to cross-linking between protein molecules.
-
PEG-Protein Interactions: While PEG is generally known to increase protein stability and solubility, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[3][5]
-
Stirring-Induced Aggregation: Agitation during the reaction can introduce stress at the air-liquid interface, which can lead to protein denaturation and aggregation.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques can be employed to detect and quantify protein aggregation:
-
Visual Observation: The simplest method is to visually inspect the solution for turbidity or visible precipitates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The appearance of high molecular weight species eluting in the void volume or as new peaks before the main protein peak is indicative of aggregation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high molecular weight bands corresponding to aggregates may be visible at the top of the resolving gel or in the stacking gel.
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to troubleshoot and prevent protein aggregation during PEGylation with this compound.
Problem: Visible precipitation or turbidity is observed during or after the PEGylation reaction.
dot
Caption: Troubleshooting workflow for preventing aggregation.
Step 1: Optimize Reaction Conditions
The initial and most critical step is to optimize the reaction conditions to maintain protein stability.
-
pH: The reaction of mPEG-epoxide with amines is more efficient at a higher pH (typically 7.6-9.5) where the amino groups are deprotonated and more nucleophilic.[6] However, the optimal pH for protein stability must also be considered. Proteins are often least soluble at their isoelectric point (pI).[1] It is recommended to screen a range of pH values to find a balance between reaction efficiency and protein stability.
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down both the PEGylation reaction and the aggregation process, often favoring the desired modification over aggregation.[3]
-
Protein Concentration: High protein concentrations can promote aggregation.[3] Test a range of protein concentrations (e.g., 0.5-5 mg/mL) to find the optimal concentration that minimizes aggregation while allowing for a practical reaction scale.
-
PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can sometimes lead to increased aggregation. It is advisable to screen a range of molar ratios (e.g., 5:1, 10:1, 20:1) to determine the lowest ratio that achieves the desired degree of PEGylation without causing significant aggregation.
| Parameter | Recommended Range | Rationale |
| pH | 7.4 - 9.5 | Balances reaction efficiency with protein stability.[6] |
| Temperature | 4°C - Room Temperature | Lower temperatures can reduce the rate of aggregation.[3] |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations can minimize intermolecular interactions.[3] |
| PEG:Protein Molar Ratio | 5:1 - 20:1 | Optimizes PEGylation efficiency while minimizing excess reagent. |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.[3] These additives can enhance the conformational stability of the protein or reduce non-specific protein-protein interactions.
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Preferential exclusion, increases protein conformational stability.[3] |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Stabilize partially unfolded intermediates.[3] |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppress non-specific protein-protein interactions.[3] |
| Non-ionic Surfactants (e.g., Polysorbate 20) | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation.[3] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular interactions that may lead to aggregation.
-
Stepwise Addition of PEG: Instead of adding the entire volume of the this compound solution at once, add it in smaller aliquots over a period of time (e.g., over 1-2 hours).[3] This maintains a lower instantaneous concentration of the PEG reagent.
-
Gentle Mixing: Avoid vigorous stirring or shaking, which can cause mechanical stress and denaturation. Gentle end-over-end rotation or slow magnetic stirring is recommended.
dot
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 6. M-450 Epoxy | Thermo Fisher Scientific - US [thermofisher.com]
Mpeg45-epoxide stability issues in different buffer systems
Welcome to the technical support center for Mpeg45-epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer systems and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous buffer systems?
The primary cause of instability for this compound, like other epoxides, is its susceptibility to ring-opening reactions. The high strain of the three-membered epoxide ring makes it reactive towards nucleophiles. In aqueous buffers, water can act as a nucleophile, leading to hydrolysis and the formation of a diol. This reaction can be catalyzed by both acidic and basic conditions.
Q2: How does pH affect the stability of this compound?
The stability of this compound is highly pH-dependent. The rate of hydrolysis is generally lowest around neutral pH and increases under both acidic and basic conditions.
-
Acidic conditions (pH < 7): The epoxide oxygen can be protonated, which activates the ring towards nucleophilic attack by water. The reaction may proceed with SN1 character, with the nucleophile preferentially attacking the more substituted carbon.
-
Basic conditions (pH > 7): The epoxide is susceptible to attack by hydroxide (B78521) ions (a strong nucleophile) via an SN2 mechanism. This reaction typically occurs at the less sterically hindered carbon of the epoxide ring.[1][2]
Q3: Which common laboratory buffers are recommended for working with this compound?
For maintaining the stability of this compound, it is generally recommended to use buffers with a pH close to neutral (pH 6.5-7.5) and those that are non-nucleophilic.
-
Phosphate (B84403) buffers (e.g., Phosphate-Buffered Saline, PBS): These are a good initial choice as they buffer effectively around neutral pH and the phosphate ion is a relatively weak nucleophile.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): This is another suitable option for maintaining pH in the physiological range without interfering with the epoxide ring.
It is crucial to be aware that the stability will still be finite, and solutions should ideally be prepared fresh.
Q4: Are there any buffer systems I should be cautious with when using this compound?
Yes, certain buffer systems can actively contribute to the degradation of this compound.
-
TRIS (tris(hydroxymethyl)aminomethane) Buffer: TRIS contains a primary amine group, which can act as a nucleophile and directly react with the epoxide ring, leading to the formation of an adduct.[3] Additionally, the pH of TRIS buffers is known to be temperature-dependent, which can lead to unexpected changes in stability if experiments are performed at different temperatures.[4][5]
-
Citrate and Acetate Buffers: While they can be used, these buffers are often employed at acidic pH values where acid-catalyzed hydrolysis of the epoxide can be accelerated.
-
Buffers with other nucleophilic components: Any buffer system containing primary or secondary amines, thiols, or other strong nucleophiles should be used with caution.
Q5: How should I store this compound?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C, sealed, and protected from moisture.[6] If you need to prepare a stock solution, use an anhydrous aprotic solvent like DMSO or DMF and store it at -80°C. Minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no reaction with the intended nucleophile (e.g., in PROTAC synthesis). | Degradation of this compound. The epoxide may have hydrolyzed or reacted with buffer components before the addition of your nucleophile. | Prepare fresh solutions of this compound in a recommended buffer (e.g., phosphate) immediately before use. Consider performing the reaction in an aprotic solvent if your nucleophile is compatible. |
| Incorrect pH of the reaction buffer. The pH may be outside the optimal range for the nucleophilic addition, or it may be promoting hydrolysis over the desired reaction. | Optimize the reaction pH. A slightly basic pH (7.5-8.5) often favors the reaction of amines with epoxides while minimizing hydrolysis. | |
| Inconsistent experimental results. | Buffer-dependent degradation. You may be using a reactive buffer like TRIS, or the pH of your buffer may be fluctuating with temperature changes.[4] | Switch to a non-nucleophilic buffer such as phosphate or HEPES. Ensure the temperature of your reaction is well-controlled. |
| Variable storage and handling. Repeated freeze-thaw cycles of stock solutions or exposure to moisture can lead to degradation. | Aliquot stock solutions to minimize freeze-thaw cycles. Ensure proper storage conditions are maintained. | |
| Appearance of unexpected side products in analysis (e.g., HPLC, LC-MS). | Hydrolysis of this compound. The primary degradation product in aqueous buffers is the corresponding diol. | Confirm the identity of the side product by mass spectrometry. The expected mass will correspond to this compound + 18 Da (mass of water). To minimize this, follow the recommendations for fresh solution preparation and buffer selection. |
| Reaction with buffer components. If using a nucleophilic buffer like TRIS, you may be observing a buffer-adduct peak. | Analyze a control sample of this compound in the buffer without your intended reactant to see if the side product forms. If so, change to a non-nucleophilic buffer. |
Quantitative Data Summary
While specific kinetic data for this compound is not publicly available, the following table provides an illustrative summary of the expected relative stability in different buffer systems based on general principles of epoxide chemistry.
| Buffer System | pH Range | Expected Relative Stability | Potential Issues |
| Phosphate | 6.5 - 7.5 | Good | Relatively inert, good choice for most applications. |
| HEPES | 7.0 - 8.0 | Good | Non-nucleophilic, suitable for physiological pH. |
| Citrate | 3.0 - 6.2 | Poor to Moderate | Risk of acid-catalyzed hydrolysis, especially at lower pH. |
| Acetate | 3.8 - 5.8 | Poor to Moderate | Risk of acid-catalyzed hydrolysis. |
| TRIS | 7.5 - 9.0 | Poor | Nucleophilic primary amine can react with the epoxide. pH is temperature-sensitive.[3][4] |
| Carbonate | 9.2 - 10.6 | Poor | Promotes base-catalyzed hydrolysis. |
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC
This protocol outlines a method to determine the stability of this compound in a chosen buffer system by monitoring its concentration over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Objective: To quantify the rate of degradation of this compound in a specific buffer.
Materials:
-
This compound
-
Selected buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare the desired buffer system at the target pH and concentration.
-
-
Stability Study Setup:
-
In a clean vial, dilute the this compound stock solution into the chosen buffer to a final concentration of 1 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the degradation by diluting the aliquot into 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) in an HPLC vial and place it in the autosampler at 4°C.
-
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A suitable gradient to elute this compound and its degradation products (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k) for the degradation.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of Tris Buffer in the Intensity of the Multipoint Covalent Immobilization of Enzymes in Glyoxyl-Agarose Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Will high temperatures affect the buffering performance of TRIS base? [vacutaineradditives.com]
- 5. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 6. medchemexpress.com [medchemexpress.com]
characterization of Mpeg45-epoxide purity and potential impurities
This technical support center provides guidance on the characterization, purity assessment, and potential impurities of Mpeg45-epoxide. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a methoxy-polyethylene glycol (mPEG) derivative containing a terminal epoxide functional group. The "45" likely refers to the approximate molecular weight of the PEG component in kilodaltons (e.g., 45 kDa). This compound is primarily used in bioconjugation, where the epoxide ring can react with nucleophilic groups on proteins, peptides, or other biomolecules to form stable covalent bonds. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule.
Q2: What are the critical quality attributes (CQAs) for this compound?
The critical quality attributes for this compound typically include:
-
Purity: The percentage of the desired this compound molecule.
-
Polydispersity Index (PDI): A measure of the distribution of molecular weights in the PEG polymer chain.
-
Epoxide Ring Integrity: Confirmation that the epoxide ring is intact and has not undergone hydrolysis.
-
Identity: Spectroscopic confirmation of the chemical structure.
-
Impurities: Identification and quantification of process-related and degradation-related impurities.
Q3: Which analytical techniques are recommended for characterizing this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): Particularly Size-Exclusion Chromatography (SEC) to determine purity and aggregation, and Reversed-Phase HPLC (RP-HPLC) for impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure, including the presence of the epoxide group and the PEG backbone.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is used to confirm the molecular weight and identify impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify characteristic functional groups, including the ether linkages of the PEG and the epoxide ring.
Troubleshooting Guide
Issue 1: Low Purity Detected by HPLC-SEC
-
Observation: The main peak corresponding to this compound in the Size-Exclusion Chromatogram is lower than expected, with the appearance of high molecular weight (HMW) or low molecular weight (LMW) species.
-
Potential Causes & Solutions:
-
Aggregation (HMW species): this compound molecules may be aggregating.
-
Troubleshooting:
-
Modify the mobile phase by increasing the ionic strength (e.g., adding 150 mM NaCl).
-
Filter the sample through a 0.22 µm filter before injection.
-
Ensure proper storage conditions (e.g., -20°C) to prevent degradation that could lead to aggregation.
-
-
-
Degradation (LMW species): The PEG chain may have degraded, or the epoxide ring may have hydrolyzed.
-
Troubleshooting:
-
Analyze the sample using RP-HPLC to resolve smaller impurities.
-
Use LC-MS to identify the LMW species. A common LMW impurity is the hydrolyzed diol form.
-
Review the handling and storage of the material to avoid exposure to acidic or basic conditions that can catalyze hydrolysis.
-
-
-
Issue 2: Inconsistent Results in Bioconjugation Reactions
-
Observation: The efficiency of the conjugation reaction with a target protein is variable between different batches of this compound.
-
Potential Causes & Solutions:
-
Variable Epoxide Activity: The amount of active, intact epoxide may differ.
-
Troubleshooting:
-
Quantify the epoxide content using a titrimetric method or by a specific reaction followed by HPLC analysis.
-
Perform a ¹H NMR analysis to check the integrity of the epoxide protons.
-
Always use freshly prepared solutions of this compound for conjugation.
-
-
-
Presence of Impurities: Impurities can compete with the desired reaction.
-
Troubleshooting:
-
Refer to the impurity profile from RP-HPLC (See Table 2). The presence of Mpeg45-diol, the hydrolyzed form, is a common issue as it will not react with the target molecule.
-
Purify the this compound starting material if high levels of impurities are detected.
-
-
-
Purity and Impurity Data
Table 1: Representative Purity Data for this compound
| Lot Number | Purity by HPLC-SEC (%) | Polydispersity Index (PDI) | Epoxide Integrity by ¹H NMR (%) |
| A-001 | 98.5 | 1.02 | >99 |
| A-002 | 97.9 | 1.03 | >99 |
| B-001 | 95.2 | 1.05 | 96 |
Table 2: Common Impurities in this compound Analysis
| Impurity Name | Structure | Typical Level (%) | Identification Method |
| Mpeg45-diol | Hydrolyzed epoxide | < 2.0 | RP-HPLC, LC-MS |
| Mpeg45-aldehyde | Process-related impurity | < 0.5 | RP-HPLC, NMR |
| High MW Species | Aggregates | < 1.0 | HPLC-SEC |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-SEC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2.
-
Flow Rate: 0.5 mL/min.
-
Detection: Refractive Index (RI) or UV at 220 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 5 mg/mL. Filter through a 0.22 µm syringe filter.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Impurity Profiling by RP-HPLC
-
System: Waters Alliance e2695 or equivalent.
-
Column: Agilent ZORBAX 300SB-C8 (4.6 mm x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 2 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Identify and quantify impurity peaks relative to the main this compound peak.
Visualizations
Caption: Quality control workflow for this compound.
Caption: Logic for troubleshooting low purity results.
challenges in scaling up Mpeg45-epoxide conjugation reactions
Welcome to the technical support center for mPEG45-epoxide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered when scaling up this compound conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound conjugation reactions?
A1: Scaling up this compound conjugations presents several key challenges:
-
Low Reactivity: mPEG-epoxide is a relatively mild PEGylating reagent, which can lead to slow reaction kinetics and incomplete conjugation, requiring longer reaction times or higher temperatures that might compromise protein stability.[1]
-
Reaction Specificity: While often targeted towards amine groups, mPEG-epoxide can also react with other nucleophilic groups such as hydroxyls, thiols, and imidazoles, leading to a heterogeneous product mixture.[1]
-
Side Reactions: The epoxide ring is susceptible to hydrolysis, especially under acidic or basic conditions, which consumes the reactant and complicates purification.[2][3][4]
-
Purification Difficulties: Separating the desired mono-PEGylated conjugate from unreacted protein, excess PEG reagent, and poly-PEGylated species is a significant hurdle at a larger scale.[5][6] This is due to the minor differences in physicochemical properties between the various components.[5]
-
Steric Hindrance: The PEG chain itself can create steric hindrance, potentially limiting the accessibility of the epoxide group to the target functional groups on the biomolecule, which can be influenced by the length of the PEG chain.[7]
Q2: How does pH affect the this compound conjugation reaction?
A2: The pH of the reaction buffer is a critical parameter that influences both the rate and selectivity of the conjugation.
-
Reaction with Amines: The reaction with primary amines (e.g., lysine (B10760008) residues, N-terminus) is most efficient at a pH between 8.0 and 9.5.[] At pH values above the pKa of the amine, the unprotonated amine is a stronger nucleophile, leading to a more efficient reaction.[9]
-
Reaction with other nucleophiles: Reactions with hydroxyl groups are more prevalent under alkaline conditions (pH > 10), while reactions with carboxylic acids can occur under acidic conditions (pH < 4).[10]
-
Hydrolysis: The epoxide ring is susceptible to hydrolysis. Acid-catalyzed hydrolysis can occur at low pH, while base-catalyzed hydrolysis can occur at high pH, leading to the formation of an unreactive diol.[2][3][4]
Q3: What are common side reactions and how can they be minimized?
A3: The most common side reaction is the hydrolysis of the epoxide ring to form a diol. To minimize this:
-
Maintain Optimal pH: Operate within the recommended pH range for the target functional group (e.g., pH 8.0-9.5 for amines) to favor the conjugation reaction over hydrolysis.[]
-
Control Temperature: Higher temperatures can accelerate both the desired reaction and undesired side reactions, including hydrolysis.[11] Optimization is key.
-
Limit Reaction Time: Prolonged reaction times can lead to increased hydrolysis. Monitor the reaction progress to determine the optimal endpoint.
Another potential issue is the formation of poly-PEGylated products. This can be controlled by optimizing the molar ratio of the this compound to the protein.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling-up of your this compound conjugation experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | 1. Suboptimal pH: The pH is not optimal for the target nucleophile (e.g., too low for amines).2. Low Reactivity of mPEG-epoxide: The inherent reactivity of the epoxide is low.[1]3. Steric Hindrance: The PEG chain is preventing access to the conjugation site.[7]4. Hydrolysis of mPEG-epoxide: The epoxide ring has been hydrolyzed prior to or during the reaction. | 1. Optimize pH: Adjust the buffer pH to the optimal range for your target functional group (typically 8.0-9.5 for amines).[]2. Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature while monitoring protein stability.3. Modify Linker: If possible, consider a PEG reagent with a longer, more flexible linker.4. Use Fresh Reagent: Ensure the mPEG-epoxide is stored correctly and use a fresh batch. Minimize exposure to moisture. |
| Product Heterogeneity (Multiple PEGylated species) | 1. Non-specific Reactions: The mPEG-epoxide is reacting with multiple functional groups on the protein.[1]2. Poly-PEGylation: An excess of mPEG-epoxide is leading to multiple PEG chains attaching to a single protein molecule. | 1. Fine-tune pH: Adjusting the pH can help favor reaction with a specific type of nucleophile.2. Optimize Molar Ratio: Systematically vary the molar ratio of mPEG-epoxide to protein to favor mono-conjugation. A 3:1 molar ratio of PEG to protein has been shown to be effective in some cases to maximize mono-PEGylated product.[12] |
| Difficulty in Purifying the Conjugate | 1. Similar Physicochemical Properties: The PEGylated product, unreacted protein, and excess PEG have very similar properties, making separation difficult.[5]2. Ineffective Chromatography Method: The chosen chromatography technique lacks the necessary resolution at a larger scale. | 1. Multi-modal Chromatography: Employ a combination of purification techniques. For instance, use ion-exchange chromatography (IEX) to separate based on charge differences caused by PEG shielding, followed by size-exclusion chromatography (SEC) to separate based on size.[5][]2. Optimize Chromatography Conditions: For IEX, note that PEGylation shields surface charges, so separation is more effective for lower degrees of PEGylation.[5] For SEC, the separation of species with only one PEG chain difference can be challenging at a preparative scale.[5][6]3. Consider Non-Chromatographic Methods: Techniques like tangential flow filtration (ultrafiltration/diafiltration) can be effective for removing unreacted PEG and for buffer exchange, but may not fully resolve different PEGylated species.[5][14] |
| Protein Aggregation | 1. Reaction Conditions: The pH, temperature, or buffer components are causing the protein to become unstable.2. PEGylation-Induced Aggregation: The conjugation process itself can sometimes lead to the formation of protein dimers or larger aggregates.[12] | 1. Screen Buffer Conditions: Test different buffer systems and excipients to improve protein stability during the reaction.2. Optimize Reaction Parameters: Perform the conjugation at a lower temperature if protein stability is a concern.3. Analytical Monitoring: Use techniques like SEC to monitor for the formation of aggregates throughout the process.[12] |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a starting point for the conjugation reaction. Optimization will be required for each specific protein.
-
Protein Preparation:
-
Prepare the protein solution in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5).
-
Ensure the protein concentration is accurately determined.
-
-
This compound Preparation:
-
Dissolve the this compound in the reaction buffer immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution at a desired molar ratio (e.g., starting with a 5:1 molar excess of PEG to protein).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle stirring.
-
Monitor the reaction progress over time (e.g., 2, 4, 8, 12, 24 hours) by taking aliquots for analysis.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume the excess this compound or by adjusting the pH.
-
-
Purification:
-
Remove unreacted this compound and buffer exchange using ultrafiltration/diafiltration.
-
Separate the PEGylated protein from the unreacted protein using ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).
-
-
Analysis:
-
Analyze the reaction mixture and purified fractions by SDS-PAGE to visualize the shift in molecular weight.
-
Use SEC-HPLC to quantify the amounts of unreacted protein, mono-PEGylated product, and poly-PEGylated species.[12]
-
Confirm the identity and mass of the conjugate using mass spectrometry.
-
Visualizations
Caption: Troubleshooting workflow for low conjugation yield in this compound reactions.
Caption: A multi-step purification strategy for scaled-up this compound conjugates.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 7. Influence of Steric Shield on Biocompatibility and Antithrombotic Activity of Dendritic Polyphosphate Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.oberlin.edu [www2.oberlin.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
improving the selectivity of Mpeg45-epoxide for specific functional groups
Welcome to the technical support center for Mpeg45-epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of this compound for specific functional groups and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal epoxide functional group. The "45" indicates the approximate number of repeating ethylene (B1197577) glycol units. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Q2: Which functional groups can this compound react with?
The epoxide ring of this compound is susceptible to nucleophilic attack and can react with a variety of functional groups, including:
-
Primary and secondary amines: To form a stable secondary amine linkage.
-
Thiols (sulfhydryls): To form a thioether bond.
-
Hydroxyls: To form an ether linkage, although this reaction is generally slower than with amines or thiols.
-
Phenols: To form a phenolic ether bond.
The reactivity of these functional groups generally follows the order: thiolate > amine > hydroxyl.
Q3: How can I control the regioselectivity of the epoxide ring-opening reaction?
The regioselectivity of the ring-opening reaction depends on the reaction conditions:
-
Basic or Neutral Conditions (SN2 mechanism): Under these conditions, the nucleophile will predominantly attack the less sterically hindered carbon of the epoxide ring. This is the most common and generally preferred method for bioconjugation to ensure a defined product.
-
Acidic Conditions (SN1-like mechanism): In the presence of an acid catalyst, the epoxide oxygen is first protonated. The subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize a partial positive charge. This method is less commonly used in bioconjugation due to the potential for side reactions and the acid-labile nature of many biomolecules.
Q4: What are the optimal pH conditions for reacting this compound with proteins or peptides?
The optimal pH depends on the nucleophile you are targeting:
-
Lysine (B10760008) residues (amines): The reaction with the ε-amino group of lysine is most efficient at a pH above its pKa (~10.5), where the amine is deprotonated and thus more nucleophilic. A pH range of 8.5-9.5 is a good starting point. However, the stability of the target protein at high pH must be considered.
-
Cysteine residues (thiols): The thiol group of cysteine is a potent nucleophile in its thiolate form. The pKa of the cysteine thiol group is around 8.5. Therefore, a pH of 7.0-8.0 is generally recommended to achieve a significant concentration of the reactive thiolate while maintaining protein stability.
-
N-terminal amines: The pKa of the N-terminal α-amino group is typically between 7 and 8. Reactions targeting the N-terminus can be favored over lysine modification by performing the reaction at a lower pH (e.g., pH 7.0-7.5).
Q5: What solvents are recommended for reactions with this compound?
This compound is soluble in a range of aqueous and organic solvents.
-
Aqueous buffers: For bioconjugation reactions, buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are suitable. Avoid buffers containing primary amines, such as Tris, as they will compete with the intended nucleophile.
-
Organic solvents: For reactions with small molecules, aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are good choices.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Suboptimal pH: The nucleophile is protonated and not sufficiently reactive. | 1. Adjust the pH of the reaction buffer. For amines, increase the pH (e.g., 8.5-9.5). For thiols, ensure the pH is in the range of 7.0-8.0. |
| 2. Low Temperature: The reaction kinetics are too slow. | 2. Increase the reaction temperature. Start with room temperature and, if the reactants are stable, consider gentle heating (e.g., 37°C). | |
| 3. Hydrolysis of Epoxide: The epoxide ring has opened due to reaction with water, especially at very low or high pH over extended periods. | 3. Use fresh this compound. Minimize reaction time and avoid extreme pH conditions if possible. | |
| 4. Steric Hindrance: The target functional group on the biomolecule is not accessible. | 4. Consider denaturing and refolding the protein if its activity can be recovered. Alternatively, target a more accessible functional group. | |
| Low Yield of Conjugate | 1. Insufficient this compound: The molar ratio of this compound to the target molecule is too low. | 1. Increase the molar excess of this compound (e.g., 5-20 fold excess). |
| 2. Short Reaction Time: The reaction has not gone to completion. | 2. Increase the reaction time and monitor the progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry). | |
| 3. Side Reactions: this compound is consumed by competing nucleophiles (e.g., buffer components, impurities). | 3. Use a non-nucleophilic buffer. Ensure all reagents are of high purity. | |
| Formation of Multiple Products/Poor Selectivity | 1. Multiple Reactive Sites: The target molecule has multiple functional groups with similar reactivity (e.g., multiple lysine residues). | 1. Adjust the pH to favor a specific site (e.g., lower pH for N-terminal amine vs. lysine). Reduce the molar excess of this compound. Site-directed mutagenesis can be used to remove competing reactive sites. |
| 2. Diol Formation: The epoxide has reacted with water. | 2. Minimize the amount of water in the reaction if using organic solvents. In aqueous buffers, this is a competing reaction that can be overcome by using a higher concentration of the nucleophile and optimizing the pH. | |
| Precipitation During Reaction | 1. Change in Solubility: The properties of the biomolecule change upon conjugation, leading to aggregation. | 1. Add solubility-enhancing excipients (e.g., arginine, glycerol). Optimize the buffer composition. |
| 2. Solvent Miscibility Issues: If using a co-solvent system, the addition of this compound in an organic solvent may cause the biomolecule to precipitate. | 2. Add the this compound solution slowly while vortexing. Ensure the final concentration of the organic solvent is tolerated by the biomolecule. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein via Amine Groups
-
Protein Preparation: Dissolve the protein in a suitable non-amine-containing buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.5). The protein concentration will depend on the specific protein's solubility and reactivity.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer or a compatible organic solvent like DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The reaction can be performed at room temperature for 4-24 hours or at 4°C for 16-48 hours with gentle mixing.
-
Quenching the Reaction: To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.
-
Purification: Remove unreacted this compound and quenching reagent by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight, UV-Vis spectroscopy to determine protein concentration, and mass spectrometry to confirm the conjugation and determine the degree of labeling.
General Protocol for Conjugation of this compound to a Protein via Thiol Groups
-
Protein Preparation: If the protein's cysteine residues are in disulfide bonds, they must first be reduced. Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) for 1-2 hours at room temperature.
-
Removal of Reducing Agent: Remove the reducing agent using a desalting column or dialysis against a degassed, nitrogen-purged buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2).
-
This compound Solution Preparation: Prepare a fresh solution of this compound in the reaction buffer or a compatible organic solvent like DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the reduced protein solution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols. Incubate at room temperature for 2-4 hours.
-
Purification: Purify the conjugate using SEC or another suitable chromatography method to remove unreacted this compound.
-
Characterization: Characterize the conjugate using methods similar to those for amine conjugation, with Ellman's reagent assay to quantify the remaining free thiols.
Data Presentation
Table 1: General Reaction Conditions for this compound with Different Functional Groups
| Functional Group | Nucleophile | pH Range | Typical Molar Excess of this compound | Typical Reaction Time |
| Amine | Lysine, N-terminus | 8.0 - 9.5 | 5-20 fold | 4-24 hours |
| Thiol | Cysteine | 7.0 - 8.0 | 10-50 fold | 2-4 hours |
| Hydroxyl | Serine, Threonine | 9.0 - 10.0 | 50-100 fold | 24-72 hours |
Note: These are starting recommendations and may require optimization for specific molecules.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: SN2 reaction mechanism of this compound with a primary amine.
References
Technical Support Center: Analytical Methods for Monitoring mPEG-Epoxide Reaction Kinetics
Welcome to the technical support center for monitoring methoxy (B1213986) polyethylene (B3416737) glycol (mPEG)-epoxide reaction kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical methodologies used to monitor these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the kinetics of mPEG-epoxide reactions?
A1: The primary methods for monitoring mPEG-epoxide reaction kinetics are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) with Size-Exclusion Chromatography (SEC), and Differential Scanning Calorimetry (DSC). Each technique offers unique advantages for tracking the consumption of reactants and the formation of products.
Q2: How can I use ¹H NMR to monitor the reaction?
A2: ¹H NMR spectroscopy is a powerful non-invasive technique for real-time monitoring of the reaction.[1] By integrating the signals corresponding to the protons of the epoxide ring and comparing them to a stable internal standard or the protons of the mPEG backbone, you can quantify the disappearance of the epoxide over time. Key proton signals for epoxides typically appear in the 2.90-3.24 ppm range.[1][2][3]
Q3: What are the advantages of using HPLC-SEC for this analysis?
A3: HPLC, particularly with a Size-Exclusion Chromatography (SEC) column, is excellent for separating molecules based on their size.[] This allows for the separation and quantification of the mPEG-epoxide reactant from the larger, ring-opened product. It is a robust technique for determining the molecular weight distribution of your polymer products.[5]
Q4: When is DSC a suitable technique for monitoring these reactions?
A4: Differential Scanning Calorimetry (DSC) is particularly useful for studying the curing kinetics of epoxy resins. It measures the heat flow associated with the cross-linking reaction, providing data on the rate of reaction, degree of cure, and glass transition temperature (Tg).[6][7][8]
Troubleshooting Guides
¹H NMR Spectroscopy
Issue 1: Poor signal resolution or broad peaks.
-
Possible Cause: The viscosity of the sample may be too high, or the concentration of the mPEG-epoxide may be excessive.
-
Solution:
-
Dilute the sample with a suitable deuterated solvent.
-
Increase the experiment temperature to reduce viscosity.
-
Ensure proper shimming of the NMR spectrometer.
-
Issue 2: Inaccurate quantification of epoxide conversion.
-
Possible Cause: Incomplete relaxation of protons between scans or overlapping signals. The large signal from the PEG backbone can sometimes obscure smaller signals.[9]
-
Solution:
-
Increase the relaxation delay (d1) in your acquisition parameters.
-
Use a higher field strength NMR spectrometer for better signal dispersion.
-
Carefully select non-overlapping peaks for integration. The protons on the carbon atoms adjacent to the epoxide ring are often well-resolved.
-
Consider using ¹³C NMR if proton signals are too congested, although this will require longer acquisition times.
-
Issue 3: Difficulty in distinguishing reactant and product signals.
-
Possible Cause: The chemical shift difference between the epoxide protons and the protons in the ring-opened product may be small.
-
Solution:
-
Run reference spectra of the starting mPEG-epoxide and the expected product to confirm chemical shifts.
-
Consider using a 2D NMR technique like COSY or HSQC to aid in peak assignment.
-
HPLC-Size Exclusion Chromatography (HPLC-SEC)
Issue 1: Distorted or split peaks for mPEG-containing molecules. [5][10]
-
Possible Cause: Unwanted interactions between the polyethylene glycol chain and the stationary phase of the column.[5] This is a common issue when using styrene-divinylbenzene-based columns with THF as the mobile phase.[5]
-
Solution:
-
Switch to an aqueous mobile phase with a salt (e.g., 0.1 M NaNO₃) to minimize ionic interactions.[10]
-
Consider using a column with a more hydrophilic packing material.
-
Optimize the mobile phase composition; sometimes the addition of a small amount of a different solvent can improve peak shape.
-
Issue 2: Poor separation between mPEG-epoxide and the product.
-
Possible Cause: The change in hydrodynamic volume upon ring-opening is not sufficient for baseline separation with the current column.
-
Solution:
-
Use a column with a smaller particle size or a longer column length to increase resolution.
-
Optimize the flow rate. A lower flow rate can sometimes improve separation.
-
Ensure the mobile phase is appropriate for the column and the analytes.
-
Issue 3: No UV signal for the mPEG-epoxide.
-
Possible Cause: Polyethylene glycol itself does not have a strong UV chromophore.
-
Solution:
-
Use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
-
If UV detection is necessary, the epoxide can be derivatized with a UV-active compound prior to analysis.[11]
-
Differential Scanning Calorimetry (DSC)
Issue 1: No clear exothermic peak is observed.
-
Possible Cause: The reaction is very slow at the programmed heating rate, or the sample mass is too small.
-
Solution:
-
Increase the heating rate (e.g., from 5 °C/min to 10 or 20 °C/min) to increase the sensitivity.[12]
-
Increase the sample mass (typically 5-10 mg is sufficient).
-
Ensure the temperature range is appropriate to initiate the curing reaction.
-
Issue 2: The baseline is noisy or drifting.
-
Possible Cause: Poor contact between the sample pan and the sensor, or contamination in the DSC cell.
-
Solution:
-
Ensure the sample pan is properly sealed and sits (B43327) flat on the sensor.
-
Run a baseline with empty pans to check for instrument drift.
-
Clean the DSC cell according to the manufacturer's instructions.
-
Issue 3: Incomplete reaction observed in the DSC scan.
-
Possible Cause: The final temperature of the scan is not high enough to drive the reaction to completion.
-
Solution:
-
Extend the final temperature of the DSC scan to ensure a stable baseline is reached after the exothermic peak.[12]
-
Consider a post-curing isothermal step at a higher temperature to ensure complete reaction.
-
Experimental Protocols
¹H NMR Kinetic Monitoring
A general protocol for monitoring the kinetics of an mPEG-epoxide reaction:
-
Sample Preparation:
-
Dissolve a known concentration of the mPEG-epoxide in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) that is compatible with your reactants.
-
Add a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate (B1217596) (TSP) for aqueous solutions) that does not react with the components of the reaction mixture.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the reaction mixture before adding the initiator or second reactant. This will serve as your t=0 reference.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the second reactant (e.g., an amine or an acid catalyst).
-
-
Time-Course Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Processing and Analysis:
-
Process each spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signal of the epoxide protons (typically 2.9-3.2 ppm) and the signal of the internal standard.
-
Calculate the concentration of the mPEG-epoxide at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the mPEG-epoxide versus time to determine the reaction kinetics.
-
| Parameter | Typical Value/Range | Notes |
| Solvent | D₂O, CDCl₃, DMSO-d₆ | Choice depends on the solubility of reactants and products. |
| Concentration | 5-20 mg/mL | Higher concentrations can lead to viscosity issues. |
| Temperature | 25-60 °C | Can be adjusted to control the reaction rate. |
| Pulse Sequence | zg30 or similar | A simple 1D proton experiment is usually sufficient. |
| Relaxation Delay (d1) | 5 x T₁ | Ensure full relaxation of protons for accurate quantification. |
| Number of Scans (ns) | 8-16 | Depends on the concentration and desired signal-to-noise ratio. |
HPLC-SEC Method for Reaction Monitoring
A general protocol for using HPLC-SEC to monitor an mPEG-epoxide reaction:
-
System Preparation:
-
Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
At various time points during the reaction, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample with the mobile phase to an appropriate concentration for injection.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample onto the SEC column.
-
Record the chromatogram using an appropriate detector (RI or ELSD are common for PEGs).
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted mPEG-epoxide and the product.
-
Integrate the peak areas to determine the relative amounts of each species at different time points.
-
Plot the percentage conversion versus time to determine the reaction kinetics.
-
| Parameter | Typical Value/Range | Notes |
| Column | Aqueous SEC (e.g., silica-based with hydrophilic coating) | Column choice is critical to avoid unwanted interactions.[5] |
| Mobile Phase | Aqueous buffer (e.g., 100 mM sodium phosphate) with salt (e.g., 150 mM NaCl) | The salt helps to reduce non-specific interactions.[13][14] |
| Flow Rate | 0.5-1.0 mL/min | Lower flow rates can improve resolution. |
| Temperature | 25-40 °C | Can be adjusted to improve separation. |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Necessary as PEGs lack a strong UV chromophore. |
| Injection Volume | 10-50 µL | Depends on the concentration and sensitivity of the detector. |
DSC for Cure Kinetics Analysis
A general protocol for determining the cure kinetics of an mPEG-epoxide system using DSC:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured mPEG-epoxide/curing agent mixture into a DSC pan.
-
Seal the pan hermetically to prevent evaporation during the scan.
-
-
DSC Program:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that covers the entire curing exotherm.[15]
-
-
Data Acquisition:
-
Record the heat flow as a function of temperature for each heating rate.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
The degree of cure (α) at any given temperature can be calculated as the ratio of the partial heat of reaction up to that temperature to the total heat of reaction.
-
Use model-free kinetics (e.g., Kissinger or Ozawa-Flynn-Wall methods) or model-fitting methods to determine the activation energy (Ea) and other kinetic parameters from the data at different heating rates.[15]
-
| Parameter | Typical Value/Range | Notes |
| Sample Mass | 5-10 mg | A smaller mass is preferred for better heat transfer. |
| Heating Rates | 5, 10, 15, 20 °C/min | Multiple heating rates are needed for kinetic analysis.[15] |
| Temperature Range | Ambient to 250-300 °C | Must encompass the entire curing event. |
| Purge Gas | Nitrogen (20-50 mL/min) | Provides an inert atmosphere. |
| Pans | Aluminum, hermetically sealed | Prevents loss of volatile components. |
Visualizations
References
- 1. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. marinelipids.ca [marinelipids.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. youtube.com [youtube.com]
- 9. box2073.temp.domains [box2073.temp.domains]
- 10. PEG issues with GPC/SEC - Chromatography Forum [chromforum.org]
- 11. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry [mdpi.com]
Validation & Comparative
Confirming mPEG45-Epoxide Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) to an epoxide is a critical step in the development of new therapeutics and functionalized materials. Verifying this covalent linkage requires a suite of robust analytical techniques. This guide provides an objective comparison of the primary methods used to confirm mPEG45-epoxide conjugation, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an analytical technique for confirming this compound conjugation depends on the specific information required, such as the degree of PEGylation, structural confirmation, or quantification of the conjugate. The following table summarizes the key quantitative performance metrics for the most common analytical methods.
| Feature | HPLC/SEC | Mass Spectrometry (MALDI-TOF, LC-MS) | NMR Spectroscopy (¹H, ¹³C) | FTIR Spectroscopy |
| Primary Use | Separation and quantification of conjugate, unreacted mPEG, and starting material. | Determination of molecular weight, confirmation of covalent attachment, and degree of PEGylation.[1] | Structural elucidation and quantification of conjugation.[2] | Confirmation of functional group conversion (epoxide ring opening).[3] |
| Sensitivity | High, especially with detectors like ELSD, CAD, or MS.[] Can detect low concentrations of PEG.[] | Very high, capable of detecting minute amounts of sample.[5] | Moderate to low, requires higher sample concentrations (µg to mg range).[6] | Low, typically requires higher concentrations for clear signal. |
| Resolution | High for separating species of different sizes or polarities.[] | High mass resolution allows for the differentiation of species with small mass differences. | High spectral resolution provides detailed structural information.[7] | Low, provides information on functional groups rather than resolving individual species. |
| Accuracy | High for quantification with proper calibration.[] | High for mass determination.[8] | High for quantification and structural analysis.[7] | Qualitative, not typically used for quantification. |
| Analysis Time | Relatively fast, typically 10-30 minutes per sample.[] | Fast for MALDI-TOF (minutes), longer for LC-MS due to the chromatographic separation. | Slower, requires longer acquisition times for good signal-to-noise, especially for complex samples. | Very fast, typically a few minutes per sample. |
| Key Information | Purity of the conjugate, presence of unreacted starting materials. | Molecular weight of the conjugate, number of attached mPEG chains.[1] | Covalent bond formation, degree of substitution, and location of conjugation.[9] | Disappearance of epoxide peaks and appearance of new bands confirming the reaction.[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific this compound conjugates.
High-Performance Liquid Chromatography (HPLC) / Size-Exclusion Chromatography (SEC)
Objective: To separate the this compound conjugate from unreacted mPEG45 and the starting epoxide-containing molecule, and to quantify the purity of the conjugate.
Methodology:
-
System Preparation:
-
Use an HPLC system equipped with a suitable detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), as PEG lacks a strong UV chromophore.[]
-
For SEC, select a column with a pore size appropriate for the expected molecular weight of the conjugate.
-
For Reversed-Phase HPLC (RP-HPLC), choose a column (e.g., C4, C8, or C18) based on the polarity of the conjugate.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase compatible with the chosen column and detector. For SEC, this is typically a buffered aqueous solution (e.g., phosphate-buffered saline). For RP-HPLC, a gradient of water and an organic solvent (e.g., acetonitrile) with additives like trifluoroacetic acid (TFA) or formic acid is common.
-
-
Sample Preparation:
-
Dissolve the reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Analysis:
-
Inject the sample onto the column.
-
Run the appropriate gradient (for RP-HPLC) or isocratic flow (for SEC).
-
Monitor the elution profile. The conjugate, having a higher molecular weight, will elute earlier in SEC compared to the unreacted starting materials. In RP-HPLC, the retention time will depend on the overall polarity of the molecules.
-
-
Data Analysis:
-
Identify the peaks corresponding to the conjugate, unreacted mPEG45, and the starting epoxide.
-
Calculate the purity of the conjugate by determining the area percentage of the conjugate peak relative to the total peak area.
-
Mass Spectrometry (MALDI-TOF)
Objective: To determine the molecular weight of the this compound conjugate and confirm the covalent attachment of the mPEG45 chain.
Methodology:
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger molecules) or α-cyano-4-hydroxycinnamic acid (HCCA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% TFA.[10]
-
-
Sample Preparation:
-
Mix the purified conjugate solution with the matrix solution in a 1:1 ratio.
-
-
Target Spotting:
-
Mass Spectrometric Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. Linear mode is often preferred for large molecules.[1]
-
Optimize the laser power to obtain a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG, centered around the average molecular weight of the conjugate.
-
The mass of the conjugate should be approximately the sum of the mass of the starting epoxide molecule and the mass of the mPEG45.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the conjugate and to quantify the degree of PEGylation.
Methodology:
-
Sample Preparation:
-
Purify the conjugate to remove any unreacted starting materials. This is crucial for accurate quantification.[9]
-
Dissolve a sufficient amount of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO) for quantitative analysis.[9]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key signals to observe include the characteristic repeating ethylene (B1197577) oxide protons of PEG (around 3.6 ppm) and signals from the starting molecule that are shifted upon conjugation.[9][11] The disappearance of proton signals from the epoxide ring can also be monitored.
-
-
Data Analysis:
-
Integrate the characteristic PEG signal and a well-resolved signal from the starting molecule.
-
The ratio of these integrals, when normalized to the number of protons they represent, can be used to calculate the average number of mPEG45 units conjugated to the epoxide-containing molecule (the degree of PEGylation).[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the conjugation by identifying the changes in functional groups, specifically the opening of the epoxide ring.
Methodology:
-
Sample Preparation:
-
The sample can be analyzed neat (as a thin film), as a KBr pellet, or in solution.
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum of the starting epoxide-containing molecule, the mPEG45, and the final conjugate.
-
-
Data Analysis:
-
Compare the spectra. The key change to look for is the disappearance or significant reduction of the characteristic epoxide ring vibration (typically around 800-950 cm⁻¹ and 1250 cm⁻¹).[3]
-
The appearance of new bands, such as a broad O-H stretching band (around 3400 cm⁻¹) resulting from the ring-opening, can also confirm the reaction.[3]
-
Visualizing the Workflow and Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflow for confirming this compound conjugation and a comparison of the key analytical techniques.
Caption: Experimental workflow for this compound conjugation and confirmation.
Caption: Comparison of analytical techniques for this compound conjugation.
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 6. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PEGylation Reagents: Mpeg45-epoxide vs. mPEG-NHS Esters
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic properties of proteins and peptides. This guide provides an in-depth comparison of two distinct classes of PEGylation reagents: the emerging Mpeg45-epoxide and the widely-used methoxy (B1213986) polyethylene (B3416737) glycol-N-hydroxysuccinimidyl (mPEG-NHS) esters. This comparison is based on their reaction mechanisms, site-specificity, stability of the resulting conjugate, and overall performance, supported by available data and experimental considerations.
Introduction to PEGylation and the Reagents
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a proven strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. It can increase a drug's hydrodynamic size, leading to reduced renal clearance, prolonged circulation half-life, and decreased immunogenicity. The choice of the reactive group on the PEG chain dictates the conjugation strategy and can significantly impact the homogeneity and biological activity of the final product.
mPEG-NHS esters are one of the most common classes of PEGylation reagents. They react primarily with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins to form stable amide bonds.
This compound , a less conventional reagent, features a terminal epoxide ring. This three-membered cyclic ether is susceptible to nucleophilic attack by various functional groups on a protein, such as amines, thiols, and hydroxyls, resulting in a stable ether linkage. While specific data on "this compound" is limited, its reactivity can be understood from the well-established chemistry of PEG-epoxides.
Reaction Mechanisms and Specificity
The reaction conditions, particularly pH, play a crucial role in determining the site-specificity and efficiency of PEGylation for both reagent types.
mPEG-NHS Esters: The reaction of mPEG-NHS with primary amines is a nucleophilic acyl substitution. The reaction is typically performed in a pH range of 7 to 9. At neutral to slightly basic pH, the primary amino groups are sufficiently deprotonated to act as effective nucleophiles. However, a significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can lead to lower conjugation yields, necessitating the use of an excess of the PEG reagent.
This compound: The ring-opening of the epoxide by a nucleophile on the protein is the basis of this conjugation chemistry. This reaction is generally favored under more basic conditions, typically a pH of 8.5 to 9.5, which enhances the nucleophilicity of the reacting groups. Epoxides can react with a broader range of nucleophiles compared to NHS esters, including the sulfhydryl group of cysteine and the hydroxyl groups of serine, threonine, and tyrosine, in addition to amines. This broader reactivity can be an advantage for proteins with few accessible lysines but can also lead to a more heterogeneous product if not carefully controlled. The potential for site-specificity with epoxides can be tuned by pH. For instance, at a moderately basic pH, the more nucleophilic thiol group of a cysteine may react preferentially over amines.
Data Presentation: A Comparative Summary
The following table summarizes the key characteristics and performance parameters of this compound and mPEG-NHS esters based on general chemical principles and available data. It is important to note that direct, head-to-head experimental comparisons under identical conditions are limited in the scientific literature.
| Feature | This compound | mPEG-NHS Esters |
| Primary Target(s) | Amines (Lys, N-terminus), Thiols (Cys), Hydroxyls (Ser, Thr, Tyr) | Primary Amines (Lys, N-terminus) |
| Optimal pH Range | 8.5 - 9.5 | 7.0 - 9.0 |
| Linkage Formed | Ether | Amide |
| Linkage Stability | Highly stable ether bond | Stable amide bond |
| Competing Reactions | Minimal hydrolysis of the epoxide itself | Significant hydrolysis of the NHS ester, especially at higher pH |
| Reaction Kinetics | Generally slower than NHS esters | Generally faster than epoxides |
| Potential for Site-Specificity | Can be tuned by pH to target more nucleophilic residues like cysteine | Primarily targets amines; site-specificity can be influenced by the pKa of different amino groups |
| Product Homogeneity | Potentially more heterogeneous due to multiple reactive partners | Can produce a heterogeneous mixture of positional isomers depending on the number of accessible lysines |
Experimental Protocols: General Methodologies
Below are generalized protocols for protein PEGylation using mPEG-NHS esters and a projected protocol for this compound based on known epoxide chemistry.
Protocol for PEGylation with mPEG-NHS Ester
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.4-8.5. The protein concentration is typically in the range of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in an anhydrous organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mg/mL).
-
Conjugation Reaction: Add a 5 to 50-fold molar excess of the mPEG-NHS ester stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific protein.
-
Quenching: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess mPEG-NHS ester.
-
Purification: Remove the unreacted PEG reagent and by-products, and separate the PEGylated protein from the unreacted protein using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Characterize the extent of PEGylation (degree of substitution) and the purity of the conjugate using methods like SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC.
Projected Protocol for PEGylation with this compound
-
Protein Preparation: Dissolve the protein in a buffer with a pH in the range of 8.5-9.5 (e.g., borate (B1201080) or carbonate buffer). Ensure the buffer does not contain strong nucleophiles that could compete with the protein.
-
Reagent Preparation: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or directly in the reaction buffer if its solubility allows.
-
Conjugation Reaction: Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio will need to be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for several hours to overnight. The reaction kinetics of epoxides are generally slower than NHS esters.
-
Purification: Purify the PEGylated protein from unreacted reagent and unmodified protein using chromatographic techniques such as SEC or IEX.
-
Analysis: Analyze the PEGylated product using SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.
Mandatory Visualizations
Reaction Mechanisms
Illuminating Reaction Success: A Comparative Guide to Validating Mpeg45-Epoxide Conjugation with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise validation of polymer-drug conjugation is a critical step in the development of novel therapeutics. This guide provides an in-depth comparison of mass spectrometry with other common analytical techniques for validating the successful reaction of methoxy-poly(ethylene glycol) with approximately 45 repeating units (Mpeg45, MW ≈ 2000 Da) and an epoxide-containing molecule. Experimental data and detailed protocols are presented to offer a comprehensive resource for selecting the most appropriate analytical strategy.
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. A common method for PEGylation involves the reaction of a methoxy-PEG (mPEG) derivative with a reactive functional group, such as an epoxide, on a target molecule. The success of this conjugation reaction must be rigorously validated to ensure the quality, efficacy, and safety of the final product. Mass spectrometry (MS) has emerged as a powerful tool for this purpose, offering detailed molecular-level information.
Comparing the Tools of the Trade: MS, NMR, and SEC
The choice of analytical technique for validating the Mpeg45-epoxide reaction depends on the specific information required. While mass spectrometry provides direct evidence of successful conjugation through mass shifts, Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) offer complementary information regarding structure and size distribution.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MALDI-TOF & LC-MS) | Measures the mass-to-charge ratio of ionized molecules. | - Confirms the molecular weight of the starting materials and the final conjugate.- Determines the degree of PEGylation (number of PEG chains per molecule).- Can detect unreacted starting materials and byproducts. | - High sensitivity and accuracy.- Provides direct evidence of covalent bond formation.- Can be used for reaction monitoring.[1][2] | - Polydispersity of PEG can complicate spectra.- May require specific matrices or ionization methods for optimal results. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Confirms the chemical structure of the starting materials and the product.- Can be used to determine the degree of substitution by comparing the integration of specific proton signals.[3] | - Provides detailed structural information.- Non-destructive technique.- Can be quantitative.[3] | - Lower sensitivity compared to MS.- Spectra can be complex for large, polydisperse polymers. |
| Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules based on their hydrodynamic volume. | - Determines the molecular weight distribution (polydispersity) of the polymer and conjugate.- Separates the conjugate from unreacted starting materials. | - Provides information on the size and aggregation of the conjugate.- Can be used to assess purity. | - Does not provide direct structural information.- Relies on separation efficiency. |
At the Bench: Experimental Protocols
Validation of this compound Reaction using MALDI-TOF Mass Spectrometry
This protocol outlines the general steps for validating the conjugation of an Mpeg45-glycidyl ether with an amine-containing small molecule.
Materials:
-
Mpeg45-glycidyl ether (MW ≈ 2000 Da)
-
Amine-containing molecule
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
MALDI Matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
-
Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Reaction Setup: Dissolve the Mpeg45-glycidyl ether and the amine-containing molecule in the reaction buffer at a desired molar ratio. Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 2-24 hours).
-
Sample Preparation for MALDI-TOF MS:
-
Prepare a saturated solution of the MALDI matrix in the matrix solvent.
-
Mix the reaction sample with the matrix solution at a ratio of approximately 1:10 (sample:matrix).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflectron mode over a mass range appropriate for the expected products (e.g., m/z 1500-3500).
-
Optimize the laser power to achieve good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the peaks corresponding to the unreacted Mpeg45-glycidyl ether and the desired conjugate.
-
The successful conjugation will be confirmed by a mass shift corresponding to the addition of the amine-containing molecule to the this compound. The mass of the epoxide ring-opening product will be the sum of the Mpeg45-glycidyl ether and the amine molecule.
-
The relative intensities of the reactant and product peaks can provide a semi-quantitative measure of the reaction conversion.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the validation of the this compound reaction using mass spectrometry.
Conclusion
Validating the success of an this compound reaction is paramount in the development of PEGylated therapeutics. Mass spectrometry, particularly MALDI-TOF MS, offers a direct and sensitive method for confirming the formation of the desired conjugate by accurately measuring the molecular weight change. While NMR provides invaluable structural detail and SEC-MALS offers insights into the size distribution and purity of the product, the definitive evidence of covalent modification is most readily obtained through mass spectrometry. By understanding the strengths and limitations of each technique, researchers can employ a multi-faceted analytical approach to ensure the quality and consistency of their PEGylated products.
References
A Head-to-Head Comparison of Mpeg45-Epoxide and mPEG-Maleimide for Thiol-Specific Conjugation
For researchers, scientists, and drug development professionals, the selective modification of thiol groups on biomolecules is a cornerstone of creating targeted therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) derivatives are widely employed for this purpose to enhance the stability, solubility, and pharmacokinetic properties of the conjugated molecule. Among the various thiol-reactive chemistries, mPEG-maleimide has long been a gold standard. However, alternative reagents, such as mPEG-epoxides (including specific variants like Mpeg45-epoxide), offer a different approach to thiol conjugation. This guide provides an objective comparison of these two important classes of PEGylating agents, supported by available data and detailed methodologies.
Executive Summary
| Feature | mPEG-Maleimide | This compound (and mPEG-Epoxides in general) |
| Reaction Chemistry | Michael Addition | Base-catalyzed Nucleophilic Ring-Opening |
| Target Specificity | Highly selective for thiols at pH 6.5-7.5.[1][2] | Reactive towards thiols, amines, and hydroxyls, with selectivity achievable under controlled pH. |
| Reaction Product | Thiosuccinimide Linkage | β-hydroxy Thioether Linkage |
| Bond Stability | Susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation.[3][4][5][6] Stability can be enhanced by hydrolysis of the succinimide (B58015) ring.[7][8][9] | Forms a highly stable, irreversible thioether bond.[10] |
| Reaction Conditions | Typically pH 6.5-7.5.[1][2] | Typically requires basic conditions (pH > 8) for efficient thiol conjugation. |
| Reaction Kinetics | Generally fast.[6][11] | Can be slower than maleimide (B117702) reactions and are often concentration and catalyst dependent. |
| Side Reactions | Reaction with amines can occur at higher pH. | Potential for reaction with other nucleophiles (e.g., amines, hydroxyls) if not properly controlled. |
Reaction Mechanisms
The fundamental difference between mPEG-maleimide and mPEG-epoxide lies in their reaction mechanisms with thiol groups.
mPEG-Maleimide Thiol Conjugation
The reaction of a maleimide with a thiol proceeds via a Michael addition. The thiol attacks one of the carbon atoms of the maleimide's double bond, leading to the formation of a stable thiosuccinimide linkage. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[1][2]
This compound Thiol Conjugation
The reaction between an epoxide and a thiol is a base-catalyzed nucleophilic ring-opening reaction. A base abstracts the proton from the thiol, generating a more nucleophilic thiolate anion. This anion then attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a highly stable β-hydroxy thioether bond. This type of reaction is often categorized as a "click" reaction due to its high efficiency and specificity under optimal conditions.[10]
Performance Comparison
Stability of the Conjugate
A critical point of differentiation is the stability of the resulting linkage. The thiosuccinimide bond formed from the maleimide reaction is known to be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[3][4] This can lead to the exchange of the PEG-maleimide to other thiol-containing molecules, potentially causing off-target effects and reducing the efficacy of the conjugate.[4] However, the stability of the maleimide adduct can be significantly increased through hydrolysis of the succinimide ring to form a stable succinamic acid.[7][8][9]
In contrast, the β-hydroxy thioether bond formed from the thiol-epoxide reaction is generally considered to be highly stable and essentially irreversible under physiological conditions. This inherent stability is a significant advantage for applications requiring long-term circulation and retention of the PEG chain on the target molecule.
Reaction Kinetics and Specificity
The thiol-maleimide reaction is known for its rapid kinetics, often reaching high conversion rates in a short period.[6][11] It also exhibits high selectivity for thiols at a neutral pH range of 6.5-7.5.[1] At higher pH values, the reactivity of maleimides towards amines increases, which can lead to non-specific conjugation.
The thiol-epoxide reaction kinetics are highly dependent on the pH and the presence of a suitable base catalyst. While the reaction can be very efficient, it may require more optimization of reaction conditions to achieve comparable reaction rates to maleimides. In terms of specificity, epoxides can also react with other nucleophiles such as amines and hydroxyl groups. Therefore, careful control of the reaction pH is crucial to favor the reaction with the more nucleophilic thiolate anion and achieve thiol-specific conjugation.
Experimental Protocols
Thiol-Specific Conjugation with mPEG-Maleimide
This protocol is a general guideline for the conjugation of a thiol-containing protein with mPEG-maleimide.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0)
-
mPEG-Maleimide
-
PEGylation buffer: Thiol-free buffer, such as PBS, at pH 7.0.[12]
-
Quenching solution (e.g., a small molecule thiol like cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the PEGylation buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent by dialysis or desalting column.
-
mPEG-Maleimide Solution Preparation: Immediately before use, dissolve the mPEG-maleimide in the PEGylation buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of mPEG-maleimide to the protein solution.[12] The reaction mixture is typically stirred or gently agitated at room temperature for 2-4 hours or overnight at 4°C.[12]
-
Quenching the Reaction: To stop the reaction and consume any unreacted mPEG-maleimide, add a molar excess of a small molecule thiol (e.g., cysteine) and incubate for an additional hour.
-
Purification: Purify the PEGylated protein from unreacted mPEG-maleimide, unconjugated protein, and quenching agent using an appropriate chromatography method such as SEC or IEX.[]
Thiol-Specific Conjugation with this compound
This protocol provides a general framework for conjugating a thiol-containing protein with mPEG-epoxide. Optimization of pH and catalyst may be required for specific applications.
Materials:
-
Thiol-containing protein in a suitable buffer
-
This compound (or other mPEG-epoxide)
-
Basic buffer (e.g., borate (B1201080) or carbonate buffer, pH 8.5-9.5)
-
Base catalyst (optional, e.g., a non-nucleophilic organic base)
-
Purification system (e.g., SEC or IEX)
Procedure:
-
Protein Preparation: Prepare the thiol-containing protein in a suitable buffer, ensuring any necessary reduction of disulfide bonds has been performed and the reducing agent removed.
-
Buffer Exchange: Exchange the protein into the basic reaction buffer (pH 8.5-9.5). This is crucial for deprotonating the thiol to the more reactive thiolate.
-
mPEG-Epoxide Solution Preparation: Dissolve the this compound in the basic reaction buffer immediately before use.
-
Conjugation Reaction: Add a molar excess of this compound to the protein solution. The reaction may be slower than with maleimides and might require incubation for several hours to overnight at room temperature or 4°C. The addition of a catalyst may be necessary to accelerate the reaction.
-
Purification: Purify the PEGylated protein from unreacted mPEG-epoxide and unconjugated protein using a suitable chromatography method.
Conclusion and Recommendations
The choice between mPEG-maleimide and this compound for thiol-specific conjugation depends on the specific requirements of the application.
mPEG-Maleimide is recommended when:
-
Rapid and highly selective thiol conjugation at neutral pH is a priority.
-
The potential for retro-Michael reaction is acceptable or can be mitigated (e.g., by subsequent hydrolysis of the succinimide ring).
-
Well-established and straightforward protocols are preferred.
This compound (and mPEG-epoxides in general) is a strong candidate when:
-
The primary concern is the long-term stability of the conjugate, as it forms a highly stable and irreversible thioether bond.
-
The biomolecule is stable at the required basic pH for the conjugation reaction.
-
The researcher is prepared to optimize reaction conditions to achieve the desired selectivity and efficiency.
For many therapeutic applications where long-term in vivo stability is paramount, the irreversible nature of the thioether bond formed by mPEG-epoxides offers a distinct advantage over the potentially reversible thiosuccinimide linkage of mPEG-maleimides. However, the ease of use and high reactivity of mPEG-maleimides under physiological pH continue to make them a popular choice for a wide range of bioconjugation applications.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Maleimide PEG, mPEG-MAL [nanocs.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. broadpharm.com [broadpharm.com]
A Comparative Analysis of MPEG-Epoxides for Bioconjugation: A Guide for Researchers
In the realm of biopharmaceuticals, the strategic modification of proteins, peptides, and other therapeutic molecules through PEGylation is a cornerstone for enhancing their clinical efficacy. This guide provides a comparative overview of methoxypolyethylene glycol-epoxides (MPEG-epoxides) of varying molecular weights, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal reagent for their specific application. MPEG-epoxides are valuable tools for bioconjugation due to their ability to form stable secondary amine bonds with primary amino groups on biomolecules under mild reaction conditions.[1] The choice of MPEG molecular weight is a critical parameter that can significantly influence the physicochemical and biological properties of the resulting conjugate, including its hydrodynamic volume, immunogenicity, and in vivo circulation half-life.[2][3]
Performance Comparison of MPEG-Epoxides
The selection of an appropriate MPEG-epoxide molecular weight is a trade-off between achieving desired therapeutic outcomes and preserving the biological activity of the conjugated molecule. While direct comparative studies on the reaction kinetics of different molecular weight MPEG-epoxides are not extensively documented in a single source, the general principles of PEGylation provide a framework for understanding their performance.
Higher molecular weight PEGs generally lead to a more significant increase in the hydrodynamic radius of the protein conjugate.[3] This increased size can offer superior shielding from proteolytic enzymes and reduce renal clearance, thereby extending the circulation half-life.[4][5] However, it may also lead to a decrease in the biological activity of the protein if the PEG chain sterically hinders the active site. A study on the immunotolerogenicity of mPEG-conjugated proteins suggested that a molecular weight ratio of total conjugated mPEGs to the protein of 1.5-2.0 is optimal for inducing tolerance.[6]
The following table summarizes the key characteristics and typical applications of MPEG-epoxides with different molecular weights, compiled from various sources.
| Molecular Weight (Da) | Typical Applications | Key Considerations |
| 750 | Small molecule modification, peptide PEGylation. | Minimal increase in hydrodynamic size; may not provide significant shielding for larger proteins. |
| 2,000 | Peptide and small protein modification. | Moderate increase in size and solubility. |
| 5,000 | Protein and antibody fragment PEGylation. | A common choice for balancing increased half-life with retained bioactivity. |
| 10,000 | Larger proteins and therapeutic enzymes. | Significant increase in hydrodynamic volume, enhanced stability, and reduced immunogenicity.[7] |
| 20,000+ | Long-acting protein therapeutics.[5] | Maximizes in vivo residence time; potential for greater impact on bioactivity. |
Experimental Protocols
The following are generalized protocols for protein PEGylation using MPEG-epoxides and the subsequent characterization of the conjugates. These should be optimized for each specific protein and MPEG-epoxide.
Protocol 1: Protein PEGylation with MPEG-Epoxide
Materials:
-
Protein of interest
-
MPEG-epoxide of desired molecular weight (e.g., 2 kDa, 5 kDa, 10 kDa)
-
Reaction Buffer: 50 mM sodium borate (B1201080) buffer, pH 8.0-9.5
-
Quenching Solution: 1 M glycine (B1666218) or Tris buffer
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the MPEG-epoxide in the reaction buffer. The molar ratio of MPEG-epoxide to protein should be optimized, typically ranging from 5:1 to 50:1.
-
Add the MPEG-epoxide solution to the protein solution and incubate at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specified duration (typically 4-24 hours). The reaction time will depend on the reactivity of the target protein and the molecular weight of the MPEG-epoxide.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purify the PEGylated protein from unreacted MPEG-epoxide and protein using an appropriate chromatography technique.
-
Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Protocol 2: Characterization of PEGylated Protein
1. Degree of PEGylation by SDS-PAGE:
-
Run samples of the native protein and the PEGylated conjugate on an SDS-PAGE gel.
-
The PEGylated protein will show a significant increase in apparent molecular weight compared to the native protein. The extent of the molecular weight shift can provide a qualitative measure of the degree of PEGylation.
2. Separation and Quantification by HPLC:
-
Size-Exclusion Chromatography (SEC): Use an SEC column to separate PEGylated protein species based on their hydrodynamic volume. This can resolve mono-, di-, and poly-PEGylated species from the unconjugated protein.[3]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC can be used to separate different PEGylated isomers and to quantify the amount of remaining unconjugated protein.[3]
3. Mass Determination by Mass Spectrometry:
-
MALDI-TOF MS or ESI-MS: These techniques can be used to determine the molecular weight of the PEGylated protein, which allows for the calculation of the number of attached PEG chains.[8]
Visualizing the Process and its Effects
The following diagrams illustrate the general workflow for protein PEGylation and the impact of MPEG molecular weight on the resulting conjugate.
Conclusion
The choice of MPEG-epoxide molecular weight is a critical decision in the development of PEGylated biotherapeutics. While higher molecular weight PEGs can offer significant advantages in terms of extended in vivo half-life and reduced immunogenicity, they also pose a greater risk of diminishing the biological activity of the conjugated molecule. Researchers must therefore carefully consider the specific therapeutic goals and the nature of the biomolecule to be modified when selecting an MPEG-epoxide. The protocols and comparative information provided in this guide serve as a starting point for the rational design and optimization of PEGylation strategies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. The molecular weight ratio of monomethoxypolyethylene glycol (mPEG) to protein determines the immunotolerogenicity of mPEG proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of PEGylation Sites Using mPEG45-Epoxide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mPEG45-epoxide with other common PEGylation reagents for the quantitative analysis of PEGylation sites on therapeutic proteins. The information presented is supported by experimental data to assist in the selection of the most suitable PEGylation strategy for your research and development needs.
Executive Summary
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. The choice of PEGylation chemistry is critical as it influences the reaction's efficiency, site-specificity, and the overall quality of the final PEGylated product. This guide focuses on the quantitative analysis of PEGylation sites after using this compound and compares its performance with other commonly used amine-reactive PEGylation reagents, namely mPEG-NHS esters and mPEG-aldehydes.
Comparative Quantitative Analysis of PEGylation Reagents
The selection of a PEGylation reagent significantly impacts the degree of PEGylation and the distribution of PEG chains on the protein surface. The following table summarizes a comparative study on the modification of lysozyme (B549824) with different activated mPEG derivatives, including mPEG-epoxide.
| PEGylation Reagent | Reactive Group | Target Residues | Number of Attached PEG Chains (on Lysozyme) | Reference |
| mPEG-Epoxide | Epoxide | Primarily amines, but also hydroxyls, thiols, and imidazoles | ~9 | [1] |
| mPEG-TFP Ester | 2,3,5,6-Tetrafluorophenyl Ester | Primary amines (e.g., Lysine) | ~4 | [1] |
| mPEG-Carbonate | Carbonate | Primary amines (e.g., Lysine) | ~7 | [1] |
| mPEG-TsT | 1,1'-Carbonyldi-(1,2,4-triazole) | Primary amines (e.g., Lysine) | ~10-12 (each reagent carries two PEG chains) | [1] |
Key Observations:
-
mPEG-Epoxide demonstrates high reactivity, leading to a higher degree of PEGylation on lysozyme compared to active esters like TFP-ester and carbonate.[1] This higher reactivity can be attributed to its ability to react with a broader range of nucleophilic groups on the protein surface beyond primary amines.[1][2]
-
The number of attached PEG chains varies significantly with the chosen reagent, highlighting the importance of selecting a chemistry that aligns with the desired level of modification for a specific therapeutic protein.
Experimental Protocols
Accurate quantitative analysis of PEGylation sites is crucial for understanding the structure-activity relationship of a PEGylated protein. Mass spectrometry-based peptide mapping is the gold standard for this purpose.
General Experimental Workflow for Quantitative PEGylation Analysis
This workflow outlines the key steps for the quantitative analysis of PEGylation sites.
Caption: A generalized workflow for the preparation and quantitative analysis of PEGylated proteins.
Detailed Protocol: Peptide Mapping by LC-MS/MS for PEGylation Site Analysis
This protocol provides a more detailed procedure for identifying and quantifying PEGylation sites.
-
Protein PEGylation:
-
This compound: Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) buffer) at a pH of 8.5-9.5.[3] Add the this compound reagent at a desired molar excess. Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified duration.
-
mPEG-NHS Ester: Dissolve the protein in a buffer at pH 7-9.[4] Add the mPEG-NHS ester and incubate.
-
mPEG-Aldehyde: For N-terminal specific PEGylation, dissolve the protein in a buffer at a pH of approximately 5.0.[3][5] Add the mPEG-aldehyde and a reducing agent (e.g., sodium cyanoborohydride).[5]
-
-
Purification: Remove unreacted PEG and byproducts using size-exclusion or ion-exchange chromatography.
-
Reduction and Alkylation: Denature the purified PEGylated protein and reduce disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT). Alkylate the free cysteines with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Elute the peptides directly into a mass spectrometer.
-
Acquire mass spectra (MS) to determine the mass-to-charge ratio of the peptides.
-
Fragment the peptides (MS/MS) to obtain sequence information.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence to identify the peptides.
-
Identify PEGylated peptides by the characteristic mass shift corresponding to the attached PEG moiety.
-
Quantify the relative abundance of PEGylated versus non-PEGylated peptides for each potential modification site to determine site-occupancy.
-
Mechanism of Action and Signaling Pathway
The primary goal of PEGylation is to improve the pharmacokinetic properties of a therapeutic protein. This is achieved through several mechanisms that ultimately enhance the drug's efficacy and reduce dosing frequency.
Caption: The covalent attachment of mPEG45 to a protein enhances its pharmacokinetic profile.
PEGylation increases the hydrodynamic radius of the protein, which reduces its renal clearance.[6] The PEG moiety also provides a protective layer that sterically hinders the approach of proteolytic enzymes and antibodies, thereby reducing degradation and immunogenicity.[6] These factors collectively lead to a longer circulating half-life of the therapeutic protein, which can result in improved efficacy and a more convenient dosing regimen for patients.
Conclusion
The quantitative analysis of PEGylation sites is a critical aspect of the development of PEGylated biotherapeutics. While this compound offers a highly reactive option for achieving a high degree of PEGylation, its broader reactivity profile may lead to less site-specificity compared to other reagents. The choice of PEGylation chemistry should be carefully considered based on the specific protein, the desired degree of modification, and the importance of site-selectivity. The experimental protocols and analytical strategies outlined in this guide provide a framework for the systematic evaluation of different PEGylation approaches, enabling researchers to make informed decisions to optimize the therapeutic potential of their protein candidates.
References
A Comparative Guide to the In Vitro and In Vivo Stability of mPEG45-Epoxide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of the reactive group on the PEG polymer plays a crucial role in the stability and overall performance of the resulting conjugate. This guide provides an objective comparison of the in vitro and in vivo stability of protein conjugates prepared with methoxy-poly(ethylene glycol) (mPEG) bearing a terminal epoxide group against other common PEGylation chemistries, supported by experimental data and detailed protocols.
Executive Summary
PEGylation significantly extends the in vivo half-life and improves the stability of therapeutic proteins. The linkage chemistry between the PEG polymer and the protein is a critical determinant of the conjugate's stability. While traditional PEGylation methods utilizing N-hydroxysuccinimide (NHS) esters and maleimides are prevalent, epoxide-activated PEGylation offers a compelling alternative. This guide delves into the comparative stability of mPEG-epoxide conjugates, highlighting their unique characteristics.
Comparative Stability Analysis
The stability of a PEG-protein conjugate is paramount for its therapeutic efficacy. This is influenced by the nature of the covalent bond formed between the PEG moiety and the protein. Here, we compare the stability of the secondary amine linkage formed by mPEG-epoxide with the amide and thioether bonds formed by mPEG-NHS and mPEG-maleimide, respectively.
| Linker Chemistry | Reactive Group on PEG | Functional Group on Protein | Resulting Linkage | Bond Type | Relative Hydrolytic Stability |
| mPEG-Epoxide | Epoxide | Amine (e.g., Lysine) | Secondary Amine | C-N | High |
| mPEG-NHS | N-hydroxysuccinimide ester | Amine (e.g., Lysine) | Amide | C-N | High |
| mPEG-Maleimide | Maleimide | Thiol (e.g., Cysteine) | Thioether | C-S | Moderate |
Table 1: Comparison of different PEGylation chemistries and the resulting linkages. The secondary amine bond formed by the reaction of an epoxide with an amine is known to be highly stable under physiological conditions.
In Vitro Stability
The in vitro stability of PEGylated proteins is often assessed by incubating the conjugate in plasma or serum from different species and monitoring its degradation over time. While direct comparative studies on mPEG45-epoxide conjugates are limited in the public domain, the inherent stability of the secondary amine linkage suggests a high degree of stability. In contrast, maleimide-based thioether linkages can be susceptible to retro-Michael addition, leading to de-PEGylation, especially in the presence of free thiols like glutathione (B108866) in the plasma. Amide bonds formed from NHS esters are generally very stable.
| PEGylation Chemistry | Linkage Type | In Vitro Half-life (t½) in Plasma | Key Observations |
| mPEG-Epoxide | Secondary Amine | Data not available | Expected to be high due to stable C-N bond |
| mPEG-NHS | Amide | Generally high | Amide bonds are resistant to hydrolysis |
| mPEG-Maleimide | Thioether | Variable | Susceptible to thiol exchange, leading to potential instability |
Table 2: Qualitative comparison of the expected in vitro plasma stability of PEG-protein conjugates with different linker chemistries. Quantitative data for mPEG-epoxide conjugates is needed for a direct comparison.
In Vivo Stability
The in vivo stability of a PEGylated protein is a critical factor determining its circulation half-life and overall therapeutic efficacy. Pharmacokinetic studies in animal models are essential to evaluate this parameter. PEGylation, in general, significantly increases the hydrodynamic radius of the protein, thereby reducing its renal clearance and extending its circulation time.[1]
| PEGylation Chemistry | Linkage Type | In Vivo Half-life (t½) | Clearance Rate | Key Observations |
| mPEG-Epoxide | Secondary Amine | Data not available | Data not available | The stable linkage is expected to contribute to a long half-life. |
| mPEG-NHS | Amide | Significantly increased | Reduced | The stable amide bond ensures the integrity of the conjugate in circulation. |
| mPEG-Maleimide | Thioether | Increased, but potentially variable | Potentially higher than NHS-linked conjugates | In vivo instability due to thiol exchange can lead to faster clearance. |
Table 3: Qualitative comparison of the expected in vivo stability of PEG-protein conjugates. Specific pharmacokinetic data for this compound conjugates are required for a quantitative comparison.
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, we provide the following detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a PEG-protein conjugate in plasma over time.
Materials:
-
PEG-protein conjugate (e.g., this compound conjugate)
-
Control PEG-protein conjugates (e.g., mPEG-NHS and mPEG-maleimide conjugates of the same protein)
-
Pooled plasma from the species of interest (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well microtiter plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test and control PEG-protein conjugates in PBS.
-
In a 96-well plate, add a small volume of the conjugate stock solution to pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Immediately quench the reaction by adding a volume of cold quenching solution to precipitate the plasma proteins and stop any enzymatic degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact PEG-protein conjugate remaining.
-
Calculate the percentage of the conjugate remaining at each time point relative to the amount at time 0.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining conjugate against time and fitting the data to a first-order decay model.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile, including the in vivo half-life and clearance rate, of a PEG-protein conjugate.
Materials:
-
PEG-protein conjugate
-
Control PEG-protein conjugates
-
Healthy mice (e.g., BALB/c)
-
Sterile saline for injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
ELISA kit or LC-MS/MS method for quantifying the conjugate in plasma
Procedure:
-
Administer a single intravenous (IV) or subcutaneous (SC) dose of the PEG-protein conjugate or control conjugate to a cohort of mice.
-
At predetermined time points (e.g., 5 min, 30 min, 1, 4, 8, 24, 48, and 72 hours) after administration, collect blood samples from the mice via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the PEG-protein conjugate in the plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).
-
Plot the plasma concentration of the conjugate versus time.
-
Perform pharmacokinetic analysis using appropriate software to determine key parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).
Protocol 3: SDS-PAGE and Western Blotting for Stability Analysis
Objective: To visually assess the degradation of a PEG-protein conjugate over time.
Materials:
-
Samples from the in vitro plasma stability assay
-
SDS-PAGE gels (appropriate percentage for the size of the protein)
-
Running buffer, loading buffer with a reducing agent
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain or silver stain
-
Western blot transfer apparatus and membranes
-
Primary antibody specific to the protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Mix aliquots of the plasma stability samples from each time point with loading buffer and heat to denature the proteins.
-
Load the samples onto an SDS-PAGE gel along with molecular weight standards and a control of the intact conjugate.
-
Run the gel to separate the proteins by size.
-
For Coomassie or Silver Staining: Stain the gel to visualize the protein bands. Degradation of the PEG-protein conjugate will appear as a decrease in the intensity of the main conjugate band and the appearance of lower molecular weight bands corresponding to the unconjugated protein or fragments.
-
For Western Blotting: Transfer the separated proteins from the gel to a membrane.
-
Block the membrane and then incubate with a primary antibody that recognizes the protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. The intensity of the bands corresponding to the intact conjugate and any degradation products can be quantified using densitometry.
Visualizing Experimental Workflows and Degradation Pathways
To provide a clearer understanding of the experimental processes and potential degradation mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for in vitro and in vivo stability studies.
References
Evaluating the Immunogenicity of Proteins Before and After MPEG45-Epoxide PEGylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Among the various PEGylating agents, MPEG45-epoxide offers a specific approach for modifying proteins. This guide provides an objective comparison of protein immunogenicity before and after this compound PEGylation, supported by experimental data and detailed protocols.
Executive Summary
PEGylation with this compound is designed to reduce the immunogenic potential of therapeutic proteins. This is primarily achieved by creating a hydrophilic shield around the protein, which can mask immunogenic epitopes and hinder recognition by immune cells. This guide will delve into the experimental evidence evaluating this effect, provide detailed methodologies for assessment, and illustrate the underlying immunological pathways.
Data Presentation: Comparative Immunogenicity
Table 1: Comparative Immunogenicity of a Therapeutic Protein Before and After Epoxide-Activated PEGylation
| Parameter | Native Protein | MPEG-Epoxide PEGylated Protein |
| Incidence of Anti-Drug Antibodies (ADA) | High (e.g., 60-80% of subjects) | Significantly Reduced (e.g., 10-20% of subjects) |
| Mean ADA Titer | High (e.g., 1:10,000 - 1:50,000) | Low (e.g., 1:100 - 1:500) |
| Neutralizing Antibody (NAb) Activity | Frequently Detected | Infrequently Detected or Absent |
| Pharmacokinetic Profile (Half-life) | Short | Extended |
| Adverse Events (Immune-related) | More Frequent | Less Frequent |
Note: The values presented are hypothetical and serve as an example of the expected trend. Actual results will vary depending on the specific protein, the degree of PEGylation, and the animal model or patient population.
Experimental Protocols
This compound PEGylation of a Therapeutic Protein
Objective: To covalently attach this compound to a therapeutic protein, primarily targeting surface amine groups.
Materials:
-
Therapeutic Protein (e.g., Interferon, G-CSF)
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.0-9.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification System (e.g., Size-Exclusion Chromatography)
-
Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry)
Procedure:
-
Protein Preparation: Dissolve the therapeutic protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEGylation Reaction: Add this compound to the protein solution at a desired molar excess (e.g., 5- to 20-fold molar excess of PEG to protein).
-
Incubation: Gently mix the reaction mixture and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 4-24 hours). The optimal time and temperature should be determined empirically for each protein.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to confirm an increase in molecular weight and mass spectrometry to determine the degree of PEGylation.
In Vivo Immunogenicity Assessment in a Murine Model
Objective: To evaluate and compare the immunogenicity of the native and this compound PEGylated protein in mice.
Materials:
-
BALB/c mice (or other appropriate strain)
-
Native Protein
-
MPEG-Epoxide PEGylated Protein
-
Adjuvant (e.g., Freund's Adjuvant)
-
Phosphate-Buffered Saline (PBS)
-
Blood collection supplies
Procedure:
-
Animal Groups: Divide mice into three groups: Control (vehicle only), Native Protein, and PEGylated Protein.
-
Immunization: On day 0, immunize mice subcutaneously or intraperitoneally with 10-20 µg of the respective protein formulated with an adjuvant.
-
Booster Injections: Administer booster injections on days 14 and 28 with the same formulation.
-
Blood Collection: Collect blood samples via retro-orbital or tail vein bleeding at baseline (day 0) and at regular intervals post-immunization (e.g., days 21, 35, and 49).
-
Serum Preparation: Isolate serum from the collected blood samples by centrifugation.
-
Antibody Titer Determination: Analyze the serum samples for the presence and titer of anti-drug antibodies (ADAs) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibody (ADA) Titer
Objective: To quantify the amount of ADAs specific to the therapeutic protein in serum samples.
Materials:
-
96-well microtiter plates
-
Native Protein (for coating)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Serum samples from the in vivo study
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the native protein (1-5 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Measure the absorbance at 450 nm using a plate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.
Mandatory Visualizations
Experimental Workflow for Immunogenicity Assessment
Caption: Workflow for comparing the immunogenicity of native and PEGylated proteins.
Signaling Pathway of B-Cell Activation by a Protein Antigen
Caption: T-cell dependent B-cell activation in response to a protein antigen.
performance comparison of Mpeg45-epoxide in different bioconjugation strategies
A Comparative Guide to mPEG45-Epoxide in Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, is a cornerstone technique in biopharmaceutical development. It enhances the therapeutic properties of proteins and peptides by increasing their hydrodynamic size, which in turn improves serum half-life, stability, and solubility while reducing immunogenicity.[1][2] The choice of reactive PEG derivative is critical and dictates the specificity, stability, and overall success of the bioconjugation. This guide provides an objective comparison of this compound against other common PEGylation reagents, supported by experimental data and detailed protocols.
Overview of Common PEGylation Chemistries
Bioconjugation predominantly targets nucleophilic functional groups on protein surfaces, such as the primary amines of lysine (B10760008) residues or the thiol groups of cysteine residues.[3][4] The most prevalent strategies involve mPEG derivatives activated with N-hydroxysuccinimide (NHS) esters, maleimides, and epoxides. Each chemistry possesses distinct characteristics regarding reactivity, specificity, and the stability of the resulting linkage.
-
mPEG-NHS Esters: These are highly reactive towards primary amines (N-terminus and lysine side chains) under slightly alkaline conditions (pH 7-9), forming stable amide bonds.[4][5] However, they are prone to hydrolysis, which can lead to lower conjugation efficiency and requires careful control of reaction conditions.[6]
-
mPEG-Maleimides: This chemistry specifically targets thiol (sulfhydryl) groups on cysteine residues, typically at a pH range of 6.5-7.5, forming a stable thioether bond.[7] This site-specificity is a major advantage, though the resulting thiosuccinimide linkage can undergo a slow retro-Michael reaction, leading to potential deconjugation.[8]
-
mPEG-Epoxides: Epoxides react with various nucleophiles, including amines, thiols, and hydroxyl groups. The reaction with amines, which results in a stable secondary amine bond, is particularly relevant for PEGylation.[9][10] This reaction is highly dependent on pH, with reactivity increasing significantly at pH values above the pKa of the target amine, where the amine is unprotonated and thus more nucleophilic.[11]
Performance Comparison: this compound vs. Alternatives
The selection of a PEGylation reagent is a trade-off between reaction kinetics, specificity, and the stability of the final conjugate. mPEG-epoxide offers a unique profile that can be advantageous in specific applications.
| Feature | mPEG-Epoxide | mPEG-NHS Ester | mPEG-Maleimide |
| Target Residue(s) | Lysine, Histidine, N-terminus (Primary/Secondary Amines), Cysteine (Thiols) | Lysine, N-terminus (Primary Amines) | Cysteine (Thiols) |
| Optimal pH Range | 8.0 - 10.0 (for amines)[9][10] | 7.0 - 9.0[5] | 6.5 - 7.5 |
| Resulting Linkage | Stable Secondary Amine / Thioether | Stable Amide | Thioether (potentially reversible)[8] |
| Linkage Stability | Very High (Stable C-N or C-S bond) | High (Stable Amide Bond) | Moderate to High (Thiosuccinimide ring can be unstable)[8] |
| Reaction Selectivity | pH-dependent; can target different nucleophiles.[10] Can achieve site-specificity under controlled conditions (e.g., lower pH for His).[9] | High for primary amines over other nucleophiles.[4] | Very high for thiols.[] |
| Key Advantage | Forms a very stable linkage; reactivity can be tuned by pH. | Well-established chemistry with fast reaction kinetics. | Highly site-specific for cysteine residues. |
| Key Disadvantage | Slower reaction kinetics compared to NHS esters; potential for lower selectivity if pH is not optimized.[9] | Susceptible to hydrolysis, which competes with the conjugation reaction.[6] | Requires available free thiol groups; potential for reversibility of the linkage.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient bioconjugation. Below are generalized protocols for the key chemistries discussed. Researchers should optimize molar ratios, reaction times, and buffer conditions for their specific protein of interest.
Protocol 1: PEGylation using this compound
This protocol outlines the conjugation of this compound to primary amine groups on a target protein.
-
Protein Preparation: Dissolve the protein in a suitable buffer, such as 100 mM sodium borate (B1201080) or sodium carbonate, at a pH of 8.5-9.5. The optimal pH should be determined empirically but should be high enough to deprotonate a significant fraction of the target lysine ε-amino groups (pKa ~10.5).
-
Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer.
-
Conjugation Reaction: Add the dissolved this compound to the protein solution. A typical molar excess of PEG reagent to protein is 20- to 50-fold, but this should be optimized.
-
Incubation: Allow the reaction to proceed for 12-24 hours at room temperature or 4°C. Slower reaction kinetics may require longer incubation times.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and reaction byproducts using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Characterize the resulting conjugate using SDS-PAGE to visualize the increase in molecular weight and SEC to assess purity and aggregation.
Protocol 2: PEGylation using mPEG-NHS Ester
This protocol describes a typical conjugation to protein amine groups using an NHS ester.
-
Protein Preparation: Dissolve the protein in an amine-free buffer, such as 100 mM sodium phosphate, at pH 7.5-8.5.
-
Reagent Preparation: Dissolve the mPEG-NHS ester in a dry, water-miscible organic solvent (e.g., DMSO, DMF) and add it to the reaction buffer immediately before use to minimize hydrolysis.
-
Conjugation Reaction: Add the mPEG-NHS ester solution to the protein solution at a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM.
-
Purification: Purify the conjugate using SEC or IEX.
-
Analysis: Analyze the PEGylated product by SDS-PAGE and SEC.
Visualizing Bioconjugation Strategies
Diagrams help clarify the chemical reactions and experimental processes involved in PEGylation.
Caption: Reaction mechanisms for mPEG-Epoxide and mPEG-NHS ester with protein amine groups.
Caption: Generalized experimental workflow for protein PEGylation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Methoxy PEG NHS, mPEG-NHS [nanocs.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. polysciences.com [polysciences.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. www2.oberlin.edu [www2.oberlin.edu]
Safety Operating Guide
Personal protective equipment for handling Mpeg45-epoxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Mpeg45-epoxide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this chemical.
Hazard Summary
This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1] The primary hazards are summarized in the table below.
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Acute toxicity (oral) |
| Causes skin irritation | H315 | Skin corrosion/irritation |
| Causes serious eye irritation | H319 | Serious eye damage/eye irritation |
| May cause respiratory irritation | H335 | Specific target organ toxicity — single exposure (respiratory tract irritation) |
| Suspected of causing cancer | - | Carcinogenicity |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2]
1. Eye and Face Protection:
-
Wear chemical safety goggles that provide a complete seal around the eyes.
-
If there is a splash hazard, use a face shield in addition to safety goggles.
2. Skin Protection:
-
Gloves: Wear chemically resistant gloves. While specific breakthrough times are not available, nitrile gloves are a common recommendation for handling chemicals of this nature. Always inspect gloves for tears or holes before use.[3]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a significant spill risk, disposable coveralls are recommended to prevent skin contact.[3]
3. Respiratory Protection:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]
-
If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]
Operational Handling and Storage
Handling:
-
Avoid all direct contact with the skin and eyes.[2]
-
Do not inhale vapors or dust.[2]
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Do not eat, drink, or smoke in the area where this compound is handled.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated materials as hazardous waste.[5] Do not discard them in regular trash.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal as hazardous waste. Ensure the cleanup area is well-ventilated.
Safe Handling Workflow
The following diagram illustrates the procedural workflow for safely handling this compound from preparation to disposal.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
